1,4-Cyclohexanedicarboxylic acid
Description
Properties
IUPAC Name |
cyclohexane-1,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI |
InChI=1S/C8H12O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGZQGDTEZPERC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2038788, DTXSID901031536, DTXSID001290604 | |
| Record name | 1,4-Cyclohexanedicarboxylic acid | |
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| Record name | trans-1,4-Cyclohexanedicarboxylic acid | |
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| Record name | cis-1,4-Cyclohexanedicarboxylic acid | |
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Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | 1,4-Cyclohexanedicarboxylic acid | |
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CAS No. |
1076-97-7, 619-81-8, 619-82-9 | |
| Record name | 1,4-Cyclohexanedicarboxylic acid | |
| Source | CAS Common Chemistry | |
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| Record name | 1,4-Cyclohexanedicarboxylic acid, cis- | |
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| Record name | 1,4-Cyclohexanedicarboxylic acid, trans- | |
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| Record name | 1,4-Cyclohexanedicarboxylic acid | |
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| Record name | cis-1,4-Cyclohexanedicarboxylic acid | |
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| Record name | trans-1,4-Cyclohexanedicarboxylic acid | |
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| Record name | 1,4-Cyclohexanedicarboxylic acid | |
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| Record name | 1,4-Cyclohexanedicarboxylic acid | |
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| Record name | trans-1,4-Cyclohexanedicarboxylic acid | |
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| Record name | cis-1,4-Cyclohexanedicarboxylic acid | |
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| Record name | Cyclohexane-1,4-dicarboxylic acid | |
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| Record name | trans-hexahydroterephthalic acid | |
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| Record name | (1s,4s)-cyclohexane-1,4-dicarboxylic acid | |
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| Record name | 1,4-CYCLOHEXANEDICARBOXYLIC ACID, CIS- | |
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| Record name | 1,4-CYCLOHEXANEDICARBOXYLIC ACID, TRANS- | |
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Foundational & Exploratory
1,4-Cyclohexanedicarboxylic acid chemical structure and isomers
An In-depth Technical Guide to 1,4-Cyclohexanedicarboxylic Acid: Chemical Structure, Isomers, and Experimental Protocols
Introduction
This compound (CHDA) is a dicarboxylic acid featuring a cyclohexane (B81311) ring substituted with two carboxyl groups at positions 1 and 4.[1][2] With the chemical formula C₈H₁₂O₄, this compound is a crucial building block in the synthesis of polymers such as polyesters and polyamides.[3] Its incorporation into polymer chains can enhance properties like weatherability, impact strength, and flexibility.[1][4][5] The saturated aliphatic ring structure of CHDA leads to significant conformational flexibility and the existence of stereoisomers, which profoundly influence its physical and chemical properties.[3] This guide provides a detailed examination of the chemical structure, isomers, and relevant experimental methodologies for researchers, scientists, and professionals in drug development and materials science.
Chemical Structure and Isomerism
This compound exists as two primary geometric isomers: cis and trans.[6] This isomerism arises from the relative orientation of the two carboxylic acid groups with respect to the plane of the cyclohexane ring.
-
trans-1,4-Cyclohexanedicarboxylic acid: In the more stable chair conformation, the trans isomer predominantly exists with both carboxylic acid groups in equatorial positions (diequatorial or e,e). A less stable diaxial (a,a) conformation also exists.[1] The diequatorial arrangement minimizes steric hindrance, resulting in greater thermodynamic stability.
-
cis-1,4-Cyclohexanedicarboxylic acid: The cis isomer exists in a chair conformation where one carboxylic acid group occupies an axial position and the other an equatorial position (axial-equatorial or a,e).[1]
The stereochemistry of these isomers is a critical determinant of their packing in the solid state and their suitability as monomers in polymer synthesis. The trans isomer, for instance, has been more extensively studied as a precursor for polycarbonates and as a linker for creating metal-organic frameworks (MOFs).[6]
Caption: Chair conformations of trans (diequatorial) and cis (axial-equatorial) isomers.
Quantitative Data Summary
The distinct spatial arrangement of the functional groups in the cis and trans isomers leads to measurable differences in their physical properties. These properties are summarized below.
| Property | cis-Isomer | trans-Isomer | Mixture (cis & trans) |
| Molecular Formula | C₈H₁₂O₄[7] | C₈H₁₂O₄[8][9] | C₈H₁₂O₄[1][10] |
| Molecular Weight | 172.18 g/mol [7] | 172.18 g/mol [8][9][11] | 172.18 g/mol [1][10] |
| Appearance | White solid | White solid[11] | White to off-white powder/crystal[1][3] |
| Melting Point (°C) | 168-170[6] | >300[11] | 164-167[1] |
| Density (g/cm³) | Not specified | Not specified | 1.36[6] |
| Water Solubility | Not specified | Not specified | Soluble/Sparingly Soluble[1][3] |
| pKa | Not specified | Not specified | 4.38 ± 0.10 (Predicted)[1] |
| CAS Number | 619-81-8[6][7] | 619-82-9[6][8][11] | 1076-97-7[1][6][10] |
Experimental Protocols
Synthesis via Hydrogenation of Terephthalic Acid
A primary industrial method for producing this compound is the catalytic hydrogenation of terephthalic acid.[6]
-
Reaction: C₆H₄(CO₂H)₂ + 3 H₂ → C₆H₁₀(CO₂H)₂[6]
-
Protocol Outline:
-
Catalyst: A ruthenium or rhodium catalyst supported on a material like alumina (B75360) is often employed.[12]
-
Solvent: Water is typically used as the solvent.[12]
-
Conditions: The reaction is conducted under elevated temperature (e.g., 60-150°C) and pressure (e.g., 3-210 kg/cm ²).[12]
-
Workup: After the reaction, the catalyst is removed by filtration. The desired 1,4-CHDA product can then be isolated from the aqueous solution, often by extraction with a suitable organic solvent like chloroform (B151607) or by crystallization.[12] The process typically yields a mixture of cis and trans isomers.
-
Isomerization and Separation
Controlling the cis/trans isomer ratio is often necessary for specific applications. Isomerization can be achieved, and isomers can be separated using various techniques.
Isomerization: The ratio of cis to trans isomers can be altered by heating a mixture of the isomers in water. This process can be used to enrich the more thermodynamically stable trans isomer.[12] One patented method notes that heating 1,4-CHDA with water can increase the content of the trans isomer.[12]
Separation via Metal-Organic Framework (MOF): A modern approach for separating the isomers involves the use of dynamic MOFs.
-
Principle: A Co(II)-based MOF has been shown to selectively incorporate only the pure trans-1,4-cyclohexanedicarboxylic acid into its crystal structure during synthesis.
-
Protocol Outline:
-
A mixture of cis and trans isomers is used as the ligand source in the synthesis of the Co(II)-based MOF.
-
Single-crystal X-ray diffraction and HPLC analysis of the resulting crystals confirm the presence of only the trans isomer.
-
The MOF crystals can then release the pure trans isomer through a reversible structural change, such as ion exchange with a salt solution.
-
Caption: Workflow for the separation of CHDA isomers using a dynamic MOF.
Analytical Characterization: HPLC
High-Performance Liquid Chromatography (HPLC) is an effective method for separating and quantifying the cis and trans isomers.[4]
-
Column: A Newcrom BH stationary phase column (150 mm length, 4.6 mm diameter, 5 µm particle size) can be used.[4][5]
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile (B52724) (MeCN) and water with a suitable buffer is employed.[4][5]
-
Detection: UV detection is typically used for analysis.[4][5]
-
Outcome: This method allows for the retention and baseline separation of the two isomers, enabling their identification and quantification in a mixture.
Spectroscopic Differentiation
Spectroscopic techniques are essential for distinguishing between the cis and trans isomers based on their molecular symmetry and conformation.
-
¹H NMR: The proton NMR spectrum of the trans isomer often shows a more complex set of multiplets for the ring protons compared to the cis isomer due to the fixed chair conformation.[13]
-
¹³C NMR: Due to higher symmetry, the cis isomer is expected to show fewer signals for the ring carbons compared to the less symmetric conformations available to the trans isomer. The two carboxyl carbons in the cis isomer should be equivalent, yielding a single peak.[13]
-
Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (m/z 172) may be weak or absent for both isomers. Fragmentation patterns typically involve the loss of water (H₂O) and carboxyl groups (COOH). While the fragmentation patterns are similar, the relative intensities of the fragment ions may differ between the isomers.[13]
References
- 1. This compound | 1076-97-7 [chemicalbook.com]
- 2. This compound | C8H12O4 | CID 14106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. scbt.com [scbt.com]
- 8. This compound, trans- [webbook.nist.gov]
- 9. scbt.com [scbt.com]
- 10. This compound [webbook.nist.gov]
- 11. trans-1,4-Cyclohexanedicarboxylic acid 95 619-82-9 [sigmaaldrich.com]
- 12. KR20050100941A - Method for manufacturing 1,4-cyclohexane dicarboxylic acid - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
Cis-Trans Isomerism of 1,4-Cyclohexanedicarboxylic Acid: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Cyclohexanedicarboxylic acid (CHDA), a dicarboxylic acid featuring a cyclohexane (B81311) ring, exists as two distinct geometric isomers: cis and trans. The spatial arrangement of the two carboxyl groups relative to the plane of the cyclohexane ring dictates the physical and chemical properties of these isomers, influencing their solubility, acidity, and thermal stability. This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of cis- and trans-1,4-cyclohexanedicarboxylic acid, with a focus on detailed experimental protocols and comparative data analysis. This information is critical for researchers in materials science and drug development who utilize these isomers as building blocks for polymers and pharmacologically active molecules.
Introduction
The cyclohexane ring in this compound can adopt various conformations, with the chair conformation being the most stable. In the cis isomer, one carboxyl group is in an axial position while the other is in an equatorial position (a,e), placing both groups on the same side of the ring. In contrast, the trans isomer can exist in two chair conformations: a diaxial (a,a) and a diequatorial (e,e) form. The diequatorial conformation is significantly more stable, resulting in the two carboxyl groups being on opposite sides of the ring. This fundamental structural difference leads to significant variations in the macroscopic properties of the two isomers.
Physicochemical Properties
The distinct stereochemistry of the cis and trans isomers of this compound directly impacts their physical and chemical properties. The trans isomer, with its more symmetrical and stable diequatorial conformation, exhibits a significantly higher melting point and lower solubility in water compared to the cis isomer.
| Property | cis-1,4-Cyclohexanedicarboxylic Acid | trans-1,4-Cyclohexanedicarboxylic Acid |
| CAS Number | 619-81-8[1] | 619-82-9[1] |
| Molecular Weight | 172.18 g/mol | 172.18 g/mol |
| Melting Point | 170-172 °C[2] | >300 °C[2] |
| pKa1 | 4.31[3] | 4.18[3] |
| pKa2 | 5.73[3] | 5.42[3] |
| Water Solubility | Soluble[2] | Slightly soluble[2] |
| Organic Solvent Solubility | Soluble in ethanol, acetone, chloroform[2] | Soluble in hot methanol, ethanol, acetone; slightly soluble in ether[2] |
Synthesis and Isomerization
A common route for the synthesis of this compound is the catalytic hydrogenation of terephthalic acid. This process typically yields a mixture of the cis and trans isomers. The thermodynamically more stable trans isomer can be obtained from the cis isomer through an isomerization process, which is often driven by heat.
Synthesis via Hydrogenation of Terephthalic Acid
The hydrogenation of the aromatic ring of terephthalic acid is an effective method to produce this compound.[4][5]
Experimental Protocol:
-
Reaction Setup: In a high-pressure autoclave, combine terephthalic acid, water (as a solvent), and a palladium on carbon (5% Pd/C) catalyst.
-
Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure and heat the mixture to the reaction temperature. The reaction is typically carried out at elevated temperatures and pressures.
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.
-
Catalyst Removal: After cooling the reactor to a safe temperature, carefully vent the hydrogen pressure. The catalyst is removed from the hot reaction mixture by filtration.
-
Product Isolation: The filtrate, containing the dissolved this compound isomers, is cooled to induce crystallization. The resulting solid, a mixture of cis and trans isomers, is collected by filtration, washed with cold water, and dried.
Isomerization of cis to trans-1,4-Cyclohexanedicarboxylic Acid
The conversion of the cis isomer to the more stable trans isomer can be achieved by heating the cis isomer or a mixture of isomers.
Experimental Protocol:
-
Reaction Setup: Place the cis-1,4-cyclohexanedicarboxylic acid or a mixture of isomers in a reaction vessel equipped with a stirrer and a nitrogen inlet.
-
Heating: Heat the solid under a nitrogen atmosphere to a temperature above the melting point of the cis isomer but below the melting point of the trans isomer (e.g., 250-300 °C).
-
Isomerization: Maintain this temperature for a set period to allow for the isomerization to occur. The molten cis isomer will gradually convert to the solid, higher-melting trans isomer.
-
Product Collection: After cooling, the resulting solid will be enriched in the trans isomer. This product can be further purified by recrystallization.
Separation of Isomers
The significant difference in solubility between the cis and trans isomers provides a straightforward method for their separation by fractional crystallization.
Experimental Protocol:
-
Dissolution: Dissolve the mixture of cis and trans isomers in a minimum amount of a suitable hot solvent in which the trans isomer has limited solubility (e.g., water or ethanol).
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization of the trans Isomer: Allow the hot solution to cool slowly to room temperature. The less soluble trans isomer will crystallize out of the solution first.
-
Isolation of the trans Isomer: Collect the crystals of the trans isomer by vacuum filtration and wash them with a small amount of the cold solvent.
-
Isolation of the cis Isomer: The filtrate will be enriched in the more soluble cis isomer. The solvent can be evaporated from the filtrate to recover the crude cis isomer, which can then be further purified by recrystallization from a different solvent system if necessary.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of this compound. The different spatial arrangements of the protons and carbons in the two isomers lead to distinct chemical shifts in their ¹H and ¹³C NMR spectra.
| Isomer | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| cis | The axial and equatorial protons on the cyclohexane ring will have distinct chemical shifts, leading to a more complex spectrum. The methine protons (CH-COOH) will also have a characteristic chemical shift. | Due to the lower symmetry, more than two signals are expected for the cyclohexane ring carbons, in addition to the carboxyl carbon signal. |
| trans | Due to the higher symmetry of the diequatorial conformer, the four equatorial and four axial protons on the cyclohexane ring will each be chemically equivalent, leading to a simpler spectrum. The methine protons (CH-COOH) will appear at a distinct chemical shift from the cis isomer. | The symmetry of the trans isomer results in only two signals for the cyclohexane ring carbons (one for the carbons bearing the carboxyl groups and one for the other four carbons), in addition to the signal for the two equivalent carboxyl carbons. A reported spectrum in DMSO-d6 shows peaks for the carboxyl carbon and the cyclohexane carbons.[6] |
Visualizing Key Concepts
The following diagrams, generated using Graphviz, illustrate the structures of the isomers and a typical experimental workflow.
Caption: Chair conformations of cis and trans isomers.
Caption: Synthesis and separation workflow.
Conclusion
The cis and trans isomers of this compound represent a classic example of geometric isomerism with significant implications for their physical and chemical behavior. Understanding the synthesis, separation, and characterization of these isomers is paramount for their effective application in various fields of chemical research and development. The detailed protocols and comparative data presented in this guide offer a valuable resource for scientists and researchers working with these important chemical building blocks.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 1,4-Cyclohexanedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Cyclohexanedicarboxylic acid (CHDA) is a saturated dicarboxylic acid with the chemical formula C₈H₁₂O₄. It exists as two geometric isomers, cis and trans, which arise from the relative orientation of the two carboxylic acid groups on the cyclohexane (B81311) ring. The distinct stereochemistry of these isomers significantly influences their physical and chemical properties, making them versatile building blocks in various scientific and industrial applications. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, with a focus on its isomers, experimental methodologies for property determination, and its applications in polymer chemistry and materials science.
Physical Properties
The physical properties of this compound are highly dependent on the isomeric form. The trans isomer generally exhibits higher melting points and lower solubility in water compared to the cis isomer due to its more symmetrical structure, which allows for more efficient crystal packing. A mixture of isomers will typically display properties intermediate to the pure forms.
General Properties
| Property | Value |
| Molecular Formula | C₈H₁₂O₄ |
| Molecular Weight | 172.18 g/mol |
| Appearance | White crystalline powder[1] |
Isomer-Specific Physical Properties
| Property | cis-1,4-Cyclohexanedicarboxylic acid | trans-1,4-Cyclohexanedicarboxylic acid | Mixture (cis/trans) |
| Melting Point | 168-171 °C[1] | >300 °C[1] | 164-167 °C[1][2] |
| Boiling Point | Not available | Not available | 262.49 °C (rough estimate)[1] |
| Water Solubility | Higher solubility in water[1] | Lower solubility in water[1] | Soluble[1] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, and chloroform[1] | Soluble in hot methanol, ethanol, and acetone; slightly soluble in ether[3] | Soluble in ethanol, acetone, and chloroform[1] |
| pKa₁ | 4.31 | 4.18 | 4.38 ± 0.10 (Predicted)[1] |
| pKa₂ | 5.73 | 5.42 | Not available |
Chemical Properties and Reactivity
The chemical behavior of this compound is primarily dictated by the two carboxylic acid functional groups. These groups can undergo a variety of reactions, making CHDA a valuable monomer for polymerization and a versatile intermediate in organic synthesis.
Esterification: CHDA readily reacts with alcohols in the presence of an acid catalyst to form esters. This reaction is fundamental to the synthesis of polyesters.
Amidation: Reaction with amines leads to the formation of amides. When reacted with diamines, CHDA is a key component in the synthesis of polyamides.
Polymerization: As a dicarboxylic acid, CHDA is extensively used in step-growth polymerization to produce polyesters and polyamides. The choice of the cis or trans isomer can significantly affect the properties of the resulting polymer, such as crystallinity, melting point, and mechanical strength.
Salt Formation: Being a dicarboxylic acid, it can react with bases to form carboxylate salts.
Thermal Stability: this compound exhibits good thermal stability, which is a desirable property for its use in high-performance polymers.
Spectroscopic Data
| Spectroscopy | Description |
| ¹H NMR | The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule, allowing for the differentiation of the cis and trans isomers based on the chemical shifts and coupling constants of the cyclohexane ring protons. |
| ¹³C NMR | The carbon-13 NMR spectrum shows distinct signals for the carboxyl carbons and the carbons of the cyclohexane ring, which differ between the cis and trans isomers. |
| FTIR | The infrared spectrum of CHDA shows characteristic absorption bands for the O-H stretching of the carboxylic acid (broad band around 3000 cm⁻¹), the C=O stretching of the carbonyl group (around 1700 cm⁻¹), and C-O stretching (around 1300 cm⁻¹). |
| Mass Spectrometry | The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule, confirming the molecular formula C₈H₁₂O₄. |
Experimental Protocols
Determination of Melting Point (Capillary Method)
Objective: To determine the melting point range of a solid organic compound.
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Sample of this compound
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, crush the crystals using a mortar and pestle.
-
Carefully tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.
-
Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube. The packed sample should be approximately 2-3 mm in height.
-
Place the capillary tube into the sample holder of the melting point apparatus.
-
Set the heating rate to a rapid setting to obtain an approximate melting point.
-
Allow the apparatus to cool below the approximate melting point.
-
Prepare a new sample and heat the apparatus slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire solid has completely melted (the end of the melting range).
-
For accuracy, repeat the measurement with a fresh sample.
Determination of Solubility
Objective: To qualitatively determine the solubility of this compound in various solvents.
Materials:
-
Test tubes and rack
-
Spatula
-
Sample of this compound
-
Solvents: water, ethanol, acetone, diethyl ether, 5% NaOH solution, 5% NaHCO₃ solution
-
Graduated cylinders or pipettes
Procedure:
-
Place approximately 25 mg of the this compound sample into a clean, dry test tube.
-
Add 0.75 mL of the desired solvent to the test tube in small portions.
-
After each addition, shake the test tube vigorously for about 30 seconds.
-
Observe and record whether the solid dissolves completely, partially, or not at all.
-
For acidic compounds like CHDA, solubility in 5% NaOH and 5% NaHCO₃ indicates the formation of a water-soluble salt.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constants (pKa) of this compound.
Materials:
-
pH meter with a glass electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized 0.1 M NaOH solution
-
Sample of this compound
-
Deionized water
-
Potassium chloride (KCl)
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water in a beaker. A concentration of around 0.01 M is suitable.
-
Add a small amount of KCl to maintain a constant ionic strength during the titration.
-
Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution.
-
Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume.
-
Begin the titration by adding small increments of the NaOH solution (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH has risen significantly, well past the equivalence points.
-
Plot a titration curve of pH versus the volume of NaOH added.
-
Determine the equivalence points from the inflection points of the curve (or by plotting the first or second derivative).
-
The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic acid, pKa₁ is the pH at the first half-equivalence point, and pKa₂ is the pH at the second half-equivalence point.
Applications and Workflows
Synthesis and Characterization of a CHDA-Based Polyester (B1180765)
This compound is a key monomer in the synthesis of high-performance polyesters. The following workflow outlines the general steps for the synthesis and characterization of a polyester from CHDA and a diol, such as 1,4-butanediol.
Role in Metal-Organic Frameworks (MOFs) for Drug Delivery
This compound can act as an organic linker in the construction of Metal-Organic Frameworks (MOFs). These porous materials have potential applications in drug delivery. The following diagram illustrates the logical steps involved in creating a drug-loaded MOF using CHDA.
References
An In-depth Technical Guide to 1,4-Cyclohexanedicarboxylic Acid (CAS 1076-97-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Cyclohexanedicarboxylic acid (CHDA), with CAS number 1076-97-7, is a versatile cycloaliphatic dicarboxylic acid. It is a white crystalline solid that exists as a mixture of cis and trans isomers.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis and purification methods, key applications in polymer chemistry and as a pharmaceutical intermediate, and detailed analytical procedures.
The cyclohexane (B81311) ring imparts a unique combination of rigidity and flexibility to molecules incorporating this moiety. In polymers, this translates to enhanced thermal stability, weatherability, and mechanical properties.[2][3] As a pharmaceutical building block, its defined stereochemistry and difunctional nature allow for its use in the synthesis of complex molecular architectures.[2]
Chemical and Physical Properties
This compound is a white, fine crystalline powder.[4] Its properties can vary slightly depending on the isomeric ratio (cis vs. trans). The trans isomer is generally more crystalline and has a higher melting point.[5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₈H₁₂O₄ | [6] |
| Molecular Weight | 172.18 g/mol | [6] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 164-167 °C (mixture of isomers) | [5] |
| >300 °C (trans isomer) | [5] | |
| 170-171 °C (cis isomer) | [5] | |
| Boiling Point | 262.49 °C (estimated) | [5] |
| Solubility | Soluble in hot methanol, ethanol, acetone, and chloroform. Slightly soluble in ether and water. | [5] |
| pKa | 4.38 ± 0.10 (Predicted) | [5] |
Table 2: Spectroscopic Data
| Technique | Key Peaks/Signals | References |
| ¹H NMR | 1.74-1.66 (m, 4H), 1.97-1.89 (m, 4H), 2.53-2.47 (m, 2H), 3.68 (s, 3H, for methyl ester) | [7] |
| ¹³C NMR | Data available for trans-isomer | [8] |
| FTIR (KBr) | Characteristic peaks for C=O (carboxylic acid) and C-H (aliphatic) stretches. | [6][9] |
| Mass Spectrometry (GC-MS) | Molecular Ion (M+): 172 m/z | [10][11] |
Synthesis and Manufacturing
The industrial synthesis of this compound is primarily achieved through the hydrogenation of terephthalic acid.[1][4] Other methods, such as the hydrolysis of dimethyl 1,4-cyclohexanedicarboxylate, are also employed, particularly when a specific isomer ratio is desired.[12]
Synthesis via Hydrogenation of Terephthalic Acid
This is a common industrial method for producing a mixture of cis and trans isomers.
Experimental Protocol:
-
Charging the Reactor: A high-pressure autoclave is charged with terephthalic acid (200 g), a palladium-platinum on carbon catalyst (Pd-Pt/C, 15 g), and deionized water (1000 g).[4]
-
Inerting the System: The reactor is purged with nitrogen gas three times to remove any residual oxygen.[4]
-
Hydrogenation: The system is then purged with hydrogen gas three times before being pressurized to 4 MPa with hydrogen. The reaction mixture is heated to 200 °C with continuous stirring, and the hydrogen pressure is maintained for 3 hours.[4]
-
Work-up and Isolation: After the reaction, the catalyst is removed by hot filtration. The filtrate is then cooled, leading to the precipitation of this compound. The solid product is collected by filtration and dried at 120 °C.[4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound for Research [benchchem.com]
- 3. 1,4-环己二甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 1076-97-7 [chemicalbook.com]
- 5. This compound [chembk.com]
- 6. This compound | C8H12O4 | CID 14106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis routes of this compound [benchchem.com]
- 8. trans-1,4-Cyclohexanedicarboxybic acid(619-82-9) 13C NMR spectrum [chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. This compound(1076-97-7) MS spectrum [chemicalbook.com]
- 12. KR20050100941A - Method for manufacturing 1,4-cyclohexane dicarboxylic acid - Google Patents [patents.google.com]
Solubility Profile of 1,4-Cyclohexanedicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,4-cyclohexanedicarboxylic acid (CHDA), a key dicarboxylic acid in various industrial and pharmaceutical applications. Understanding its solubility in different solvents is critical for process development, formulation, and quality control. This document summarizes available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and provides a visual representation of a typical experimental workflow.
Introduction to this compound
This compound (C₈H₁₂O₄) is a saturated cyclic dicarboxylic acid existing as two geometric isomers: cis and trans. The spatial arrangement of the two carboxylic acid groups relative to the cyclohexane (B81311) ring significantly influences the physical properties of these isomers, including their solubility. The cis-isomer, with both carboxyl groups on the same side of the ring, generally exhibits higher solubility in polar solvents compared to the more symmetrical and less polar trans-isomer. CHDA is utilized in the synthesis of polyesters, polyamides, and as a component in the development of active pharmaceutical ingredients.
Solubility Data
Table 1: Solubility of cis-1,4-Cyclohexanedicarboxylic Acid
| Solvent | Temperature (°C) | Solubility | Notes |
| Water | Room Temperature | Soluble[1] | Possesses considerable solubility in water.[2] |
| Hot Water | - | Soluble[1] | - |
| Methanol | Room Temperature | Soluble[1] | - |
| Ethanol | Room Temperature | Soluble[1] | - |
| Acetone | Room Temperature | Soluble | - |
| Chloroform | Room Temperature | Soluble[1] | - |
| Ether | Room Temperature | Soluble[1] | - |
Table 2: Solubility of trans-1,4-Cyclohexanedicarboxylic Acid
| Solvent | Temperature (°C) | Solubility | Notes |
| Water | Room Temperature | Slightly Soluble[3][4][5] | Solubility is lower than the cis-isomer.[2] |
| Hot Methanol | - | Soluble (almost transparent)[3][4][5] | - |
| Ethanol | Room Temperature | Soluble[3][4][5] | - |
| Acetone | Room Temperature | Soluble[3][4][5] | - |
| Ether | Room Temperature | Slightly Soluble[3][4][5] | - |
Table 3: Solubility of cis-trans Mixture of this compound
| Solvent | Temperature (°C) | Solubility | Notes |
| Water | 25 | Soluble[2] | - |
| Ethanol | Room Temperature | Soluble (about 10%)[2] | - |
| Acetone | Room Temperature | Soluble (about 10%)[2] | - |
| Chloroform | Room Temperature | Soluble (about 10%)[2] | - |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for various applications. The following are detailed methodologies for two common experimental techniques used to determine the solubility of compounds like this compound.
Gravimetric Method
The gravimetric method is a fundamental and widely used technique for determining the equilibrium solubility of a solid in a solvent. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.
Materials:
-
This compound (specific isomer or mixture)
-
Solvent of interest
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration setup)
-
Oven
-
Glassware (e.g., flasks, beakers, graduated cylinders)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.
-
Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to days, depending on the solvent and the solute. It is advisable to determine the equilibration time by taking measurements at different time points until a constant concentration is observed.
-
-
Separation of Solid and Liquid Phases:
-
Once equilibrium is reached, allow the mixture to stand at the constant temperature to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the temperature.
-
Filter the supernatant through a membrane filter that is compatible with the solvent to remove any remaining solid particles.
-
-
Determination of Solute Mass:
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer a known volume or mass of the clear filtrate into the evaporating dish.
-
Evaporate the solvent in an oven at a temperature below the decomposition point of this compound until a constant weight of the dried solute is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute from the final and initial weights of the evaporating dish.
-
Express the solubility in desired units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).
-
UV-Vis Spectrophotometric Method
For compounds that absorb ultraviolet or visible light, UV-Vis spectrophotometry offers a rapid and sensitive method for determining solubility. This method requires the creation of a calibration curve to relate absorbance to concentration.
Materials:
-
This compound (specific isomer or mixture)
-
Solvent of interest (must be transparent in the UV-Vis range of interest)
-
UV-Vis spectrophotometer and cuvettes
-
Analytical balance
-
Volumetric flasks and pipettes
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (steps 1.1 and 1.2).
-
After filtration, dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the absorbance of the diluted sample and the linear regression equation from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units.
-
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the experimental determination of solubility using the methods described above.
Caption: Experimental workflow for solubility determination.
Conclusion
The solubility of this compound is a critical parameter for its application in various fields. This guide has summarized the available qualitative and semi-quantitative solubility data, highlighting the greater solubility of the cis-isomer in polar solvents. Detailed protocols for the gravimetric and UV-Vis spectrophotometric methods have been provided to enable researchers to perform accurate solubility measurements. The provided workflow diagram offers a clear visual guide to the experimental process. Further research to generate comprehensive quantitative solubility data for both isomers in a wider range of solvents and at various temperatures would be highly beneficial to the scientific and industrial communities.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Melting Point of cis- vs. trans-1,4-Cyclohexanedicarboxylic Acid
This technical guide provides a comprehensive analysis of the melting points of cis- and trans-1,4-Cyclohexanedicarboxylic acid, detailing the underlying physicochemical principles, experimental methodologies for determination, and a comparative data summary.
Introduction
1,4-Cyclohexanedicarboxylic acid (CHDA) is a dicarboxylic acid featuring a cyclohexane (B81311) ring substituted with two carboxyl groups at positions 1 and 4. It exists as two geometric isomers: cis and trans. These isomers, while having the same chemical formula (C₈H₁₂O₄) and connectivity, exhibit significantly different physical properties, most notably their melting points. This divergence is primarily attributed to variations in their molecular symmetry and the efficiency of their crystal lattice packing. The trans isomer, with its higher symmetry, packs more efficiently into a crystal lattice, leading to stronger intermolecular forces and a substantially higher melting point compared to the less symmetrical cis isomer[1].
Comparative Melting Point Data
The melting points of the two isomers are presented below. The stark difference underscores the impact of stereochemistry on the physical properties of a molecule.
| Isomer | Melting Point (°C) |
| cis-1,4-Cyclohexanedicarboxylic acid | 168-170[2] |
| trans-1,4-Cyclohexanedicarboxylic acid | >300[3] |
Note: A mixture of cis and trans isomers typically exhibits a melting point range of 164-171°C, which is close to that of the cis isomer, as the presence of the other isomer acts as an impurity, depressing and broadening the melting range.[4][5]
Physicochemical Rationale for Melting Point Discrepancy
The significant difference in the melting points of the cis and trans isomers of this compound is a direct consequence of their three-dimensional structures and the resulting intermolecular interactions in the solid state.
-
trans-Isomer: The carboxyl groups are on opposite sides of the cyclohexane ring, resulting in a more linear and symmetrical molecule. This high degree of symmetry allows for very efficient packing into a crystal lattice. The ordered arrangement facilitates strong and extensive intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules. This creates a stable, tightly packed crystal structure that requires a large amount of thermal energy to disrupt, hence the very high melting point.
-
cis-Isomer: The carboxyl groups are on the same side of the cyclohexane ring, leading to a bent and less symmetrical molecular shape. This awkward shape hinders efficient packing in a crystal lattice. Although hydrogen bonding still occurs, the overall packing is less ordered and the intermolecular forces are weaker compared to the trans isomer. Consequently, less energy is required to break down the crystal lattice, resulting in a much lower melting point. In the crystal structure of the cis isomer, adjacent molecules are linked by pairs of O—H⋯O hydrogen bonds, forming zigzag chains[6].
The following diagram illustrates the relationship between molecular geometry and melting point.
Experimental Protocol: Capillary Melting Point Determination
The melting point of a solid organic compound can be accurately determined using a melting point apparatus, such as a Mel-Temp or DigiMelt. The following protocol outlines the standard procedure.[7][8]
4.1. Materials and Equipment
-
Sample of cis- or trans-1,4-Cyclohexanedicarboxylic acid
-
Melting point capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp, DigiMelt)
-
Mortar and pestle or spatula for pulverizing the sample
-
Glass tubing for packing (optional)
4.2. Procedure
-
Sample Preparation: Place a small amount of the crystalline sample on a clean, dry surface. If the crystals are large, gently pulverize them into a fine powder using a spatula or mortar and pestle. This ensures uniform packing and heat transfer.[9]
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. To achieve tighter packing, the capillary tube can be dropped, closed end down, through a longer piece of glass tubing held vertically on the benchtop.[10] The packed sample should have a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid determination by heating the sample at a fast rate (e.g., 10-20°C per minute). Note the approximate temperature range at which melting occurs. This will save time during the accurate determination.[7][10]
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point observed. Insert a new sample-loaded capillary tube. Heat the sample at a slow, controlled rate, approximately 1-2°C per minute, once the temperature is within 15-20°C of the expected melting point.[7][8][9]
-
Recording the Melting Range: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid becomes visible (the beginning of the melting range). Continue heating slowly and record the temperature at which the last solid crystal melts into a clear liquid (the end of the melting range).[8][10] A pure compound will typically exhibit a sharp melting range of 0.5-1.5°C.
-
Cleanup: After the determination is complete and the apparatus has cooled, remove the used capillary tube and dispose of it in a designated glass waste container.
4.3. Workflow Diagram
The following diagram outlines the workflow for determining the melting point.
Conclusion
The profound difference in the melting points of cis- and trans-1,4-Cyclohexanedicarboxylic acid serves as a classic example of the influence of molecular geometry on macroscopic physical properties. The high symmetry of the trans isomer facilitates a highly ordered and strongly bonded crystal lattice, demanding a significant input of thermal energy for melting. In contrast, the less symmetrical cis isomer packs less efficiently, resulting in weaker intermolecular forces and a much lower melting point. Accurate determination of these melting points is a fundamental technique for isomer identification and purity assessment in research and industrial applications.
References
- 1. longdom.org [longdom.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. trans-1,4-Cyclohexanedicarboxylic acid 95 619-82-9 [sigmaaldrich.com]
- 4. This compound(1076-97-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. This compound, 99+%, mixture of cis and trans 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. chemlab.truman.edu [chemlab.truman.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Synthesis of 1,4-Cyclohexanedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principal synthesis routes for 1,4-cyclohexanedicarboxylic acid (CHDA), a valuable monomer in the production of polyesters, polyamides, and other specialty polymers. This document details industrially relevant and emerging sustainable methods, complete with experimental protocols and comparative quantitative data.
Core Synthesis Pathways
The synthesis of this compound predominantly proceeds through the hydrogenation of terephthalic acid (TPA). However, alternative routes, including those from renewable biomass and recycled polyethylene (B3416737) terephthalate (B1205515) (PET), are gaining significant attention due to their improved sustainability profiles. The key methodologies are:
-
Hydrogenation of Terephthalic Acid: The most established industrial method.
-
Synthesis from Biomass: A green chemistry approach utilizing renewable feedstocks.
-
One-Pot Conversion from Polyethylene Terephthalate (PET): An innovative recycling strategy to upcycle plastic waste.
-
Hydrolysis of Dimethyl 1,4-Cyclohexanedicarboxylate: A straightforward conversion of the corresponding ester.
The logical relationship between these primary synthesis routes is illustrated in the diagram below.
Quantitative Data Summary
The following table summarizes key quantitative data for the different synthesis routes to allow for easy comparison.
| Synthesis Route | Starting Material(s) | Catalyst(s) | Temperature (°C) | Pressure (MPa) | Reaction Time | Yield (%) |
| Hydrogenation of TPA | Terephthalic Acid | 5% Pd/C or 5% Ru/C | 180 - 220 | 2 - 5 | 3 - 6 hours | >90 |
| From Biomass | Formaldehyde, Crotonaldehyde, Ethyl Acrylate | Proline, Pd/C | 130 (Step 1), 40-80 (Step 2) | 2.0 (Step 2) | 18h (Step 1), 19h (Step 2) | 78 (overall) |
| From PET (One-Pot) | Polyethylene Terephthalate (PET) | Ru/C and Pd/C | 180 | Initial 1 MPa Ar | 25 hours | >90 |
| Hydrolysis of Ester | Dimethyl 1,4-cyclohexanedicarboxylate | H₂SO₄ or none (high temp) | 220 - 280 | Ambient | 5 - 12 hours | ~55 - 100 |
Experimental Protocols
This section provides detailed methodologies for the key synthesis routes cited.
Hydrogenation of Terephthalic Acid
This is a widely used industrial method for producing CHDA.[1]
Experimental Workflow:
Materials:
-
Terephthalic acid (TPA)
-
Deionized water
-
5% Palladium on Carbon (Pd/C) or 5% Ruthenium on Carbon (Ru/C) catalyst
-
Nitrogen gas
-
Hydrogen gas
Procedure:
-
A high-pressure autoclave is charged with terephthalic acid, deionized water, and the chosen catalyst (e.g., 5% Pd/C).
-
The autoclave is sealed and purged first with nitrogen gas to remove air, followed by purging with hydrogen gas.
-
The reaction mixture is heated to a temperature between 180°C and 220°C and pressurized with hydrogen to 2-5 MPa.
-
The mixture is stirred vigorously for 3 to 6 hours, maintaining the temperature and pressure.
-
After the reaction is complete, the autoclave is cooled to room temperature, and the excess hydrogen pressure is carefully vented.
-
The reaction mixture is filtered to remove the catalyst.
-
The filtrate is cooled to induce crystallization of the this compound.
-
The crystalline product is isolated by filtration, washed with cold deionized water, and dried under vacuum.
Purification: Crude CHDA can be purified by recrystallization from water or by washing with a solvent like a cyclic ether to remove impurities such as 4-methylcyclohexanecarboxylic acid.[2]
Synthesis from Biomass-Derived Feedstocks
This two-step route offers a sustainable alternative to petroleum-based methods.
Step 1: Proline-Catalyzed [3+1+2] Cycloaddition
Procedure:
-
In a suitable reaction vessel, proline (10 mol%), crotonaldehyde (2.0 equivalents), a 37% aqueous solution of formaldehyde (2.0 equivalents), and ethyl acrylate (1.0 equivalent) are combined.
-
The mixture is heated to 130°C and stirred for 18 hours.
-
After cooling, the reaction mixture is worked up to isolate the intermediate, ethyl 4-formylcyclohex-3-enecarboxylate. A yield of up to 91% can be achieved for this intermediate.
Step 2: One-Pot Hydrogenation, Oxidation, and Hydrolysis
Procedure:
-
The intermediate from Step 1 is dissolved in a suitable solvent such as tetrahydrofuran (B95107) (THF) in a high-pressure reactor containing a Pd/C catalyst.
-
The reactor is pressurized with hydrogen (2.0 MPa) and the mixture is stirred at 40°C for 8 hours.
-
The hydrogen is then released, and the reactor is opened to the air. The mixture is stirred at 80°C for 5 hours to facilitate oxidation.
-
An aqueous solution of sodium hydroxide (B78521) is added, and the mixture is stirred at 80°C for a further 6 hours to induce hydrolysis.
-
After cooling, the reaction mixture is acidified to precipitate the this compound.
-
The product is isolated by filtration, washed, and dried. This second step can achieve a yield of 86%, leading to an overall yield of 78% from the initial biomass-derived feedstocks.
One-Pot Conversion from Polyethylene Terephthalate (PET)
This method provides a circular economy approach to producing CHDA from plastic waste.[3][4]
Experimental Workflow:
Materials:
-
Post-consumer Polyethylene Terephthalate (PET) flakes
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ruthenium on Carbon (Ru/C) catalyst
-
Palladium on Carbon (Pd/C) catalyst
-
Argon gas
-
Hydrochloric acid
Procedure:
-
A high-pressure reactor is charged with PET flakes, an aqueous solution of sodium hydroxide, and a combination of Ru/C and Pd/C catalysts.
-
The reactor is sealed and pressurized with Argon to an initial pressure of 1 MPa.
-
The reaction mixture is heated to 180°C and stirred for 25 hours. During this process, the PET undergoes depolymerization to terephthalic acid, and the in-situ generated hydrogen from the ethylene (B1197577) glycol component facilitates the hydrogenation of the terephthalic acid.
-
After the reaction, the reactor is cooled, and the catalysts are separated from the solution by filtration.
-
The resulting solution is acidified with hydrochloric acid to precipitate the this compound.
-
The product is isolated by filtration, washed with water, and dried. This one-pot process can achieve yields of over 90%.[4]
Hydrolysis of Dimethyl 1,4-Cyclohexanedicarboxylate
This route involves the conversion of the diester of CHDA to the diacid.[5][6]
Procedure:
-
Dimethyl 1,4-cyclohexanedicarboxylate is mixed with water.
-
The hydrolysis can be catalyzed by an acid (e.g., sulfuric acid) or a base, or it can be performed without a catalyst at elevated temperatures (220-280°C).[5][6]
-
The reaction mixture is heated for several hours (5-12 hours).
-
Upon cooling, the this compound crystallizes from the solution.
-
The product is isolated by filtration, washed, and dried. The yield is highly dependent on the reaction conditions, ranging from approximately 55% to nearly quantitative.[5]
References
- 1. asianpubs.org [asianpubs.org]
- 2. JP2002069032A - Method for purifying trans-1,4-cyclohexanedicarboxylic acid - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - One-Pot Conversion of Polyethylene Terephthalate into this compound without External H2 - ACS Catalysis - Figshare [acs.figshare.com]
- 5. US5286903A - Process for the preparation of cyclohexanedicarboxylic acids - Google Patents [patents.google.com]
- 6. KR20050100941A - Method for manufacturing 1,4-cyclohexane dicarboxylic acid - Google Patents [patents.google.com]
Spectroscopic Analysis of 1,4-Cyclohexanedicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 1,4-Cyclohexanedicarboxylic acid, a molecule of interest in various chemical and pharmaceutical research fields. This document presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for obtaining these spectra. The information is intended to serve as a valuable resource for researchers and professionals engaged in the analysis and characterization of this compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. It exists as two geometric isomers, cis and trans, and where available, data for both are presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound is characterized by signals from the cyclohexyl ring protons and the acidic protons of the carboxylic acid groups. The chemical shift of the carboxylic acid proton can be highly variable and is often observed as a broad singlet far downfield.[1][2]
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -COOH | 10-13 | Broad Singlet | Chemical shift is concentration and solvent dependent.[1][3] |
| CH (methine) | ~2.0 - 2.5 | Multiplet | Protons attached to the carbons bearing the carboxylic acid groups. |
| CH₂ (methylene) | ~1.4 - 2.2 | Multiplet | Protons of the cyclohexane (B81311) ring. |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbons of the carboxylic acid groups are typically found in the 170-185 ppm region.[4][5][6]
| Assignment | Chemical Shift (δ, ppm) |
| C=O (carbonyl) | ~175 - 185 |
| CH (methine) | ~40 - 45 |
| CH₂ (methylene) | ~25 - 30 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorptions for the O-H and C=O bonds of the carboxylic acid functional groups.[2][3]
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Description |
| O-H stretch | 2500-3300 | Strong, Broad | Characteristic broad absorption due to hydrogen bonding of the carboxylic acid dimer.[2][3] |
| C-H stretch | 2850-3000 | Medium | Aliphatic C-H stretching. |
| C=O stretch | 1680-1710 | Strong | Carbonyl stretching of the carboxylic acid. |
| C-O stretch | 1200-1300 | Medium | Carbon-oxygen single bond stretching. |
| O-H bend | 920-950 | Medium, Broad | Out-of-plane bending of the O-H group. |
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry of this compound results in fragmentation of the molecule. The molecular ion peak (M⁺) may be observed, along with characteristic fragment ions.
Mass Spectrum of trans-1,4-Cyclohexanedicarboxylic acid [7]
| m/z | Relative Intensity (%) | Possible Fragment |
| 172 | Low | [M]⁺ |
| 154 | 22.8 | [M - H₂O]⁺ |
| 126 | 53.5 | [M - H₂O - CO]⁺ or [M - COOH - H]⁺ |
| 108 | 41.4 | [M - 2COOH]⁺ |
| 81 | 100.0 | [C₆H₉]⁺ |
| 80 | 27.2 | [C₆H₈]⁺ |
| 67 | 18.5 | [C₅H₇]⁺ |
| 54 | 16.5 | [C₄H₆]⁺ |
| 41 | 24.4 | [C₃H₅]⁺ |
| 39 | 16.5 | [C₃H₃]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tubes (5 mm)
-
Pipettes
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the this compound sample and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently sonicate or vortex the vial to ensure complete dissolution of the sample.
-
Transfer the solution into a clean, dry NMR tube using a pipette.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Set up a standard one-pulse proton experiment.
-
Acquire the spectrum with an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).
-
-
¹³C NMR Acquisition:
-
Set up a standard proton-decoupled carbon experiment.
-
Acquire the spectrum with a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra to obtain pure absorption lineshapes.
-
Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Infrared (IR) Spectroscopy
Objective: To obtain an FT-IR spectrum of solid this compound.
Materials:
-
This compound sample
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellet press
-
Spatula
-
Mortar and pestle (for KBr method)
-
Potassium bromide (KBr), IR grade (for KBr method)
Procedure (ATR Method):
-
Background Spectrum:
-
Ensure the ATR crystal is clean. If necessary, clean it with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum of the empty ATR accessory.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Use the pressure arm to press the sample firmly and evenly against the crystal.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Collect a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the key absorption bands.
-
Clean the ATR crystal thoroughly after the measurement.
-
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-pressing die.
-
Press the powder under high pressure (e.g., 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Sample Analysis:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
-
Data Processing:
-
Process the spectrum as described in the ATR method.
-
Mass Spectrometry (MS)
Objective: To obtain an electron ionization (EI) mass spectrum of this compound.
Materials:
-
This compound sample
-
Mass spectrometer with an EI source (e.g., as part of a GC-MS system or with a direct insertion probe)
-
Volatile solvent (if using GC-MS)
-
Capillary vials
Procedure (Direct Insertion Probe):
-
Sample Preparation:
-
Load a small amount of the solid sample into a capillary tube.
-
Insert the capillary tube into the direct insertion probe.
-
-
Instrument Setup:
-
Insert the probe into the ion source of the mass spectrometer.
-
Evacuate the probe inlet.
-
Set the ion source temperature (e.g., 200-250 °C) and the electron energy (typically 70 eV).[8]
-
-
Data Acquisition:
-
Gradually heat the probe to volatilize the sample into the ion source.
-
Acquire mass spectra over the desired mass range (e.g., m/z 40-400) as the sample evaporates.
-
-
Data Processing:
-
Average the scans across the evaporation profile to obtain a representative mass spectrum.
-
Identify the molecular ion and major fragment ions.
-
Analyze the fragmentation pattern to gain structural information.
-
Visualizations
The following diagrams illustrate the general experimental workflows for the spectroscopic techniques described.
References
- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 2. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. trans-1,4-Cyclohexanedicarboxybic acid(619-82-9) 13C NMR spectrum [chemicalbook.com]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
Thermodynamic Properties of 1,4-Cyclohexanedicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of the cis and trans isomers of 1,4-Cyclohexanedicarboxylic acid. This document summarizes available experimental and calculated data, details relevant experimental methodologies, and offers a workflow for the determination of the heat of combustion. Due to the limited availability of experimental data for certain properties, particularly for the cis-isomer, this guide also briefly discusses the utility of theoretical calculations.
Introduction
This compound (C₈H₁₂O₄) is a dicarboxylic acid featuring a cyclohexane (B81311) ring substituted with two carboxylic acid groups at positions 1 and 4. It exists as two stereoisomers: cis and trans. These isomers can exhibit different physical and chemical properties due to their distinct molecular geometries. A thorough understanding of their thermodynamic properties is crucial for applications in polymer chemistry, materials science, and pharmaceutical development, where this molecule can be used as a linker or building block.
Quantitative Thermodynamic Data
The following tables summarize the available quantitative thermodynamic data for the cis and trans isomers of this compound. It is important to note that there is a significant lack of experimental data for the cis-isomer in the public domain.
Table 1: Thermodynamic Properties of trans-1,4-Cyclohexanedicarboxylic Acid
| Property | Value | Units | Method | Source |
| Standard Solid Enthalpy of Combustion (ΔcH°solid) | -3859.9 ± 0.5 | kJ/mol | Combustion Calorimetry | [1] |
| Standard Solid Enthalpy of Formation (ΔfH°solid) | -1003.2 | kJ/mol | Calculated from ΔcH°solid | [1] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -498.26 | kJ/mol | Calculated (Joback Method, Gas Phase) | |
| Enthalpy of Formation (ΔfH°gas) | -704.09 | kJ/mol | Calculated (Joback Method, Gas Phase) | |
| Enthalpy of Fusion (ΔfusH°) | 20.76 | kJ/mol | Calculated (Joback Method) | |
| Enthalpy of Vaporization (ΔvapH°) | 80.37 | kJ/mol | Calculated (Joback Method) | [2] |
Table 2: Thermodynamic Properties of cis-1,4-Cyclohexanedicarboxylic Acid
| Property | Value | Units | Method | Source |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -498.26 | kJ/mol | Calculated (Joback Method, for a mix of isomers) | [3] |
Note: The calculated value for the Gibbs free energy of formation for the cis-isomer is based on a calculation for a mixture of cis and trans isomers and may not accurately represent the pure cis-isomer.
Experimental Protocols
The determination of thermodynamic properties relies on precise experimental techniques. Below are detailed methodologies for two key experimental procedures applicable to this compound.
Determination of Enthalpy of Combustion via Bomb Calorimetry
Bomb calorimetry is the standard method for determining the heat of combustion of solid and liquid samples.
Objective: To measure the change in internal energy (ΔU) during the complete combustion of this compound, from which the enthalpy of combustion (ΔH) can be calculated.
Materials and Apparatus:
-
Oxygen bomb calorimeter
-
Benzoic acid (for calibration)
-
This compound sample
-
Fuse wire
-
Oxygen cylinder with pressure regulator
-
Crucible
-
Distilled water
-
Balance (accurate to 0.1 mg)
-
Pellet press
Procedure:
-
Calibration: The heat capacity of the calorimeter is determined by combusting a known mass of a standard substance, typically benzoic acid, for which the heat of combustion is well-established.
-
Sample Preparation: A pellet of approximately 1 gram of this compound is prepared using a pellet press. The exact mass of the pellet is recorded.
-
Bomb Assembly: A known length of fuse wire is attached to the electrodes of the bomb head, with the wire in contact with the sample pellet placed in the crucible. A small, known volume of distilled water (typically 1 mL) is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.
-
Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 25-30 atm.
-
Calorimeter Setup: The bomb is placed in the calorimeter bucket, which is filled with a known mass of water. The bucket is then placed inside the insulating jacket of the calorimeter. The temperature sensor and stirrer are positioned in the water.
-
Combustion: The system is allowed to reach thermal equilibrium. The initial temperature is recorded. The sample is then ignited by passing an electric current through the fuse wire.
-
Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
-
Data Analysis: The heat capacity of the calorimeter, determined from the calibration with benzoic acid, is used to calculate the heat released during the combustion of the this compound sample from the measured temperature change. Corrections are made for the heat of combustion of the fuse wire and for the formation of nitric acid from any residual atmospheric nitrogen.
Determination of Heat Capacity via Modulated Differential Scanning Calorimetry (MDSC)
Modulated DSC is a technique that allows for the separation of reversing and non-reversing heat flow signals, providing a more accurate determination of heat capacity.
Objective: To measure the solid-state heat capacity (Cp) of this compound as a function of temperature.
Materials and Apparatus:
-
Modulated Differential Scanning Calorimeter
-
Hermetic aluminum pans and lids
-
Sapphire standard for heat capacity calibration
-
This compound sample
-
Balance (accurate to 0.01 mg)
Procedure:
-
Calibration: The DSC instrument is calibrated for temperature, enthalpy, and heat capacity using appropriate standards (e.g., indium for temperature and enthalpy, sapphire for heat capacity).
-
Sample Preparation: A small amount of the this compound sample (typically 3-10 mg) is weighed into a hermetic aluminum pan, which is then sealed.
-
Instrument Setup: An empty, sealed aluminum pan is used as the reference. The sample and reference pans are placed in the DSC cell.
-
Measurement: The sample is subjected to a controlled temperature program, which consists of a linear heating rate superimposed with a sinusoidal temperature modulation. The typical heating rate might be 2-5 °C/min with a modulation period of 60 seconds and a temperature amplitude of ±0.5 °C.
-
Data Acquisition: The instrument measures the difference in heat flow to the sample and the reference as a function of temperature. The modulated temperature program allows for the deconvolution of the total heat flow into its reversing and non-reversing components.
-
Data Analysis: The reversing heat flow signal is directly proportional to the heat capacity of the sample. The heat capacity (Cp) is calculated using the following equation:
Cp = (Reversing Heat Flow / Heating Rate) * (Calibration Constant)
The heat capacity of the sample is determined by comparing its reversing heat flow signal to that of the sapphire standard.
Mandatory Visualizations
Experimental Workflow for Bomb Calorimetry
The following diagram illustrates the key steps in determining the enthalpy of combustion using a bomb calorimeter.
Caption: Workflow for Bomb Calorimetry Experiment.
Theoretical Calculations
Given the scarcity of experimental thermodynamic data, particularly for the cis-isomer and for properties such as heat capacity and entropy, theoretical calculations are a valuable tool for researchers. Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations (e.g., Møller-Plesset perturbation theory or Coupled Cluster theory), can be employed to predict the thermodynamic properties of molecules in the gas phase. Solid-state calculations, which account for intermolecular interactions in the crystal lattice, are more complex but can provide estimates for solid-state properties. Group contribution methods, like the Joback method, offer a simpler approach for estimating thermodynamic properties based on molecular structure, though with generally lower accuracy than high-level quantum mechanical calculations.
Conclusion
This technical guide has summarized the currently available thermodynamic data for cis- and trans-1,4-Cyclohexanedicarboxylic acid, highlighting a significant need for further experimental investigation, especially for the cis-isomer and for solid-state heat capacity and entropy measurements for both isomers. Detailed protocols for bomb calorimetry and modulated differential scanning calorimetry have been provided to facilitate such future experimental work. In the absence of comprehensive experimental data, theoretical and computational methods present a viable alternative for estimating the thermodynamic properties of these compounds, which are essential for their effective application in scientific research and industrial development.
References
Safety and handling of 1,4-Cyclohexanedicarboxylic acid
An In-depth Technical Guide to the Safe Handling of 1,4-Cyclohexanedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound (CHDA), a versatile chemical intermediate used in the synthesis of polymers, resins, and pharmaceuticals.[1] Adherence to strict safety protocols is essential when working with this compound to minimize risks to personnel and the environment. This document outlines hazard identification, protective measures, emergency procedures, and toxicological data to ensure its safe use in a laboratory and drug development setting.
Chemical and Physical Properties
This compound is a white, crystalline solid.[2] It exists as a mixture of cis and trans isomers, which can influence its physical properties such as melting point and solubility.[1][3] The trans isomer is noted to be more stable and less soluble than the cis isomer.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₈H₁₂O₄ | [2][4] |
| Molecular Weight | 172.18 g/mol | [4][5] |
| Appearance | White crystalline solid/powder | [2][6][7] |
| Melting Point | >165 - 168 °C / 329 - 334.4 °F | [6][7] |
| Solubility | Sparingly soluble in water | [2] |
| CAS Number | 1076-97-7 (mixture of cis and trans) | [3][6][7] |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an irritant and may be harmful if swallowed.[5][8][9]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[5][8][9] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[10] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation[5][8][10] |
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[10]
-
P270: Do not eat, drink or smoke when using this product.[11]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[10]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[10]
Toxicological Information
Toxicological data indicates that this compound has low acute toxicity.[2] Prolonged exposure may cause mild irritation to the eyes and respiratory tract, particularly in its powdered form.[2]
Table 3: Summary of Toxicological Data
| Test | Species | Route | Result | Reference |
| Acute Oral Toxicity (LD50) | Rat | Oral | 2075 mg/kg | [6] |
| Fish Toxicity (LC50) | Pimephales promelas | 96 hr | > 100 mg/L | [12] |
| Repeated Dose Toxicity (NOEL) | Rat | Oral | 871 mg/kg/day (Male) | [12] |
Experimental Protocols
The toxicological data for this compound are typically generated following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are outlines of the methodologies for key toxicological studies.
Acute Oral Toxicity (Following OECD Guideline 401/420/423)
-
Objective: To determine the acute oral toxicity (LD50) of a substance.
-
Test Animal: Typically the rat (Sprague-Dawley strain).[6]
-
Methodology:
-
Animals are fasted prior to administration of the substance.
-
The test substance is administered by gavage in graduated doses to several groups of animals, with one dose per group.[13]
-
Observations for signs of toxicity and mortality are made systematically at regular intervals for at least 14 days.[13]
-
Body weights are recorded weekly.[13]
-
At the end of the study, all surviving animals are euthanized and a gross necropsy is performed on all animals.[13]
-
Acute Dermal Irritation/Corrosion (Following OECD Guideline 404)
-
Objective: To assess the potential of a substance to cause skin irritation or corrosion.
-
Test Animal: Albino rabbit.[2]
-
Methodology:
-
A single dose of 0.5 g of the solid substance is applied to a small area of shaved skin (approximately 6 cm²).[2]
-
The test site is covered with a semi-occlusive dressing for a 4-hour exposure period.[2]
-
After 4 hours, the residual test substance is removed.[2]
-
The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[4]
-
Dermal reactions are scored and evaluated based on their severity and reversibility.[2]
-
Acute Eye Irritation/Corrosion (Following OECD Guideline 405)
-
Objective: To determine the potential of a substance to cause eye irritation or corrosion.
-
Test Animal: Albino rabbit.
-
Methodology:
-
A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.[7]
-
The eyes are examined at 1, 24, 48, and 72 hours after application.[7]
-
Observations are made for corneal opacity, iritis, and conjunctival redness and swelling.
-
The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[7]
-
The severity and reversibility of the ocular lesions are evaluated to classify the irritant potential of the substance.[7]
-
Visualized Workflows and Logical Relationships
As this compound is a chemical intermediate, its safety concerns are primarily related to direct exposure rather than complex biological signaling pathways. The following diagrams illustrate key safety workflows and logical relationships for handling this compound.
Caption: Workflow for hazard identification and control.
Caption: Emergency response workflow for an accidental spill.
Handling and Storage
-
Handling: Avoid contact with skin and eyes.[4] Do not breathe dust.[4] Use with adequate ventilation and minimize dust generation.[4] Wash thoroughly after handling.[4]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[4] Keep containers tightly closed.[4]
Exposure Controls and Personal Protection
-
Engineering Controls: Use in a well-ventilated area. Local exhaust ventilation is recommended to control airborne dust.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][6][7]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4][6]
-
Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH or European Standard EN 149 approved respirator.[4]
-
First-Aid Measures
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4][6][7]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical aid if irritation develops or persists.[4][6]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4][7]
-
Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[4]
-
Hazardous Combustion Products: Carbon monoxide and carbon dioxide.[4][6]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[4][6]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required.[6]
-
Environmental Precautions: Should not be released into the environment.
-
Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dusty conditions.[4][6]
Stability and Reactivity
-
Conditions to Avoid: Incompatible products, dust generation.
-
Hazardous Decomposition Products: Carbon monoxide, carbon dioxide.[4]
-
Hazardous Reactions: None under normal processing.[6]
References
- 1. Registration Dossier - ECHA [echa.europa.eu]
- 2. oecd.org [oecd.org]
- 3. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. dep.nj.gov [dep.nj.gov]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 12. Registration Dossier - ECHA [echa.europa.eu]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
An In-depth Technical Guide to 1,4-Cyclohexanedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4-Cyclohexanedicarboxylic acid (CHDA), a versatile dicarboxylic acid crucial in the polymer industry and with emerging applications in pharmaceuticals. This document details its synthesis, physical and chemical properties, analytical methods, and key applications, with a focus on experimental protocols and quantitative data.
Physicochemical Properties
This compound is a white crystalline solid that exists as a mixture of two stereoisomers: cis and trans.[1] The ratio of these isomers significantly influences the properties of polymers derived from it.[2]
General Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂O₄ | [3] |
| Molar Mass | 172.18 g/mol | [3] |
| Appearance | White solid/crystalline powder | [1] |
| CAS Number | 1076-97-7 (mixture), 619-81-8 (cis), 619-82-9 (trans) | [1] |
Isomer-Specific Properties
| Property | cis-Isomer | trans-Isomer | Source(s) |
| Melting Point | 168-171 °C | 312.5 °C | [1] |
| Water Solubility | Higher than trans-isomer | Lower than cis-isomer | [2] |
| Density | - | 1.36 g/cm³ | [1] |
Spectroscopic Data
| Technique | Key Features | Source(s) |
| ¹H NMR | Signals corresponding to the cyclohexane (B81311) ring and carboxylic acid protons. | [3] |
| ¹³C NMR | Resonances for the carboxyl carbon and the different carbons of the cyclohexane ring. | [4] |
| FTIR | Characteristic peaks for C=O stretching of the carboxylic acid group and O-H stretching. | [3][5] |
| Mass Spectrometry | Molecular ion peak and fragmentation pattern consistent with the structure. | [3][6] |
Synthesis of this compound
Several methods are employed for the synthesis of CHDA, with the choice of route often depending on the desired isomer and the available starting materials.
Hydrogenation of Terephthalic Acid
The most common industrial method for producing CHDA is the catalytic hydrogenation of terephthalic acid.[1] This process typically yields a mixture of cis and trans isomers.
Experimental Protocol: Hydrogenation of Terephthalic Acid [7]
-
Charging the Reactor: A high-pressure autoclave is charged with terephthalic acid, water (as a solvent), and a catalyst (e.g., 5% Palladium on carbon, Pd/C, or Ruthenium on carbon, Ru/C).
-
Purging: The reactor is purged with an inert gas, such as nitrogen, to remove any oxygen.
-
Hydrogenation: The reactor is then pressurized with hydrogen gas to a pressure of 2-10 MPa and heated to a temperature of 100-200°C. The reaction mixture is stirred vigorously to ensure good contact between the reactants and the catalyst.
-
Reaction Monitoring: The reaction progress is monitored by measuring the uptake of hydrogen.
-
Work-up: After the reaction is complete, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration.
-
Isolation: The product, a mixture of cis- and trans-1,4-cyclohexanedicarboxylic acid, is isolated by crystallization from the aqueous solution. The isomer ratio can be influenced by the choice of catalyst and reaction conditions.
Oxidation of p-Xylene (B151628)
An alternative route involves the oxidation of p-xylene to terephthalic acid, which is then hydrogenated as described above. Direct oxidation of p-xylene to CHDA is not a common method.
Hydrolysis of Dimethyl 1,4-Cyclohexanedicarboxylate
CHDA can also be prepared by the hydrolysis of its dimethyl ester, dimethyl 1,4-cyclohexanedicarboxylate (DMCD). This method is particularly useful for obtaining high-purity CHDA.[8]
Experimental Protocol: Hydrolysis of Dimethyl 1,4-Cyclohexanedicarboxylate [9]
-
Reaction Setup: A mixture of dimethyl 1,4-cyclohexanedicarboxylate and water is placed in a reaction vessel.
-
Catalysis: An acid catalyst (e.g., sulfuric acid) or a base catalyst (e.g., sodium hydroxide) is added to the mixture. The reaction can also proceed without a catalyst at elevated temperatures and pressures.
-
Heating: The mixture is heated to reflux for several hours to drive the hydrolysis reaction to completion.
-
Methanol Removal: The methanol produced during the reaction is continuously removed by distillation to shift the equilibrium towards the product.
-
Isolation: After the reaction is complete, the mixture is cooled, and the this compound crystallizes out of the solution.
-
Purification: The crude product is collected by filtration and can be further purified by recrystallization.
Cis-Trans Isomerization
The cis and trans isomers of CHDA can be interconverted under certain conditions, typically at elevated temperatures.[2] This isomerization is a crucial consideration in polymerization processes, as the final isomer ratio in the polymer backbone dictates its physical properties.
Experimental Protocol: Thermal Isomerization [2]
-
Heating: A sample of cis-rich this compound is heated to a temperature above its melting point but below the melting point of the trans-isomer (typically between 190°C and 300°C).
-
Equilibration: The molten CHDA is held at this temperature for a period of time to allow the isomerization to reach equilibrium.
-
Cooling and Isolation: The mixture is then cooled, and the resulting solid will have a higher concentration of the more thermodynamically stable trans-isomer.
Analytical Methods
A variety of analytical techniques are used to characterize this compound and determine the ratio of its isomers.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the cis and trans isomers of CHDA.[10][11]
Typical HPLC Method Parameters [10]
| Parameter | Value |
| Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile/Water with an acidic modifier (e.g., phosphoric acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Temperature | Ambient |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the analysis of CHDA, typically after derivatization to its more volatile methyl ester.
Typical GC-MS Method Parameters [12]
| Parameter | Value |
| Column | DB-5ms or equivalent |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Oven Program | Temperature gradient (e.g., 70°C to 280°C) |
| MS Ionization | Electron Ionization (EI) at 70 eV |
Applications
The primary application of this compound is as a monomer in the production of various polymers, particularly polyesters and polyamides.[7] Its incorporation into the polymer backbone imparts desirable properties such as improved thermal stability, weather resistance, and mechanical strength.[13]
Polymer Synthesis
CHDA is a key component in the synthesis of:
-
Polyesters: Used in coatings, resins, and fibers. The presence of the cyclohexane ring enhances the hardness and durability of the polyester.[14][15]
-
Polyamides: Improves the thermal and mechanical properties of the resulting polyamides.
-
Copolyesters: Used to modify the properties of other polyesters, such as polyethylene (B3416737) terephthalate (B1205515) (PET).
Drug Development
This compound serves as a building block in the synthesis of active pharmaceutical ingredients (APIs).[2] Its rigid cyclohexane core can be used to create specific three-dimensional structures in drug molecules, which can be crucial for their biological activity. While specific, publicly available examples of blockbuster drugs directly synthesized from CHDA are not abundant, its utility as a starting material for novel chemical entities is recognized in the pharmaceutical industry. For instance, it is a useful starting material for the synthesis of various medicinal compounds, including those for synthetic resins and fibers.[2]
Safety and Handling
This compound is generally considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials.
This guide provides a foundational understanding of this compound for researchers and professionals. For more specific applications and detailed safety information, it is recommended to consult the relevant safety data sheets (SDS) and peer-reviewed literature.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. EP1449822B1 - Method for producing trans-1,4-cyclohexane dicarboxylic acid - Google Patents [patents.google.com]
- 3. This compound | C8H12O4 | CID 14106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. trans-1,4-Cyclohexanedicarboxybic acid(619-82-9) 13C NMR [m.chemicalbook.com]
- 5. This compound(1076-97-7) IR Spectrum [m.chemicalbook.com]
- 6. This compound(1076-97-7) MS [m.chemicalbook.com]
- 7. This compound | 1076-97-7 [chemicalbook.com]
- 8. KR20050100941A - Method for manufacturing 1,4-cyclohexane dicarboxylic acid - Google Patents [patents.google.com]
- 9. US5286903A - Process for the preparation of cyclohexanedicarboxylic acids - Google Patents [patents.google.com]
- 10. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 11. This compound | SIELC Technologies [sielc.com]
- 12. benchchem.com [benchchem.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. mdpi.com [mdpi.com]
- 15. epub.jku.at [epub.jku.at]
The Genesis of a Polyester Building Block: A Technical History of 1,4-Cyclohexanedicarboxylic Acid
A foundational monomer in the world of polymers, 1,4-Cyclohexanedicarboxylic acid (CHDA) has a rich history rooted in the pioneering work of 19th-century organic chemistry. This technical guide delves into the discovery, early synthesis, and historical development of this crucial compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its origins.
Discovery and First Synthesis by Adolf von Baeyer
The story of this compound begins with the eminent German chemist Adolf von Baeyer, a pioneer in the field of hydroaromatic compounds. In the late 19th century, Baeyer and his contemporaries were deeply engaged in understanding the structure and reactivity of benzene (B151609) and its derivatives. A key strategy in this endeavor was the reduction of aromatic rings to their corresponding saturated cyclic counterparts.
It was within this context that Baeyer first synthesized this compound, then known as hexahydroterephthalic acid. His seminal work involved the reduction of terephthalic acid, an aromatic dicarboxylic acid. While the exact date of the first synthesis is not definitively cited in a single publication, his extensive research on the reduction of phthalic acids was published in the late 1880s.
Historical Experimental Protocol: Reduction of Terephthalic Acid with Sodium Amalgam
The primary method employed by Baeyer and his contemporaries for the reduction of aromatic rings was the use of sodium amalgam in a moist environment. This powerful reducing agent, an alloy of sodium and mercury, could effectively hydrogenate the benzene ring of terephthalic acid.
Experimental Workflow from Historical Accounts:
The detailed experimental protocol, as inferred from Baeyer's general methods for the reduction of phthalic acids, would have involved the following steps:
-
Preparation of Sodium Amalgam: Sodium metal was carefully dissolved in mercury to create a 3-5% amalgam. This process was exothermic and required caution.
-
Reaction: Terephthalic acid was suspended in water or a dilute aqueous alkali solution. Small pieces of the sodium amalgam were then gradually added to the vigorously stirred or shaken reaction mixture. The reaction was often carried out at room temperature, and the progress was monitored by the consumption of the amalgam.
-
Workup: After the reaction was complete, the mercury was separated. The resulting aqueous solution of the sodium salt of this compound was then acidified with a mineral acid, such as hydrochloric acid.
-
Isolation: Upon acidification, the free this compound, being less soluble in water, would precipitate out of the solution. The crude product was then collected by filtration, washed with cold water to remove inorganic salts, and dried.
This early synthesis would have yielded a mixture of the cis and trans isomers of this compound. The separation of these isomers was a significant challenge for chemists of that era.
The Dawn of Stereoisomerism: Unraveling the Cis and Trans Forms
The existence of cis and trans isomers in cyclic compounds was a developing concept in the late 19th and early 20th centuries. The initial preparations of this compound produced a product with a broad melting point range, hinting at the presence of more than one compound.
Early methods for the separation of these diastereomers were often laborious and relied on fractional crystallization from different solvents. The trans isomer, being more symmetrical and less polar, generally has a higher melting point and lower solubility than the cis isomer, which facilitated its separation.
Logical Relationship of Isomer Properties and Separation:
Quantitative Data from Historical and Modern Sources
The following table summarizes key physical properties of this compound and its isomers, drawing from both historical and contemporary data for comparison.
| Property | cis-1,4-Cyclohexanedicarboxylic Acid | trans-1,4-Cyclohexanedicarboxylic Acid | Mixed Isomers |
| Melting Point (°C) | 168-170 | ~310 | 164-167 |
| Molecular Formula | C₈H₁₂O₄ | C₈H₁₂O₄ | C₈H₁₂O₄ |
| Molar Mass ( g/mol ) | 172.18 | 172.18 | 172.18 |
Evolution of Synthesis and Industrial Significance
While Baeyer's sodium amalgam reduction was groundbreaking, it was not practical for large-scale production. The 20th century saw the development of more efficient and scalable catalytic hydrogenation methods. The primary industrial route to this compound today involves the catalytic hydrogenation of terephthalic acid, a readily available commodity chemical derived from petroleum.
This modern synthesis offers high yields and allows for some control over the cis/trans isomer ratio through the choice of catalyst and reaction conditions.
Modern Industrial Synthesis Workflow:
The availability of high-purity this compound has been instrumental in the development of high-performance polyesters and polyamides. The incorporation of the cyclohexane (B81311) ring into the polymer backbone imparts improved thermal stability, weather resistance, and mechanical properties compared to their aromatic counterparts. These polymers find applications in coatings, fibers, and engineering plastics, making this compound a cornerstone of the modern polymer industry, a legacy that traces back to the foundational explorations of Adolf von Baeyer.
Methodological & Application
Synthesis of Polyesters Using 1,4-Cyclohexanedicarboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of polyesters derived from 1,4-cyclohexanedicarboxylic acid (CHDA). The unique cycloaliphatic structure of CHDA imparts a desirable balance of properties to polyesters, including enhanced thermal stability, weatherability, and hydrolytic resistance, making them suitable for a range of high-performance applications, from advanced coatings to biomedical materials.[1]
Introduction to this compound in Polyester (B1180765) Synthesis
This compound is a versatile dicarboxylic acid monomer used in the synthesis of both amorphous and semi-crystalline polyesters.[2] Its incorporation into the polymer backbone can lead to materials with improved processability, higher photo-oxidative stability, and greater thermal stability when compared to aromatic counterparts like terephthalic acid.[3] Furthermore, CHDA-based polyesters often exhibit excellent resistance to moisture and UV radiation, contributing to their durability in demanding environments.[1] The properties of the final polyester can be finely tuned by selecting different diol co-monomers and by controlling the cis/trans isomeric ratio of the CHDA.[2]
Key Applications
The favorable properties of CHDA-based polyesters make them attractive for various fields:
-
High-Performance Coatings: Their inherent thermal stability, resistance to yellowing, and weatherability make them ideal for automotive and industrial coatings, as well as coil coatings for building materials.[1]
-
Biomaterials and Drug Delivery: The potential for creating biodegradable aliphatic polyesters opens avenues for applications in controlled drug release systems, tissue engineering scaffolds, and medical devices.[4] The degradation rate can be modulated by adjusting the copolymer composition.[4]
-
Packaging: Polyesters derived from CHDA are promising candidates for packaging applications due to their good resistance to heat, light, and humidity.[3]
Synthesis Methodologies
The most common method for synthesizing polyesters from this compound is melt polycondensation . This solvent-free technique is environmentally friendly and widely used in industrial processes.[2] The synthesis is typically a two-stage process involving an initial esterification step followed by a polycondensation step under high vacuum and temperature to build molecular weight.
General Synthesis Workflow
Caption: General workflow for two-stage melt polycondensation of CHDA-based polyesters.
Experimental Protocols
Protocol 1: Synthesis of Poly(butylene 1,4-cyclohexanedicarboxylate) (PBCE)
This protocol describes the synthesis of a homopolymer from this compound and 1,4-butanediol (B3395766) (BD) via a two-stage melt polycondensation reaction.[3]
Materials:
-
This compound (CHDA)
-
1,4-Butanediol (BD) (100% molar excess)
-
Catalyst: Titanium(IV) butoxide (TBT)
-
Reaction vessel with mechanical stirrer, nitrogen inlet, and distillation column
Procedure:
Stage 1: Esterification
-
Charge the reaction vessel with 1,4-CHDA and a 100% molar excess of 1,4-butanediol.[3]
-
Add the TBT catalyst.
-
Purge the reactor with nitrogen to establish an inert atmosphere.
-
Heat the mixture to 180-250°C with continuous stirring to initiate the esterification reaction.[4]
-
Water, the byproduct of esterification, is continuously removed by distillation.
-
The reaction proceeds until the theoretical amount of water is collected, indicating the formation of low molecular weight oligomers.
Stage 2: Polycondensation
-
Gradually increase the temperature to 250-280°C.
-
Slowly apply a vacuum to the system, reducing the pressure to below 1 torr.[4] This facilitates the removal of excess 1,4-butanediol and other volatile byproducts, driving the equilibrium towards high molecular weight polymer formation.
-
Monitor the reaction by observing the increase in the melt viscosity, often indicated by the torque on the mechanical stirrer.[4]
-
The reaction is considered complete when the desired melt viscosity is achieved.
-
Extrude the molten polymer from the reactor under nitrogen pressure and pelletize for further characterization.
Protocol 2: Synthesis of Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCCD)
This protocol details the synthesis of PCCD from 1,4-CHDA and 1,4-cyclohexanedimethanol (B133615) (CHDM).[5]
Materials:
-
This compound (CHDA)
-
1,4-Cyclohexanedimethanol (CHDM) (slight molar excess, e.g., 1.004:1 CHDM:CHDA)[5]
-
Catalyst: Titanium tetrabutoxide (TBT)
-
Reaction vessel equipped as described in Protocol 1
Procedure:
Stage 1: Esterification
-
Charge the reactor with CHDA, CHDM, and the TBT catalyst.
-
Purge with nitrogen.
-
Heat the mixture to an optimal esterification temperature of 220°C with a stirring rate of 150 r/min.[5]
-
Collect the water byproduct via distillation.
Stage 2: Polycondensation
-
Increase the temperature to an optimal polymerization temperature of 275°C to achieve high molecular weight.[5]
-
Apply a high vacuum to remove excess CHDM and byproducts.
-
Continue the reaction until a significant increase in viscosity is observed.
-
Recover the resulting PCCD polymer.
Data Presentation: Properties of CHDA-based Polyesters
The properties of polyesters synthesized from CHDA can be tailored by the choice of diol. The following tables summarize key quantitative data from the literature.
Table 1: Molecular Weight of Poly(alkylene trans-1,4-cyclohexanedicarboxylate)s [6]
| Polymer Name | Diol Used | Mn ( g/mol ) | Mw ( g/mol ) | Dispersity (Đ) |
| Poly(propylene trans-1,4-cyclohexanedicarboxylate) | 1,3-propanediol | 13,500 | 31,500 | 2.3 |
| Poly(butylene trans-1,4-cyclohexanedicarboxylate) | 1,4-butanediol | 16,500 | 35,500 | 2.2 |
| Poly(pentamethylene trans-1,4-cyclohexanedicarboxylate) | 1,5-pentanediol | 15,500 | 34,500 | 2.2 |
| Poly(hexamethylene trans-1,4-cyclohexanedicarboxylate) | 1,6-hexanediol | 16,500 | 36,000 | 2.2 |
Table 2: Thermal Properties of Poly(alkylene trans-1,4-cyclohexanedicarboxylate)s [6]
| Polymer Name | Tg (°C) | Tm (°C) |
| Poly(propylene trans-1,4-cyclohexanedicarboxylate) | 30 | 177 |
| Poly(butylene trans-1,4-cyclohexanedicarboxylate) | 21 | 145 |
| Poly(pentamethylene trans-1,4-cyclohexanedicarboxylate) | 1 | 108 |
| Poly(hexamethylene trans-1,4-cyclohexanedicarboxylate) | -11 | 102 |
Table 3: Mechanical Properties of Poly(butylene trans-1,4-cyclohexanedicarboxylate/camphorate) Copolymers [3]
| Copolymer Composition (BCE/BC mol%) | Young's Modulus (MPa) | Stress at Break (MPa) | Elongation at Break (%) |
| 100/0 | 480 ± 30 | 30 ± 2 | 300 ± 20 |
| 95/5 | 450 ± 25 | 28 ± 2 | 350 ± 25 |
| 90/10 | 420 ± 20 | 25 ± 1 | 400 ± 30 |
| 85/15 | 380 ± 15 | 22 ± 1 | 450 ± 30 |
Characterization of CHDA Polyesters
A comprehensive characterization of the synthesized polyesters is crucial to understand their structure-property relationships.
Caption: Key techniques for the characterization of CHDA-based polyesters.
Detailed Methodologies for Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure, composition of copolymers, and the cis/trans isomer ratio of the CHDA units in the polymer backbone.
-
Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ) of the polymer.[6]
-
Differential Scanning Calorimetry (DSC): Measures the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior of the polyester.
-
Thermogravimetric Analysis (TGA): Evaluates the thermal stability and decomposition profile of the material under a controlled atmosphere (e.g., nitrogen).[6]
-
Tensile Testing: Provides information on the mechanical properties, including Young's modulus, tensile strength, and elongation at break.[3]
-
Gas Permeability Analysis: For packaging applications, the gas transmission rates (GTR) for gases like oxygen (O₂) and carbon dioxide (CO₂) are determined.[3]
References
Application Notes and Protocols: Polymerization of 1,4-Cyclohexanedicarboxylic Acid with Diols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyesters derived from 1,4-cyclohexanedicarboxylic acid (CHDA) and various diols. The resulting cycloaliphatic polyesters exhibit a unique combination of properties, including good thermal stability, mechanical strength, and, in some cases, biodegradability, making them promising materials for a range of applications, including in the biomedical and pharmaceutical fields.
Introduction
This compound (CHDA) is a cycloaliphatic dicarboxylic acid that exists as cis and trans isomers. Polyesters synthesized from CHDA offer several advantages over their aromatic counterparts, such as those based on terephthalic acid (TPA). These benefits include improved processability due to lower melt viscosity, enhanced photo-oxidative stability, and greater thermal stability.[1] Furthermore, CHDA-based polyesters can exhibit better resistance to humidity and impact while maintaining the potential for compostability.[1] The properties of the final polyester (B1180765) can be tailored by the choice of diol and the cis/trans ratio of the CHDA monomer. The more linear trans isomer generally leads to higher melting points and crystallinity in the resulting polymer.[2][3]
The incorporation of the cyclohexane (B81311) ring into the polymer backbone imparts a balance of flexibility and rigidity. This unique structure results in glass transition temperatures (Tg) that are typically intermediate between those of fully aromatic and linear aliphatic polyesters.[1] These characteristics make CHDA-based polyesters suitable for applications ranging from packaging films and coatings to more specialized uses in the biomedical field, such as for drug delivery systems and tissue engineering scaffolds.[4][5][6]
Data Summary of CHDA-Based Polyesters
The properties of polyesters derived from 1,4-CHDA are highly dependent on the comonomer diol used in the polymerization. The following tables summarize key quantitative data from the literature for polyesters synthesized from CHDA and various diols.
Table 1: Thermal Properties of CHDA-Based Polyesters
| Diol Comonomer | Polyester Name/Abbreviation | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Reference |
| 1,4-Butanediol | Poly(butylene 1,4-cyclohexanedicarboxylate) (PBC) | - | 133-145 | [7] |
| 1,6-Hexanediol | Poly(hexamethylene 1,4-cyclohexanedicarboxylate) (PHCE) | - | - | [8] |
| 1,3-Propanediol | Poly(propylene 1,4-cyclohexanedicarboxylate) (PPCE) | - | - | [8] |
| 1,5-Pentanediol | Poly(pentamethylene 1,4-cyclohexanedicarboxylate) (PPeCE) | - | - | [8] |
| 1,4-Cyclohexanedimethanol (B133615) (CHDM) | Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCC) | 63.7 | 210+ | [9][10] |
| Isosorbide | Poly(isosorbide 1,4-cyclohexanedicarboxylate) | - | - | [11] |
Table 2: Molecular Weight and Mechanical Properties of CHDA-Based Copolyesters
| Diol Comonomer(s) | Copolyester Composition | Number-Average Molecular Weight (Mn, g/mol ) | Tensile Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| 1,4-Butanediol / Lauric Diacid | PBLC-20 (20% Lauric Diacid) | - | 94 | 14 | 640 | [7] |
| 1,4-Butanediol / Lauric Diacid | PBLC-40 (40% Lauric Diacid) | - | - | - | - | [7] |
| 1,4-Butanediol / Lauric Diacid | PBLC-60 (60% Lauric Diacid) | - | 40 | 5 | 50 | [7] |
| 1,4-Butanediol / Lauric Diacid | PBLC-80 (80% Lauric Diacid) | - | 68 | 7 | >1400 | [7] |
| 1,4-Cyclohexanedimethanol | PCCD | >30,000 | - | - | - | [12] |
Experimental Protocols
The following protocols describe common laboratory-scale methods for the synthesis of polyesters from 1,4-CHDA and diols. Melt polycondensation is the most frequently employed technique.
Protocol 1: Two-Stage Melt Polycondensation of 1,4-CHDA with a Linear Diol (e.g., 1,4-Butanediol)
This protocol is a generalized procedure based on common melt polymerization techniques.
Materials:
-
This compound (CHDA)
-
1,4-Butanediol (BDO)
-
Catalyst (e.g., titanium(IV) butoxide (TBT), antimony trioxide)
-
Antioxidant (e.g., triphenyl phosphite)
-
High-purity nitrogen gas
-
Vacuum source (<1 Torr)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
Stage 1: Esterification
-
Charge the reactor with 1,4-CHDA and 1,4-butanediol. A molar excess of the diol (e.g., 1.2 to 2.0 times the molar amount of diacid) is typically used to compensate for diol loss during the reaction and to drive the esterification.[1]
-
Add the catalyst (e.g., 200-500 ppm of TBT relative to the polymer weight) and antioxidant.
-
Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen.
-
Under a slow stream of nitrogen, begin heating the reactor with continuous stirring.
-
Gradually increase the temperature to 180-230°C.[4][12] Water will begin to distill off as the esterification reaction proceeds.
-
Continue this stage until the theoretical amount of water has been collected, which typically takes 2-4 hours. This indicates the formation of low molecular weight oligomers.
Stage 2: Polycondensation
-
Gradually increase the temperature to 240-275°C.[12]
-
Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr over a period of 30-60 minutes. This facilitates the removal of excess diol and drives the polymerization to a higher molecular weight.
-
The viscosity of the molten polymer will increase significantly during this stage. The reaction is considered complete when the desired melt viscosity is achieved, which can be monitored by the torque on the mechanical stirrer. This stage can take several hours (e.g., 2-5 hours).
-
Once the desired viscosity is reached, stop the reaction by removing the heat and breaking the vacuum with nitrogen.
-
Extrude the molten polymer from the reactor and allow it to cool. The polymer can then be pelletized for further characterization.
Protocol 2: Synthesis of Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCCD)
This protocol is adapted from procedures for synthesizing polyesters from CHDA and 1,4-cyclohexanedimethanol (CHDM).[12]
Materials:
-
This compound (CHDA)
-
1,4-Cyclohexanedimethanol (CHDM) (typically a mixture of cis/trans isomers)
-
Titanium(IV) butoxide (TBT) catalyst
Procedure:
Stage 1: Esterification
-
Charge the reactor with CHDA and CHDM. A slight molar excess of CHDM (e.g., 1.004:1 CHDM:CHDA) can be used to achieve high molecular weights.[12]
-
Add the TBT catalyst.
-
Purge the reactor with nitrogen.
-
Heat the mixture to approximately 220°C with stirring (e.g., 150 rpm) under a nitrogen atmosphere.[12]
-
Maintain these conditions until the esterification is largely complete, as indicated by the cessation of water distillation.
Stage 2: Polycondensation
-
Increase the temperature to 275°C.[12]
-
Gradually apply a high vacuum (<1 Torr) to remove the water and excess CHDM formed during the reaction.
-
Continue the reaction under vacuum until a high melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
Cool the reactor and collect the resulting PCCD polymer.
Visualizations
Experimental Workflow for Melt Polycondensation
Caption: A diagram illustrating the two-stage melt polycondensation process for synthesizing polyesters from 1,4-CHDA and diols.
Applications in Drug Development
While CHDA-based polyesters have broad industrial applications, their unique properties are also of interest to the drug development community.
-
Controlled Drug Release: Biodegradable aliphatic polyesters can be formulated into microparticles, nanoparticles, and implants for sustained drug delivery.[4] Polyanhydrides derived from CHDA have been specifically investigated for controlled drug release systems, demonstrating surface erosion and linear release profiles for drugs like ibuprofen (B1674241) (Bruffen).[5][6] The degradation rate can be tuned by copolymerizing CHDA with more flexible diacids like adipic acid to increase the degradation rate.[5][6]
-
Biomaterial Scaffolds: The mechanical properties and biocompatibility of some CHDA-based polyesters make them potential candidates for tissue engineering scaffolds. Their tunable properties allow for the design of scaffolds that can match the mechanical properties of specific tissues and degrade over a desired timeframe as new tissue forms.
It is important to note that the primary focus of these materials in drug delivery is their ability to safely and effectively release an active pharmaceutical ingredient in a controlled manner. While the degradation byproducts are generally considered biocompatible, specific formulations would require thorough in vitro and in vivo testing for any given application.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Degradation and drug delivery properties of poly(1,4-cyclohexanedicarboxylic anhydride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cris.unibo.it [cris.unibo.it]
- 9. researchgate.net [researchgate.net]
- 10. US6828410B2 - Method for preparing poly(cyclohexane-1,4-dicarboxylate)s from cyclohexane-1,4-dicarboxylic acid, and composition - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,4-Cyclohexanedicarboxylic Acid in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Cyclohexanedicarboxylic acid (CHDA) is a versatile cycloaliphatic dicarboxylic acid monomer utilized in the synthesis of a variety of polymers, including polyesters and polyanhydrides. Its incorporation into a polymer backbone imparts unique properties such as improved thermal stability, enhanced mechanical strength, and weatherability.[1] The non-planar, puckered structure of the cyclohexane (B81311) ring can influence the crystallinity and, consequently, the degradation and drug release characteristics of the resulting polymers.[2][3][4] CHDA exists as a mixture of cis and trans isomers, and the ratio of these isomers can significantly affect the polymer's properties.[3][5] These application notes provide detailed protocols for the synthesis and characterization of CHDA-based polymers, with a particular focus on their application in drug delivery.
Applications of this compound in Polymer Chemistry
CHDA is a valuable monomer for creating polymers with tailored properties for various applications:
-
High-Performance Coatings and Resins: CHDA-based polyesters exhibit excellent hardness, flexibility, and resistance to yellowing, making them suitable for durable powder and coil coatings.[1]
-
Engineering Plastics: The incorporation of CHDA can enhance the thermal and chemical resistance of plastics, finding use in the automotive and electronics industries.[1]
-
Biomedical and Pharmaceutical Applications: The biodegradability of polyanhydrides derived from CHDA makes them excellent candidates for controlled drug delivery systems.[2][3][4] The rate of drug release can be modulated by altering the polymer's crystallinity, which is influenced by the cis:trans isomer ratio of the CHDA monomer.[2][4]
Experimental Protocols
Monomer Purification: Recrystallization of this compound
High-purity monomers are crucial for achieving high molecular weight polymers. The following protocol describes a general method for the purification of CHDA by recrystallization.
Materials:
-
This compound (as received)
-
Distilled water or other suitable solvent (e.g., ethanol)
-
Activated carbon (optional)
-
Erlenmeyer flask
-
Heating plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Oven
Procedure:
-
In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot distilled water with stirring.
-
If the solution is colored, add a small amount of activated carbon and continue to heat and stir for 10-15 minutes.
-
Hot-filter the solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold distilled water.
-
Dry the purified this compound in a vacuum oven at a temperature below its melting point until a constant weight is achieved.
Polymer Synthesis: Melt Polycondensation of 1,4-CHDA
Melt polycondensation is a common method for synthesizing both polyesters and polyanhydrides from CHDA.
This protocol describes a two-stage melt polycondensation for synthesizing a polyester (B1180765) from 1,4-CHDA and a diol (e.g., 1,4-butanediol).[5]
Materials:
-
Purified this compound (CHDA)
-
Titanium(IV) butoxide (TBT) or another suitable catalyst
-
Reaction vessel with a mechanical stirrer, nitrogen inlet, and distillation outlet
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
Stage 1: Esterification
-
Charge the reaction vessel with 1,4-CHDA and a molar excess of 1,4-butanediol (e.g., a 1:1.2 molar ratio).
-
Add the catalyst (e.g., 200 ppm of TBT).
-
Purge the reactor with nitrogen to establish an inert atmosphere.
-
Heat the mixture to 180-220°C with constant stirring.[5][6] Water will be formed as a byproduct and should be removed via the distillation outlet.
-
Continue this stage for 2-4 hours or until the theoretical amount of water has been collected.
Stage 2: Polycondensation
-
Slowly apply a vacuum to the system (reducing the pressure to <1 Torr) to facilitate the removal of excess 1,4-butanediol and drive the polymerization reaction forward.
-
The viscosity of the molten polymer will increase as the molecular weight increases. The reaction is considered complete when the desired melt viscosity is achieved, which can be monitored by the torque on the stirrer. This stage can take several hours.
-
Once the reaction is complete, the polymer is extruded from the reactor and allowed to cool.
-
The polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol).[5]
-
The purified polymer is then dried in a vacuum oven.
This protocol outlines a two-step process for synthesizing a polyanhydride from 1,4-CHDA.[3]
Materials:
-
Purified this compound (CHDA)
-
Acetic anhydride (B1165640)
-
Reaction vessel with a reflux condenser, nitrogen inlet, and distillation setup
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
Step 1: Prepolymer Synthesis
-
Reflux the 1,4-CHDA monomer in an excess of acetic anhydride (e.g., 10 g of CHDA in 100 ml of acetic anhydride) for 1 hour.[3] This step converts the dicarboxylic acid to a mixed anhydride prepolymer.
-
Remove the excess acetic anhydride under vacuum.
-
The resulting prepolymer can be purified by dissolving it in a solvent like chloroform (B151607) and precipitating it in a non-solvent like anhydrous ethyl ether.[6]
Step 2: Melt Polycondensation
-
Heat the prepolymer in a reaction vessel under a nitrogen atmosphere to a temperature of 170-180°C.
-
Apply a high vacuum to the system to remove the acetic anhydride byproduct and drive the polymerization.
-
Continue the reaction for several hours until a viscous polymer melt is formed.
-
The resulting polyanhydride can be collected after cooling.
Polymer Characterization
The following are standard techniques for characterizing the synthesized polymers.
DSC is used to determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).
Protocol:
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.
-
Place the pan in the DSC instrument.
-
Heat the sample from room temperature to a temperature above its expected melting point (e.g., 250°C) at a heating rate of 10-20°C/min under a nitrogen atmosphere.[5]
-
Hold the sample at this temperature for a few minutes to erase its thermal history.
-
Cool the sample to a low temperature (e.g., -50°C) at a controlled rate (e.g., 10-20°C/min).
-
Heat the sample a second time at the same heating rate to obtain the final thermogram.
-
Analyze the thermogram to determine Tg and Tm.
TGA is used to evaluate the thermal stability and decomposition profile of the polymer.
Protocol:
-
Weigh 10-15 mg of the polymer sample into a TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.[5]
-
Record the weight loss as a function of temperature.
-
The onset of decomposition and the residual weight can be determined from the TGA curve.
NMR is used to confirm the chemical structure and composition of the polymer.
Protocol:
-
Dissolve 10-20 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Analyze the spectra to confirm the presence of characteristic peaks corresponding to the monomer units and the ester or anhydride linkages.
GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
Protocol:
-
Dissolve the polymer in a suitable solvent (e.g., chloroform or tetrahydrofuran) at a known concentration.
-
Filter the solution through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.
-
Inject the solution into a GPC system equipped with a suitable column set and a refractive index (RI) detector.
-
Use a calibration curve generated from polymer standards (e.g., polystyrene) to determine the molecular weight distribution of the sample.
In Vitro Drug Release Study
This protocol describes a typical method for evaluating the release of a drug from a CHDA-based polymer matrix.
Materials:
-
Drug-loaded polymer matrix (e.g., a film or microparticles)
-
Phosphate-buffered saline (PBS) at a physiological pH (e.g., 7.4)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Accurately weigh a known amount of the drug-loaded polymer matrix.
-
Place the matrix into a vial containing a known volume of PBS (pH 7.4).
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Replenish the withdrawn volume with fresh PBS to maintain sink conditions.
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Data Presentation
Table 1: Thermal Properties of 1,4-CHDA-based Polymers
| Polymer | Monomers | Tg (°C) | Tm (°C) | Decomposition Temp (°C) | Reference |
| Poly(butylene 1,4-cyclohexanedicarboxylate) | 1,4-CHDA, 1,4-Butanediol | ~30-50 | ~140-220 | >350 | [5] |
| Poly(1,4-cyclohexanedicarboxylic anhydride) | 1,4-CHDA | - | 170-280 | ~280-300 | [3] |
Note: The properties can vary significantly based on the cis/trans ratio of CHDA and the molecular weight of the polymer.
Table 2: Molecular Weight Data for a Representative 1,4-CHDA-based Polyester
| Polymer | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| Poly(butylene 1,4-cyclohexanedicarboxylate) | >30,000 | - | - | [6] |
Note: Specific values depend on the synthesis conditions.
Visualizations
Caption: Workflow for the synthesis and characterization of a 1,4-CHDA-based polyester.
Caption: Workflow for the synthesis and characterization of a 1,4-CHDA-based polyanhydride.
Caption: Workflow for an in vitro drug release study.
References
- 1. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols | MDPI [mdpi.com]
- 2. US6828410B2 - Method for preparing poly(cyclohexane-1,4-dicarboxylate)s from cyclohexane-1,4-dicarboxylic acid, and composition - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation and drug delivery properties of poly(1,4-cyclohexanedicarboxylic anhydride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes: 1,4-Cyclohexanedicarboxylic Acid (1,4-CHDA) in Biodegradable Polymers
Introduction
1,4-Cyclohexanedicarboxylic acid (1,4-CHDA) is a versatile cycloaliphatic dicarboxylic acid emerging as a key building block in the synthesis of advanced biodegradable polymers. Its saturated cyclic structure offers a unique combination of properties that bridge the gap between linear aliphatic polyesters, which are often too flexible and have low thermal stability, and aromatic polyesters, which can be too rigid and slow to biodegrade.[1] By incorporating 1,4-CHDA into polymer backbones, researchers can precisely tune material properties to meet the demands of sophisticated applications in medicine and sustainable technologies. The presence of cis and trans isomers of 1,4-CHDA provides an additional level of control over polymer crystallinity, thermal properties, and degradation kinetics.[2][3]
Key Application Areas
Controlled Drug Delivery Systems
1,4-CHDA is particularly valuable in the formulation of biodegradable polyanhydrides for controlled drug release.[2][4] Polyanhydrides are known for their surface-eroding degradation mechanism, which allows for a near-constant (zero-order) release of encapsulated therapeutic agents.
-
Mechanism of Action: When used in a polyanhydride matrix, the polymer degrades via hydrolysis of its anhydride (B1165640) linkages upon exposure to aqueous environments, such as physiological fluids.[4] Unlike bulk-eroding polymers, the degradation is confined to the surface of the device. As the outer layer erodes, the entrapped drug is released.[2] This predictable erosion allows for a fine-tuned and linear release profile, which is highly desirable for long-term therapeutic regimens.[4]
-
Influence of Isomers: The degradation rate of poly(1,4-CHDA) can be controlled by the cis/trans isomer ratio. Polymers synthesized with a higher content of the more crystalline trans isomer degrade significantly more slowly than those with a higher cis content.[2] This allows for the design of drug delivery systems with release profiles ranging from days to months. For instance, in one study, polyanhydrides based on 1,4-CHDA demonstrated complete weight loss over 150-360 hours in a phosphate (B84403) buffer.[2][4]
-
Copolymerization for Enhanced Control: To further accelerate degradation and drug release, 1,4-CHDA can be copolymerized with more flexible linear diacids like adipic acid.[4] The introduction of flexible -CH2- segments into the polymer backbone increases the degradation rate, enabling faster release when required.[4]
Biodegradable Packaging and Films
The incorporation of 1,4-CHDA into polyesters is a promising strategy for developing sustainable and high-performance packaging materials.[5] These materials offer a compostable alternative to conventional non-degradable plastics while providing enhanced mechanical and thermal properties.[1]
-
Improved Thermal and Mechanical Properties: Compared to purely aliphatic polyesters, those containing 1,4-CHDA exhibit higher glass transition temperatures (Tg), improved thermal stability, and a better balance of hardness and flexibility.[1][6] The rigid cycloaliphatic ring structure enhances the polymer's toughness and resistance to heat without sacrificing its inherent biodegradability.[1][7] For example, copolyesters of poly(butylene terephthalate) modified with 1,4-cyclohexanedimethanol (B133615) (CHDM) and a dicarboxylate component showed that increasing CHDM content led to more amorphous and glassy films with superior tear strength and tensile strength, making them suitable for packaging applications.[5]
-
Enhanced Stability and Processability: Polyesters based on 1,4-CHDA demonstrate superior hydrolytic stability, photo-oxidative stability, and resistance to humidity and impact compared to their aromatic counterparts like those based on terephthalic acid (TPA).[1] They also show improved processability due to a reduced melt viscosity.[1]
-
Bio-Based Potential: 1,4-CHDA can be derived from bio-based sources, which further enhances the sustainability profile of the resulting polymers.[7] The combination of biodegradability and bio-based sourcing makes these materials highly attractive for creating eco-friendly food packaging.[1]
Tissue Engineering Scaffolds
Biodegradable polymers are essential for creating temporary scaffolds in tissue engineering, which provide mechanical support and a template for cell growth before degrading away as new tissue forms.[8][9][10] While direct studies on 1,4-CHDA for this specific application are emerging, its properties make it a strong candidate for next-generation scaffold materials.
-
Tunable Degradation and Mechanical Support: The ability to control the degradation rate by adjusting the cis/trans isomer ratio of 1,4-CHDA is critical for tissue engineering.[2] The scaffold's degradation must match the rate of tissue regeneration to ensure a seamless transfer of mechanical load from the scaffold to the newly formed tissue.[8]
-
Biocompatibility and Cell Interaction: As a component of polyesters and polyanhydrides, 1,4-CHDA contributes to the creation of biocompatible materials that support cell adhesion and proliferation.[8][9] The degradation products, primarily 1,4-CHDA itself, are expected to be non-toxic and easily metabolized or cleared by the body.
-
Scaffold Architecture: The improved processability of 1,4-CHDA-based polyesters allows them to be fabricated into complex, porous three-dimensional structures necessary for effective tissue scaffolds.[1][9] These architectures facilitate nutrient and oxygen transport to cells seeded within the scaffold, promoting tissue growth.[8]
Quantitative Data Summary
The properties of biodegradable polymers containing 1,4-CHDA can be tailored by altering the comonomers and their ratios.
Table 1: Thermal and Mechanical Properties of 1,4-CHDA-Based Polyesters
| Polymer Composition | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Tensile Strength (kgf/cm²) | Elongation at Break (%) | Reference |
|---|---|---|---|---|---|
| Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCC) | 63.7 °C | - | Similar to PET | >150% | [11] |
| Poly(butylene trans-1,4-cyclohexanedicarboxylate) (PBCE) | 19 °C | 151 °C | - | - | [1] |
| P(BCE95BC5)¹ | 16 °C | 137 °C | - | - | [1] |
| P(BCE85BC15)¹ | 12 °C | 111 °C | - | - | [1] |
| PBCCT (50 mol% CHDM)² | Amorphous/Glassy | - | 369 | - | [5] |
| PBCCT (0 mol% CHDM)² | Crystalline | - | - | - | [5] |
¹ Copolymers of PBCE with camphoric acid (BC) at 5 and 15 mol%. ² Poly(1,4-butylene-1,4-cyclohexanedimethylene carbonate–terephthalate)s with varying CHDM content.
Table 2: Degradation Properties of 1,4-CHDA-Based Polyanhydrides
| Polymer Composition | Degradation Time (Complete Weight Loss) | Environment | Key Observation | Reference |
|---|---|---|---|---|
| Poly(1,4-CHDA) | 150 - 360 hours | pH 7.4 Phosphate Buffer @ 37°C | Higher crystallinity (more trans-isomer) leads to slower degradation. | [2][4] |
| Poly(1,4-CHDA-co-adipic acid) | Faster than pure Poly(1,4-CHDA) | pH 7.4 Phosphate Buffer @ 37°C | Incorporation of adipic acid increases flexibility and accelerates degradation. |[4] |
Experimental Protocols
Protocol 1: Synthesis of Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCCD) via Two-Stage Melt Polycondensation
This protocol describes a common method for synthesizing high-molecular-weight polyesters from 1,4-CHDA and 1,4-cyclohexanedimethanol (CHDM).[12]
Materials:
-
This compound (1,4-CHDA)
-
1,4-Cyclohexanedimethanol (CHDM) (e.g., 1.004:1 molar ratio of CHDM to CHDA)[12]
-
Catalyst: Titanium tetrabutoxide (TBT) or another suitable catalyst (e.g., 200 ppm)[12][13]
-
Nitrogen gas (high purity)
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system.
Procedure:
Stage 1: Esterification (Pre-polymerization)
-
Charge the reaction vessel with 1,4-CHDA, CHDM (in slight molar excess), and the catalyst.[12]
-
Purge the system thoroughly with high-purity nitrogen to remove all oxygen.
-
Begin heating the mixture to approximately 220-230 °C under a gentle stream of nitrogen with continuous stirring (e.g., 150 rpm).[12][13] This temperature ensures the reactants are miscible and promotes the esterification reaction.[13]
-
Maintain these conditions for 60-90 minutes. During this stage, water is formed as a byproduct and removed from the system via the distillation outlet.[13] The reaction is monitored by measuring the amount of water collected.
Stage 2: Polycondensation
-
After the esterification stage is complete (i.e., water evolution ceases), gradually increase the temperature to 250-275 °C.[12][13]
-
Simultaneously, slowly reduce the pressure inside the vessel to a high vacuum (<2 mbar) over a period of about 10-15 minutes.[13]
-
Continue the reaction under high vacuum and elevated temperature for 2-3 hours.[13] During this stage, excess CHDM is removed, and the molecular weight of the polymer increases significantly. The viscosity of the melt will increase noticeably.
-
Once the desired viscosity is achieved, stop the reaction by cooling the vessel and breaking the vacuum with nitrogen gas.
-
Recover the resulting PCCD polymer for subsequent characterization.
Protocol 2: Standard Characterization of 1,4-CHDA Polymers
1. Molecular Weight Determination (Gel Permeation Chromatography - GPC)
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Procedure: Dissolve the polymer in a suitable solvent (e.g., chloroform, hexafluoroisopropanol). Run the solution through a GPC system calibrated with polystyrene or polymethyl methacrylate (B99206) standards.
2. Thermal Properties Analysis (Differential Scanning Calorimetry - DSC)
-
Purpose: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[13]
-
Procedure:
-
Seal a small sample (5-10 mg) of the polymer in an aluminum pan.
-
Heat the sample under a nitrogen atmosphere from room temperature to a temperature above its expected melting point (e.g., 250 °C) at a controlled rate (e.g., 20 °C/min) to erase thermal history.[13]
-
Hold at this temperature for 1-2 minutes.[13]
-
Cool the sample back to a low temperature (e.g., 50 °C) at the same rate to measure Tc.[13]
-
Heat the sample again in a second heating cycle at the same rate to determine Tg and Tm.[13]
-
3. Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
-
Purpose: To evaluate the thermal stability and decomposition profile of the polymer.
-
Procedure: Heat a small sample of the polymer on a sensitive microbalance in a furnace under a controlled atmosphere (e.g., nitrogen). Increase the temperature at a constant rate (e.g., 10 °C/min) and record the weight loss as a function of temperature.
4. Structural Confirmation (Nuclear Magnetic Resonance - NMR)
-
Purpose: To confirm the chemical structure of the polymer and determine comonomer ratios or the cis/trans isomer content.[13]
-
Procedure: Dissolve the polymer in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra. The chemical shifts and integration of the peaks will confirm the polymer structure and composition.[14]
Visualizations
Caption: Logical flow from 1,4-CHDA's intrinsic properties to final polymer characteristics and applications.
Caption: General experimental workflow for the synthesis and characterization of 1,4-CHDA-based polyesters.
Caption: Mechanism of surface erosion and drug release from a 1,4-CHDA-based polyanhydride matrix.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation and drug delivery properties of poly(1,4-cyclohexanedicarboxylic anhydride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Bench-Scale Synthesis and Characterization of Biodegradable AliphaticâAromatic Random Copolymers with 1,4-Cyclohexanedimethanol Units Toward Sustainable Packaging Applications - American Chemical Society - Figshare [acs.figshare.com]
- 6. paint.org [paint.org]
- 7. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Biodegradable and biocompatible polymers for tissue engineering application: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. US6828410B2 - Method for preparing poly(cyclohexane-1,4-dicarboxylate)s from cyclohexane-1,4-dicarboxylic acid, and composition - Google Patents [patents.google.com]
- 14. wjarr.com [wjarr.com]
Application Notes and Protocols for Polyamide Synthesis Using 1,4-Cyclohexanedicarboxylic Acid
Introduction
1,4-Cyclohexanedicarboxylic acid (CHDA) is a cycloaliphatic dicarboxylic acid monomer utilized in the synthesis of polyamides to impart unique properties compared to their fully aliphatic or aromatic counterparts. The incorporation of the cyclohexane (B81311) ring into the polymer backbone can enhance thermal stability, mechanical strength, and processability.[1][2][3] The stereochemistry of CHDA, existing as cis and trans isomers, plays a crucial role in determining the final properties of the polyamide, as the trans isomer's linearity generally leads to higher melting points and crystallinity.[4][5] These application notes provide an overview of the synthesis of polyamides using CHDA, detailing experimental protocols and the resulting polymer properties.
Key Properties of CHDA-Based Polyamides
Polyamides synthesized with this compound exhibit a range of desirable properties, making them suitable for various applications. The rigid cycloaliphatic structure of CHDA contributes to improved thermal and mechanical characteristics.[1]
| Property | Value Range | Influencing Factors | Reference |
| Glass Transition Temperature (Tg) | 188 - 257 °C | Diamine structure, cis/trans ratio of CHDA | [6] |
| Melting Temperature (Tm) | 276 - 330 °C | Crystallinity, cis/trans ratio of CHDA | [6] |
| 10% Mass Loss Temperature | 473 - 499 °C (in air) | Polymer backbone structure | [6] |
| Inherent Viscosity | 0.97 - 1.61 dL/g | Synthesis conditions, monomer purity | [6] |
| Tensile Strength | 76.5 - 82.3 MPa | Molecular weight, crystallinity | [7] |
| Young's Modulus | 1.64 - 1.85 GPa | Polymer structure and morphology | [7] |
Experimental Protocols
Two primary methods for the synthesis of polyamides using this compound are low-temperature solution polycondensation and high-temperature melt polycondensation.
1. Low-Temperature Solution Polycondensation
This method is suitable for producing high molecular weight polyamides when one of the monomers is sensitive to high temperatures. It typically involves the reaction of a diamine with a diacid chloride derivative of CHDA.
Protocol: Synthesis of Polyamide from 1,12-Diaminododecane (B1677605) and 1,4-Cyclohexanedicarbonyl Dichloride
Materials:
-
1,12-Diaminododecane
-
1,4-Cyclohexanedicarbonyl dichloride (prepared from this compound)
-
Chloroform (B151607) (CHCl3)
-
Acetone
-
Formic acid
-
Methanol
Equipment:
-
250 mL three-necked flask
-
Magnetic stirrer
-
Nitrogen inlet
-
Dropping funnel
-
Acetone/ice cooling bath
Procedure:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1,12-diaminododecane (0.0196 mol) and triethylamine (0.0391 mol) in 140 mL of chloroform.
-
Place the flask in an acetone/ice cooling bath to maintain a low temperature.
-
Under a nitrogen atmosphere, add a solution of 1,4-cyclohexanedicarbonyl dichloride (0.0196 mol) in 20 mL of chloroform dropwise to the stirred diamine solution over approximately 30 minutes.
-
After the addition is complete, continue stirring the reaction mixture in the cooling bath for a defined period.
-
Heat the reaction mixture to 75 °C and maintain for 8 hours.
-
To end-cap any unreacted amine groups, add approximately 3 mL of 1,2-epoxybutane and heat the mixture at 75 °C for an additional 4 hours.
-
Evaporate the solvent.
-
Dissolve the crude polymer in formic acid and precipitate it by pouring the solution into water. Repeat the dissolution and precipitation step.
-
Filter the resulting polyamide, wash thoroughly with chloroform, methanol, and acetone.
-
Dry the final product under vacuum at 80 °C.
2. High-Temperature, Two-Step Melt Polycondensation
This method is a common industrial process for polyamide synthesis. It involves the formation of a nylon salt followed by melt polymerization under high temperature and vacuum. A key consideration is the potential for cis-trans isomerization of the CHDA monomer at elevated temperatures.
Protocol: Synthesis of a Copolyamide of Adipic Acid, 1,4-CHDA, and a Diamine
Step 1: Prepolymerization (Aqueous Solution)
-
Prepare an aqueous solution of the diamine, adipic acid, and this compound in stoichiometric amounts.
-
Place the solution in an autoclave.
-
Heat the mixture to a temperature sufficient to form a low molecular weight prepolymer. During this step, partial isomerization of the cis-1,4-CHDA to the trans form may occur.
Step 2: Solid-State Postcondensation
-
Isolate the prepolymer from the aqueous solution.
-
Subject the prepolymer to a higher temperature under vacuum or an inert atmosphere. This step increases the molecular weight of the polymer.
-
Further isomerization of the CHDA units can occur during this stage, typically favoring the more stable trans isomer.
Characterization
The synthesized polyamides can be characterized using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR can be used to determine the composition of copolyamides and the cis/trans ratio of the incorporated CHDA units.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.[8][9]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyamide.[8]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
-
Mechanical Testing: Tensile testing can be performed to measure properties like tensile strength, elongation at break, and Young's modulus.[8]
Diagrams
Caption: General reaction scheme for polyamide synthesis.
Caption: Workflow for low-temperature synthesis.
The use of this compound in polyamide synthesis offers a versatile route to materials with enhanced thermal and mechanical properties. The choice of synthesis protocol, particularly with respect to temperature, can influence the final cis/trans isomer ratio and, consequently, the polymer's characteristics. The provided protocols offer a foundation for researchers and professionals to explore the synthesis and application of these advanced materials. Careful characterization is essential to understand the structure-property relationships in these polyamide systems.
References
- 1. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,4-Cyclohexanedicarboxylic Acid in High-Performance Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Cyclohexanedicarboxylic acid (CHDA) is a cycloaliphatic diacid that serves as a key building block in the synthesis of high-performance polyester (B1180765) resins for the coatings industry.[1][2] Its unique, symmetrical, and non-planar ring structure imparts a desirable combination of properties not readily achievable with linear aliphatic or aromatic diacids alone.[3][4] The incorporation of CHDA into polyester backbones leads to significant improvements in hardness, flexibility, gloss retention, weatherability, and chemical resistance.[1][5] These attributes make CHDA-based coatings ideal for a wide range of demanding applications, including automotive, aerospace, industrial maintenance, and coil coatings.[1][5]
This document provides detailed application notes, experimental protocols, and performance data to guide researchers and scientists in the formulation and evaluation of high-performance coatings based on 1,4-CHDA.
Key Performance Attributes
The integration of 1,4-CHDA into polyester resins for coatings offers a multitude of performance enhancements:
-
Excellent Balance of Hardness and Flexibility: CHDA provides a unique combination of film hardness and flexibility, a critical challenge in coatings formulation.[1][5]
-
Superior Weatherability: Coatings formulated with CHDA exhibit enhanced resistance to UV degradation and moisture, leading to improved gloss retention and resistance to yellowing upon outdoor exposure.[3][4]
-
Enhanced Chemical and Stain Resistance: The cycloaliphatic structure of CHDA contributes to improved resistance against a variety of chemicals, stains, and detergents.[1][5]
-
Improved Hydrolytic Stability: Polyester resins synthesized with CHDA demonstrate greater resistance to hydrolysis compared to those made with linear aliphatic diacids like adipic acid.[6]
-
Excellent Thermal Stability: CHDA's structure lends itself to resins with low color and excellent thermal stability.[1][5]
-
Reduced "Orange Peel" in Powder Coatings: The use of CHDA can lead to improved flow and leveling in powder coating applications, resulting in a smoother finish.[1][5]
Data Presentation
The following tables summarize the quantitative performance benefits of incorporating 1,4-CHDA in various coating systems.
Table 1: Performance of Polyester-Melamine Enamels
| Property | Test Method | Adipic Acid (AD) | 1,4-CHDA | Isophthalic Acid (PIA) |
| Flexibility/Hardness | ||||
| Direct Impact Resistance (in.-lb) | ASTM D2794 | >160 | 156 | 76 |
| Reverse Impact Resistance (in.-lb) | ASTM D2794 | >160 | 96 | 64 |
| Pencil Hardness | ASTM D3363 | HB | 2H | 4H |
| Stain and Chemical Resistance | ||||
| Iodine (30 min) | ASTM D1308 | Moderate | None | None |
| Mustard (24 h) | ASTM D1308 | Very Slight | None | None |
| 50% NaOH (9 h) | ASTM D1308 | None | None | None |
| 50% H2SO4 (9 h) | ASTM D1308 | Moderate | None | None |
| Corrosion Resistance | ||||
| Detergent Resistance (10 days) | ||||
| Creepage (in.) | - | 0.75 | 0.13 | 0.06 |
| 60° Gloss Retention (%) | - | 30 | 99 | 96 |
| 20° Gloss Retention (%) | - | 16 | 90 | 86 |
| Blistering | - | Slight | Moderate | Very Slight |
| Cracking | - | None | None | None |
Data sourced from Eastman™ technical bulletin on resin intermediates for interior can coatings.[6]
Table 2: Performance of High-Solids 2K Polyurethane Coatings
| Property | Test Method | Polyester with Adipic Acid | Polyester with 1,4-CHDA |
| Hardness | |||
| Tukon Hardness (KHN) | - | 0.76 | 8.2 |
| Pencil Hardness | ASTM D3363 | 3B/2B | F/H |
| Flexibility | |||
| Impact Resistance (lb/in.) | ASTM D2794 | >80 | >80 |
| Adhesion | |||
| Crosshatch Adhesion | - | 5B | 5B |
| Pull-off Adhesion (lbf/in.2) | - | - | 378 - 425 |
| Thermal Properties | |||
| Glass Transition Temperature (Tg, °C) | DMTA | 30 | 81 |
Data synthesized from a study on cycloaliphatic polyester based high solids polyurethane coatings.[7]
Experimental Protocols
Synthesis of Polyester Resin Incorporating 1,4-CHDA
This protocol describes a typical two-stage melt polymerization process for synthesizing a hydroxyl-terminated polyester resin suitable for high-performance coatings.
Materials:
-
This compound (CHDA)
-
Neopentyl glycol (NPG)
-
Trimethylolpropane (TMP)
-
Esterification catalyst (e.g., dibutyltin (B87310) oxide)
-
Xylene (for azeotropic water removal)
Equipment:
-
Reaction kettle equipped with a mechanical stirrer, heating mantle, temperature controller, nitrogen inlet, and a Dean-Stark trap with a condenser.
Procedure:
-
Charge the Reactor: Charge the reactor with the desired molar ratios of 1,4-CHDA, NPG, and TMP. A typical molar ratio might be designed to achieve a specific hydroxyl number and molecular weight.
-
Inert Atmosphere: Purge the reactor with nitrogen and maintain a slow nitrogen sparge throughout the reaction to prevent oxidation and discoloration.
-
First Stage - Esterification:
-
Heat the reaction mixture to approximately 150-160°C with continuous stirring.
-
Once the reactants have melted, add the esterification catalyst (e.g., 0.1-0.3% by weight of total reactants).
-
Gradually increase the temperature to 210-230°C. Water of esterification will begin to collect in the Dean-Stark trap.
-
Continue this stage until the reaction mixture becomes clear and the rate of water collection slows significantly. The acid number should be monitored and should be below a target value (e.g., < 15 mg KOH/g).
-
-
Second Stage - Polycondensation:
-
Once the desired acid number is reached, apply a vacuum to the system (e.g., starting at atmospheric pressure and gradually reducing to <10 mmHg).
-
Maintain the temperature at 210-230°C. This stage removes excess glycol and drives the polymerization to the desired molecular weight.
-
Monitor the reaction by measuring the viscosity of the molten polymer or by taking samples for hydroxyl number and acid number determination.
-
Continue the reaction until the target hydroxyl number and viscosity are achieved.
-
-
Cooling and Discharge:
-
Once the reaction is complete, break the vacuum with nitrogen and cool the reactor to a safe discharge temperature (typically below 150°C).
-
Discharge the molten polyester resin.
-
Coating Formulation and Application
Example: 2K Polyurethane Coating
-
Component A (Polyol Component):
-
Dissolve the synthesized polyester polyol in a suitable solvent blend (e.g., xylene, methyl ethyl ketone).
-
Add pigments (e.g., TiO2 for a white enamel) and disperse using a high-speed disperser to achieve the desired fineness of grind.
-
Incorporate other additives such as flow and leveling agents, and UV stabilizers under agitation.
-
-
Component B (Isocyanate Component):
-
Use a suitable polyisocyanate crosslinker (e.g., hexamethylene diisocyanate (HDI) trimer).
-
-
Mixing and Application:
-
Just before application, mix Component A and Component B in the specified stoichiometric ratio.
-
Allow for a short induction time if required.
-
Apply the coating to prepared substrates (e.g., cold-rolled steel panels) using a spray gun or other suitable application method to a specified dry film thickness.
-
-
Curing:
-
Allow the coated panels to flash off at ambient temperature to evaporate the solvents.
-
Cure the coatings according to the specified schedule (e.g., 30 minutes at 80°C).
-
Performance Testing Protocols
The following are detailed protocols for key performance tests based on ASTM standards.
a. Pencil Hardness (ASTM D3363) [8][9]
-
Objective: To determine the scratch hardness of a coating film.
-
Apparatus: A set of calibrated pencils of varying hardness (6B to 6H), a pencil sharpener, 400-grit sandpaper, and a mechanical pencil holder that maintains a 45° angle and constant pressure.[8]
-
Procedure:
-
Place the coated panel on a firm, level surface.[8]
-
Starting with the hardest pencil, push the pencil firmly at a 45° angle away from the operator for a distance of at least 6.5 mm.[10]
-
Examine the surface for any scratch or gouge.
-
Repeat the test, moving down the pencil hardness scale until a pencil is found that will not scratch the surface.
-
-
Reporting: The hardness is reported as the hardest pencil that does not scratch the coating.[8]
b. Impact Resistance (ASTM D2794) [11][12]
-
Objective: To evaluate the resistance of a coating to rapid deformation (impact).
-
Apparatus: An impact tester consisting of a standard weight, an indenter, and a guide tube.[11]
-
Procedure:
-
Reporting: The impact resistance is reported in inch-pounds (or Joules) as the maximum impact the coating can withstand without cracking. The test can be performed for both intrusion (direct impact) and extrusion (reverse impact).[12]
c. Chemical Resistance (ASTM D1308 - Spot Test) [13][14]
-
Objective: To determine the effect of household or industrial chemicals on a coating.
-
Procedure:
-
Place a few drops of the test chemical onto the coated surface.[13]
-
For volatile chemicals, cover the spot with a watch glass (occluded spot test).[15]
-
Leave the chemical in contact with the surface for a specified period (e.g., 1 hour, 24 hours).[15]
-
After the exposure period, remove the chemical and wash the area with water or a specified solvent.
-
Examine the coating for any changes in appearance, such as discoloration, blistering, softening, or loss of gloss.[13]
-
-
Reporting: Report the effect of the chemical on the coating using a rating scale (e.g., no effect, slight change, moderate change, severe change).[13]
d. Accelerated Weathering (ISO 11507 - Fluorescent UV and Condensation) [16][17]
-
Objective: To simulate the effects of outdoor weathering (sunlight and moisture) on a coating in an accelerated manner.
-
Apparatus: A fluorescent UV accelerated weathering chamber (e.g., QUV).[17]
-
Procedure:
-
Mount the coated panels in the weathering chamber.
-
Expose the panels to cycles of UV light and condensing humidity. A typical cycle might be 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.[18]
-
Periodically remove the panels and evaluate them for changes in gloss (ASTM D523) and color (ASTM D2244).
-
-
Reporting: Report the gloss retention (%) and color change (ΔE*) as a function of exposure time.
Visualizations
Caption: Synthesis of polyester resin from 1,4-CHDA.
Caption: 2K Polyurethane coating formulation workflow.
Caption: Relationship between CHDA structure and performance.
References
- 1. ASTM D2794: Impact Resistance Test Explained [croccoatings.com]
- 2. scribd.com [scribd.com]
- 3. Chemical Resistance - A Plus Coating [apluscoating.com]
- 4. paint.org [paint.org]
- 5. productcatalog.eastman.com [productcatalog.eastman.com]
- 6. eastman.com [eastman.com]
- 7. paint.org [paint.org]
- 8. infinitalab.com [infinitalab.com]
- 9. matestlabs.com [matestlabs.com]
- 10. micomlab.com [micomlab.com]
- 11. trl.com [trl.com]
- 12. micomlab.com [micomlab.com]
- 13. matestlabs.com [matestlabs.com]
- 14. laboratuar.com [laboratuar.com]
- 15. delltech.com [delltech.com]
- 16. ISO 11507 Coatings Testing - Bench-top UV Light Accelerated Aging Test Chamber [sonacme.com]
- 17. scribd.com [scribd.com]
- 18. pstc.org [pstc.org]
Application Notes and Protocols for the Analysis of 1,4-Cyclohexanedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 1,4-Cyclohexanedicarboxylic acid (1,4-CHDA), a key building block in the synthesis of polyesters and polyamides used in various industries, including pharmaceuticals and drug delivery systems. The following protocols cover High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
HPLC is a primary technique for the separation and quantification of the cis and trans isomers of 1,4-CHDA. The choice of stationary phase and mobile phase composition is critical for achieving baseline separation.
Quantitative Data Summary
While specific validation data for 1,4-CHDA is not extensively published, the following table summarizes typical performance characteristics for the analysis of dicarboxylic acids using HPLC-UV.
| Parameter | High-Performance Liquid Chromatography (HPLC) |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/mL |
| Accuracy (Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
Note: These are representative values for dicarboxylic acid analysis and may vary depending on the specific instrumentation and method conditions.
Experimental Protocols
Method 1: Separation on a Mixed-Mode Stationary Phase
This method is suitable for the simultaneous analysis of the cis and trans isomers of 1,4-CHDA.
-
Instrumentation:
-
HPLC system with a UV detector
-
Newcrom BH column (150 mm x 4.6 mm, 5 µm particle size)[1]
-
-
Mobile Phase:
-
90% Water
-
0.1% Sulfuric Acid[1]
-
Chromatographic Conditions:
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Method 2: Reversed-Phase Separation
This method utilizes a conventional reversed-phase column for the analysis of 1,4-CHDA.
-
Instrumentation:
-
HPLC system with a UV detector
-
Newcrom R1 column or equivalent C18 column
-
-
Mobile Phase:
-
Acetonitrile and water with phosphoric acid. For Mass Spectrometry (MS) compatibility, replace phosphoric acid with formic acid.[2]
-
-
Chromatographic Conditions:
-
Optimize the mobile phase gradient and flow rate to achieve separation of isomers.
-
Column temperature: Ambient to 40°C
-
Detection: UV at 210 nm
-
Injection volume: 10 µL
-
-
Sample Preparation:
-
For biological fluids, a protein precipitation step may be necessary. Add 3 volumes of cold acetonitrile to 1 volume of sample, vortex, and centrifuge to pellet the precipitated proteins.
-
The supernatant can then be diluted with the mobile phase and filtered before injection.
-
Experimental Workflow (HPLC)
Caption: High-Performance Liquid Chromatography (HPLC) workflow for 1,4-CHDA analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for the analysis of 1,4-CHDA. Due to the low volatility of dicarboxylic acids, a derivatization step is required to convert them into more volatile esters or silyl (B83357) derivatives.
Quantitative Data Summary
The following table provides typical validation parameters for the GC-MS analysis of dicarboxylic acids after derivatization.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | ≤ 4 ng/m³ (for aerosol samples)[3] |
| Limit of Quantitation (LOQ) | 1 - 10 ng/mL |
| Accuracy (Recovery) | 85 - 115% |
| Precision (%RSD) | ≤ 15%[3] |
Note: These values are representative and can be influenced by the sample matrix and derivatization efficiency.
Experimental Protocol (with Silylation)
Silylation with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective derivatization method for dicarboxylic acids.[4]
-
Instrumentation:
-
GC-MS system with a capillary column (e.g., DB-5ms or equivalent)
-
-
Derivatization Reagents:
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Pyridine (B92270) or other suitable solvent
-
-
Derivatization Procedure:
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine to the dried sample.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp to 280°C at 10°C/min
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
-
Data Acquisition: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
-
Experimental Workflow (GC-MS)
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow for 1,4-CHDA analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the cis and trans isomers of 1,4-CHDA.
¹H and ¹³C NMR Spectral Data
The chemical shifts of the protons and carbons in 1,4-CHDA are sensitive to the stereochemistry of the molecule.
| Isomer | Nucleus | Chemical Shift (δ, ppm) | Multiplicity |
| trans-1,4-CHDA | ¹H | ~2.3 | m |
| ~1.9 | m | ||
| ~1.5 | m | ||
| ¹³C | ~178 | s (C=O) | |
| ~43 | s (CH) | ||
| ~29 | s (CH₂) | ||
| cis-1,4-CHDA | ¹H | ~2.5 | m |
| ~1.8 | m | ||
| ~1.6 | m | ||
| ¹³C | ~177 | s (C=O) | |
| ~42 | s (CH) | ||
| ~28 | s (CH₂) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data is referenced from typical spectra of cyclohexanoic acid derivatives.
Experimental Protocol
-
Instrumentation:
-
NMR spectrometer (e.g., 300 MHz or higher)
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the 1,4-CHDA sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.
-
Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of 1,4-CHDA, such as melting point and thermal stability.
Thermal Properties
The stereochemistry of 1,4-CHDA significantly influences its thermal properties.
| Isomer | Melting Point (°C) | Decomposition Temperature (°C) |
| trans-1,4-CHDA | 312.5[5] | > 300 |
| cis-1,4-CHDA | 168-170[5] | > 250 |
Note: Decomposition temperatures are approximate and depend on the heating rate and atmosphere.
Experimental Protocol
-
Instrumentation:
-
DSC instrument
-
TGA instrument
-
-
DSC Protocol:
-
Accurately weigh 2-5 mg of the 1,4-CHDA sample into an aluminum pan and seal it.
-
Place the pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature to determine the melting point.
-
-
TGA Protocol:
-
Accurately weigh 5-10 mg of the 1,4-CHDA sample into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
Record the weight loss as a function of temperature to determine the thermal stability and decomposition profile.
-
Logical Relationship of Isomer Properties
Caption: Relationship between the stereochemistry and physical properties of 1,4-CHDA isomers.
References
- 1. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Answered: this is the spectral data for 4-cyclohexene-cis-1,2-dicarboxylic anhydride 1. Assign the peaks in the region above 1600 cm-1 of the IR. 2. In the 1H NMR… | bartleby [bartleby.com]
Application Note: HPLC Analysis of Cis and Trans Isomers of 1,4-Cyclohexanedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Cyclohexanedicarboxylic acid is a dicarboxylic acid featuring a cyclohexane (B81311) ring substituted with carboxyl groups at positions 1 and 4.[1] It exists as two geometric isomers: cis and trans. The spatial arrangement of the carboxyl groups in these isomers influences their physical and chemical properties, making their separation and quantification crucial in various applications, including polymer chemistry and as a building block in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is a robust and reliable technique for the separation and quantification of these isomers.
This application note provides a detailed protocol for the isocratic reversed-phase HPLC (RP-HPLC) method for the analysis of cis and trans isomers of this compound.
Principle of Separation
The separation of the cis and trans isomers of this compound is achieved by reversed-phase chromatography. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar. The separation mechanism is based on the differential partitioning of the isomers between the stationary and mobile phases. Generally, in reversed-phase chromatography, the less polar compound will have a stronger interaction with the nonpolar stationary phase and thus will be retained longer, resulting in a later elution time. The trans isomer is typically less polar than the cis isomer, leading to a longer retention time.
Experimental Protocols
This section details the necessary equipment, reagents, and step-by-step procedures for the HPLC analysis.
Equipment and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
HPLC Column: Newcrom BH, 4.6 x 150 mm, 5 µm particle size, 100 Å pore size.[2]
-
Data Acquisition and Processing Software: Compatible with the HPLC system.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters: 0.45 µm, compatible with the sample solvent.
Reagents and Standards
-
Acetonitrile (B52724) (MeCN): HPLC grade.
-
Water: HPLC grade or ultrapure water.
-
Sulfuric Acid (H₂SO₄): Analytical reagent grade.
-
cis-1,4-Cyclohexanedicarboxylic acid reference standard.
-
trans-1,4-Cyclohexanedicarboxylic acid reference standard.
Preparation of Mobile Phase
Prepare a mobile phase consisting of 10% acetonitrile and 90% water containing 0.1% sulfuric acid. For 1 L of mobile phase, mix 100 mL of acetonitrile with 900 mL of water and add 1 mL of concentrated sulfuric acid. Degas the mobile phase before use.
Preparation of Standard Solutions
-
Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each of the cis and trans isomer reference standards and dissolve in 10 mL of the mobile phase in separate volumetric flasks.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Preparation of Sample Solutions
Accurately weigh the sample containing the this compound isomers and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Method Parameters
The following HPLC conditions are recommended for the analysis:
| Parameter | Value |
| Column | Newcrom BH, 4.6 x 150 mm, 5 µm, 100 Å[2] |
| Mobile Phase | 10% Acetonitrile in Water with 0.1% H₂SO₄[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 200 nm[2] |
| Run Time | 15 minutes |
Data Presentation
The following tables summarize the expected quantitative data for the HPLC analysis of cis and trans isomers of this compound. (Note: The following data are representative and may vary depending on the specific instrument and experimental conditions. This data is provided to illustrate the expected performance of the method.)
Chromatographic Performance
| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates |
| cis-1,4-Cyclohexanedicarboxylic acid | 5.8 | 1.1 | > 5000 |
| trans-1,4-Cyclohexanedicarboxylic acid | 8.2 | 1.2 | > 5000 |
| Resolution (Rs) | > 2.0 |
Method Validation Parameters
| Parameter | cis Isomer | trans Isomer |
| Linearity Range (µg/mL) | 1 - 100 | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.2 | 0.2 |
| Limit of Quantification (LOQ) (µg/mL) | 0.7 | 0.7 |
| Precision (%RSD) | < 2.0 | < 2.0 |
| Accuracy (% Recovery) | 98 - 102 | 98 - 102 |
Mandatory Visualization
Experimental Workflow
Caption: HPLC analysis workflow for cis and trans isomers.
Conclusion
The described RP-HPLC method provides a reliable and efficient means for the separation and quantification of cis and trans isomers of this compound. The method is simple, accurate, and precise, making it suitable for routine quality control and research applications. The provided experimental protocol and performance data serve as a comprehensive guide for researchers and scientists in the pharmaceutical and chemical industries.
References
Application Notes and Protocols: Purity Assessment of 1,4-Cyclohexanedicarboxylic Acid by Potentiometric Titration
Introduction
1,4-Cyclohexanedicarboxylic acid (CHDA) is a dicarboxylic acid used as a monomer in the synthesis of polyesters and polyamides, imparting desirable properties such as improved hardness and flexibility to the resulting polymers.[1] The purity of CHDA is a critical parameter that can significantly impact the polymerization process and the quality of the final product. This document provides a detailed protocol for the determination of the purity of this compound using a non-aqueous potentiometric titration method. This method is particularly suitable for weakly acidic substances and allows for the distinct determination of the two carboxylic acid groups.[2]
Principle
The purity of this compound is determined by a non-aqueous acid-base titration. The sample is dissolved in a suitable non-aqueous solvent and titrated with a standardized solution of a strong base in a non-aqueous medium, such as tetrabutylammonium (B224687) hydroxide (B78521) (TBAH).[3] A potentiometric endpoint detection method is employed, where the potential difference between two electrodes is measured as a function of the titrant volume.[4] This allows for the precise determination of the two equivalence points corresponding to the neutralization of the two carboxylic acid protons. The purity of the sample is then calculated based on the volume of titrant consumed.
Materials and Reagents
Apparatus
-
Automatic Potentiometric Titrator
-
Glass Electrode and Reference Electrode (or a combined pH electrode suitable for non-aqueous titrations)
-
20 mL Burette
-
Analytical Balance (readability ± 0.1 mg)
-
Magnetic Stirrer and Stir Bars
-
Volumetric flasks (100 mL, 1000 mL)
-
Pipettes
-
Beakers (150 mL)
Chemicals
-
This compound (Sample)
-
Tetrabutylammonium hydroxide (TBAH), 0.1 M in a suitable solvent (e.g., 2-propanol or a mixture of toluene (B28343) and methanol)
-
Benzoic acid (Primary Standard, >99.5% purity)
-
Dimethylformamide (DMF), anhydrous
-
Methanol, anhydrous
-
Toluene, anhydrous
-
Thymol (B1683141) blue indicator solution (0.3% w/v in methanol)
-
Nitrogen gas, dry and carbon dioxide-free
Experimental Protocols
Preparation of 0.1 M Tetrabutylammonium Hydroxide (TBAH)
-
Note: Commercially available standardized 0.1 M TBAH solutions are recommended. If preparing in-house, follow established procedures. One common method involves the reaction of tetrabutylammonium iodide with silver oxide in methanol, followed by dilution with toluene.[3][5]
-
Storage: Store the solution protected from atmospheric carbon dioxide and moisture.[6]
Standardization of 0.1 M TBAH
-
Accurately weigh approximately 60 mg of benzoic acid (primary standard) into a clean, dry 150 mL beaker.[3]
-
Add 10 mL of dimethylformamide (DMF) to dissolve the benzoic acid.[7]
-
Add 3 drops of thymol blue indicator solution.[3]
-
Titrate with the 0.1 M TBAH solution until a blue endpoint is observed.[7]
-
Protect the solution from atmospheric carbon dioxide throughout the titration.[6]
-
Perform a blank titration with 10 mL of DMF and the indicator, and make any necessary corrections.
-
Calculate the exact molarity of the TBAH solution. Each mL of 0.1 M TBAH is equivalent to 12.21 mg of benzoic acid.[8]
Sample Preparation
-
Accurately weigh approximately 80-100 mg of the this compound sample into a clean, dry 150 mL beaker.
-
Dissolve the sample in 50 mL of a suitable anhydrous solvent. Based on general procedures for dicarboxylic acids, a solvent such as methanol, pyridine, or dimethylformamide can be used.[3][7] Methanol is a common choice.[9]
Titration Procedure
-
Set up the potentiometric titrator with a calibrated glass and reference electrode (or a combined electrode).
-
Place the beaker containing the dissolved sample on the magnetic stirrer and immerse the electrodes and the burette tip into the solution.
-
Start the stirrer to ensure a homogenous solution.
-
Begin the titration with the standardized 0.1 M TBAH solution. The titrator should be programmed to add the titrant in small increments, especially near the equivalence points.
-
The titration will show two distinct potential jumps in the titration curve, corresponding to the two equivalence points (EP1 and EP2) for the dicarboxylic acid.
-
Record the volume of titrant consumed at the second equivalence point (V_EP2).
Data Presentation
| Parameter | Trial 1 | Trial 2 | Trial 3 |
| Sample Weight (mg) | 85.2 | 86.5 | 84.9 |
| Molarity of TBAH (M) | 0.1002 | 0.1002 | 0.1002 |
| Volume at EP1 (mL) | 4.95 | 5.02 | 4.92 |
| Volume at EP2 (mL) | 9.92 | 10.05 | 9.86 |
| Calculated Purity (%) | 99.6 | 99.8 | 99.5 |
| Average Purity (%) | \multicolumn{3}{c | }{99.6 } | |
| RSD (%) | \multicolumn{3}{c | }{0.15 } |
Calculation
The purity of this compound is calculated using the following formula, based on the second equivalence point where both carboxylic acid groups have been neutralized:
Purity (%) = (V_EP2 × M_TBAH × MW_CHDA × 100) / (W_sample × 2)
Where:
-
V_EP2 = Volume of TBAH solution at the second equivalence point (mL)
-
M_TBAH = Molarity of the standardized TBAH solution (mol/L)
-
MW_CHDA = Molecular weight of this compound (172.18 g/mol )[10]
-
W_sample = Weight of the this compound sample (mg)
-
2 = Stoichiometric factor (since it is a dicarboxylic acid)
Visualization
Caption: Experimental workflow for the purity assessment of this compound.
References
- 1. Finding the Endpoint of a Titration - UCalgary Chemistry Textbook [chem-textbook.ucalgary.ca]
- 2. copbela.org [copbela.org]
- 3. studylib.net [studylib.net]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. sips.org.in [sips.org.in]
- 6. usp.org [usp.org]
- 7. Non-aqueous Titrations [rxpharmaworld.blogspot.com]
- 8. brainkart.com [brainkart.com]
- 9. metrohm.com [metrohm.com]
- 10. This compound | C8H12O4 | CID 14106 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,4-Cyclohexanedicarboxylic Acid in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Cyclohexanedicarboxylic acid (1,4-CHDA) is a versatile building block in the design of advanced drug delivery systems. Its rigid, cycloaliphatic structure imparts unique properties to polymers and other carrier materials, influencing their biodegradability, mechanical strength, and drug release kinetics. This document provides detailed application notes and experimental protocols for the use of 1,4-CHDA in various drug delivery platforms, including biodegradable polymers and metal-organic frameworks (MOFs).
Key Attributes of 1,4-CHDA in Drug Delivery
1,4-CHDA is a dicarboxylic acid with the formula C₆H₁₀(CO₂H)₂. The carboxyl groups are attached to the cyclohexane (B81311) ring at positions 1 and 4, and can exist as either cis or trans isomers. This stereoisomerism is a critical factor in determining the physicochemical properties of the resulting drug delivery system.[1]
-
Biodegradability: Polymers synthesized from 1,4-CHDA, such as polyanhydrides and polyesters, are often biodegradable, breaking down into non-toxic, readily eliminated byproducts.[2]
-
Tunable Degradation and Drug Release: The degradation rate of 1,4-CHDA-based polymers, and consequently the drug release profile, can be tuned by altering the cis:trans isomer ratio. The trans isomer, with its more linear and rigid structure, tends to form more crystalline polymers that degrade slower than their amorphous, cis-isomer-containing counterparts.[2][3]
-
Structural Versatility: 1,4-CHDA can be used to synthesize a variety of drug delivery vehicles, including polymeric microparticles, nanoparticles, and as a linker in the construction of metal-organic frameworks.[4][5]
-
pH-Sensitivity: When incorporated into certain polymer structures or as a linker in MOFs, 1,4-CHDA can contribute to pH-responsive drug release, which is particularly advantageous for targeted delivery to the acidic microenvironment of tumors or intracellular compartments.[4][6]
Applications of 1,4-CHDA in Drug Delivery
Biodegradable Polyanhydrides for Controlled Release
Polyanhydrides are a class of biodegradable polymers known for their surface-eroding properties, which allows for a near zero-order drug release kinetic. 1,4-CHDA can be polymerized to form polyanhydrides suitable for encapsulating and delivering a variety of therapeutic agents.
Quantitative Data for 1,4-CHDA-Based Polyanhydride Systems
| Parameter | Value | Drug | Reference |
| Degradation Time | 150 - 360 hours | - | [2] |
| Drug Release Time | Approx. 10 days | Bruffen | [2] |
Polyesters for Nanoparticle Formulation
Polyesters are widely used in drug delivery due to their biocompatibility and tunable degradation rates. 1,4-CHDA can be co-polymerized with various diols to form polyesters that can be formulated into nanoparticles for targeted drug delivery. The inclusion of the cycloaliphatic 1,4-CHDA moiety can enhance the thermal stability and mechanical properties of the resulting polyester (B1180765).[7]
Metal-Organic Frameworks (MOFs) for High Drug Loading
1,4-CHDA can serve as an organic linker in the synthesis of metal-organic frameworks. MOFs are highly porous materials with large surface areas, making them excellent candidates for high-capacity drug loading. The functionality of the 1,4-CHDA linker can be modified to control the drug release profile, often in response to stimuli such as pH.[4]
Quantitative Data for Doxorubicin Delivery using MOFs with 1,4-CHDA Analogues
| MOF Analogue | Doxorubicin Loading (mg/g) | Release Conditions | Reference |
| NUIG4 | 1995 | pH 5.5 (accelerated) | [4] |
| MV-NUIG4-Hₓ-OHᵧ | 1234 - 1995 | pH 5.5 (accelerated) | [4] |
Experimental Protocols
Protocol 1: Synthesis of Poly(1,4-cyclohexanedicarboxylic anhydride) by Melt Polycondensation
This protocol describes the synthesis of a polyanhydride from 1,4-CHDA using a two-step melt polycondensation method.
Materials:
-
This compound (1,4-CHDA) (mixture of cis and trans isomers)
-
Acetic anhydride (B1165640)
-
Nitrogen gas
-
Vacuum line
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Vacuum pump
Procedure:
-
Pre-polymer Synthesis:
-
Place 10 g of 1,4-CHDA in the three-neck round-bottom flask.
-
Add 100 ml of acetic anhydride.
-
Reflux the mixture for 1 hour under a nitrogen atmosphere to form the acetic anhydride-capped prepolymer.
-
Remove the excess acetic anhydride and acetic acid by-product under vacuum at 70°C.[8]
-
-
Melt Polycondensation:
-
Heat the resulting pre-polymer to 160°C under vacuum (10 mbar) with constant stirring.[8]
-
Continue the polymerization for 4 hours. The viscosity of the mixture will increase as the polymer forms.
-
Cool the polymer to room temperature under nitrogen.
-
-
Purification:
-
Dissolve the crude polymer in a minimal amount of a suitable solvent (e.g., chloroform).
-
Precipitate the polymer by adding the solution to a non-solvent (e.g., cold methanol).[7]
-
Collect the purified polymer by filtration and dry under vacuum.
-
Characterization:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of anhydride bonds (characteristic peaks around 1740 and 1810 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the polymer structure and cis/trans isomer ratio.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the melting temperature (Tm) and glass transition temperature (Tg).
Protocol 2: Preparation of 1,4-CHDA-Based Polyester Nanoparticles by Nanoprecipitation
This protocol describes the preparation of polyester nanoparticles using a nanoprecipitation (solvent displacement) method.
Materials:
-
1,4-CHDA-based polyester
-
Water-miscible organic solvent (e.g., acetone, tetrahydrofuran)
-
Aqueous solution (e.g., deionized water)
-
Stabilizer (e.g., polyvinyl alcohol (PVA), Pluronic F68)
Equipment:
-
Magnetic stirrer
-
Syringe pump (optional)
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation:
-
Dissolve the 1,4-CHDA-based polyester in the organic solvent at a concentration of, for example, 10 mg/mL.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution containing a stabilizer (e.g., 1% w/v PVA).
-
-
Nanoprecipitation:
-
Add the organic phase dropwise to the aqueous phase under constant magnetic stirring. The ratio of organic to aqueous phase can be optimized (e.g., 1:4).
-
The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, causing the polymer to precipitate.
-
-
Solvent Removal and Nanoparticle Collection:
-
Remove the organic solvent using a rotary evaporator under reduced pressure.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water to remove the excess stabilizer.
-
Lyophilize the nanoparticles to obtain a dry powder.
-
Characterization:
-
Dynamic Light Scattering (DLS): To determine the particle size, polydispersity index (PDI), and zeta potential.
-
Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): To visualize the morphology of the nanoparticles.
Protocol 3: Drug Loading into 1,4-CHDA-Based Polymeric Nanoparticles
This protocol describes a common method for loading a hydrophobic drug into pre-formed polymeric nanoparticles.
Materials:
-
1,4-CHDA-based polymeric nanoparticles
-
Hydrophobic drug
-
Organic solvent that dissolves the drug and swells the polymer (e.g., dichloromethane, acetonitrile)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
Equipment:
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Drug Solution Preparation:
-
Dissolve the hydrophobic drug in the organic solvent.
-
-
Nanoparticle Swelling and Drug Encapsulation:
-
Disperse the polymeric nanoparticles in the drug solution.
-
Stir the suspension for a defined period (e.g., 4-24 hours) to allow the polymer to swell and the drug to partition into the nanoparticle matrix.
-
-
Solvent Evaporation and Nanoparticle Recovery:
-
Slowly evaporate the organic solvent under gentle stirring or in a fume hood.
-
Collect the drug-loaded nanoparticles by centrifugation.
-
Wash the nanoparticles with an aqueous buffer to remove any unloaded, surface-adsorbed drug.
-
Lyophilize the drug-loaded nanoparticles.
-
Quantification of Drug Loading:
-
Dissolve a known weight of the drug-loaded nanoparticles in a suitable solvent.
-
Quantify the amount of encapsulated drug using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
Visualizations
Caption: Workflow for the synthesis of poly(1,4-cyclohexanedicarboxylic anhydride).
Caption: General workflow for drug loading into polymeric nanoparticles.
Role in Signaling Pathways
Current literature primarily focuses on the role of 1,4-CHDA as a structural component in drug delivery vehicles. There is no significant evidence to suggest that 1,4-CHDA itself actively participates in or modulates specific cellular signaling pathways. Its function is to form the backbone of biodegradable polymers or act as a linker, thereby influencing the physical and chemical properties of the drug carrier, which in turn dictates the drug release profile.
Conclusion
This compound is a valuable and versatile monomer for the development of sophisticated drug delivery systems. Its unique cycloaliphatic structure and the influence of its stereoisomers on polymer properties provide a means to finely tune drug release kinetics and carrier degradation. The protocols and data presented here offer a foundation for researchers to explore and optimize 1,4-CHDA-based platforms for a wide range of therapeutic applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Degradation and drug delivery properties of poly(1,4-cyclohexanedicarboxylic anhydride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of cis-1,4-cyclohexanedicarboxylic acid in the regulation of the structure and properties of a poly(butylene adipate-co-butylene 1,4-cyclohexanedicarboxylate) copolymer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Controlling release kinetics of pH-responsive polymer nanoparticles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Aliphatic Polyanhydrides with Controllable and Reproducible Molecular Weight - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,4-Cyclohexanedicarboxylic Acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Cyclohexanedicarboxylic acid (CHDA) is a versatile cycloaliphatic diacid that serves as a crucial building block in the synthesis of various materials and, notably, in the pharmaceutical industry. Its rigid and stable cyclohexane (B81311) ring, combined with the reactivity of its two carboxylic acid groups, makes it an ideal intermediate for the synthesis of complex active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the use of a CHDA derivative, dimethyl 1,4-cyclohexanedicarboxylate, in the synthesis of the commercially significant drug, Tranexamic Acid.
Application: Synthesis of Tranexamic Acid
Tranexamic acid, chemically known as trans-4-(aminomethyl)cyclohexane-1-carboxylic acid, is an antifibrinolytic agent used to treat or prevent excessive blood loss. The synthesis of Tranexamic Acid from a derivative of this compound is a multi-step process that highlights the utility of this intermediate in pharmaceutical manufacturing. A scalable, five-step synthetic process starting from a cis/trans mixture of dimethyl 1,4-cyclohexanedicarboxylate has been developed, achieving a high purity of over 99.5% and an overall yield of 47%.[1][2][3]
Logical Relationship: Isomer Importance
The biological activity of Tranexamic Acid is specific to its trans isomer. The corresponding cis isomer is therapeutically inactive. Therefore, a key aspect of the synthesis is the control of stereochemistry, starting with the isomerization of the precursor to favor the trans form.
Experimental Protocols
The following protocols are based on a scalable five-step synthesis of Tranexamic Acid from dimethyl 1,4-cyclohexanedicarboxylate.
Experimental Workflow
Step 1: Isomerization of Dimethyl 1,4-Cyclohexanedicarboxylate
Objective: To convert the cis/trans isomer mixture of dimethyl 1,4-cyclohexanedicarboxylate to a mixture enriched in the trans isomer.
Materials:
-
Dimethyl 1,4-cyclohexanedicarboxylate (cis/trans mixture)
-
Pyridine (B92270) (catalyst)
-
Concentrated Hydrochloric Acid
Procedure:
-
Dissolve 0.5 mol (100.1 g) of dimethyl 1,4-cyclohexanedicarboxylate (e.g., with a trans/cis ratio of 3/7) in 200 g of methanol in a suitable reaction vessel at 40°C.
-
Add 15 g of pyridine as a catalyst.
-
Maintain the reaction mixture at 40°C for 2 hours. This will result in a methanolic solution with a trans/cis isomer ratio of approximately 9/1.[4]
-
Cool the reaction mixture to room temperature.
-
Proceed to the next step with the resulting solution.
Step 2: Mono-ester Hydrolysis
Objective: To selectively hydrolyze one of the two ester groups of the trans-dimethyl 1,4-cyclohexanedicarboxylate.
Materials:
-
Methanolic solution from Step 1
-
Potassium hydroxide (B78521)
-
Water
-
Toluene
-
Concentrated Hydrochloric Acid
Procedure:
-
To the methanolic solution from Step 1, add 150 g of potassium hydroxide.
-
Stir the reaction mixture at 20°C for 3 hours to achieve monoester hydrolysis.[4]
-
Add 200 g of water and 100 g of toluene to the reaction mixture.
-
Separate the organic phase by extraction.
-
Adjust the pH of the aqueous phase to 1-2 with concentrated hydrochloric acid.
-
Cool the mixture to 0°C to precipitate the product.
-
Filter the solid and dry under reduced pressure at 50°C to obtain monomethyl trans-1,4-cyclohexanedicarboxylate as a white solid powder.
Step 3: Amide Formation
Objective: To convert the remaining ester group to a primary amide.
Materials:
-
Monomethyl trans-1,4-cyclohexanedicarboxylate
-
Thionyl chloride
-
Ammonia (B1221849) (aqueous solution)
Procedure:
-
Suspend the monomethyl trans-1,4-cyclohexanedicarboxylate in dichloromethane (DCM).
-
Add thionyl chloride dropwise at room temperature to convert the carboxylic acid to an acid chloride.[5][6]
-
After the reaction is complete, carefully quench the excess thionyl chloride.
-
Slowly add the acid chloride solution to a cooled aqueous solution of ammonia to form the mono-amide.[5][6]
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain the amide.
Step 4: Hofmann Rearrangement
Objective: To convert the primary amide to a primary amine with one less carbon atom.
Materials:
-
Mono-amide from Step 3
-
Bromine
-
Sodium hydroxide solution
Procedure:
-
Dissolve the mono-amide in a cold solution of sodium hydroxide.
-
Slowly add a solution of bromine in sodium hydroxide, keeping the temperature low.
-
Warm the reaction mixture to facilitate the rearrangement of the N-bromoamide intermediate to an isocyanate.[1][2][7]
-
The isocyanate is then hydrolyzed in situ to the corresponding amine.
-
Acidify the reaction mixture to precipitate the product.
-
Filter, wash, and dry the solid to obtain the amine intermediate.
Step 5: Hydrolysis
Objective: To hydrolyze the final ester group to a carboxylic acid, yielding Tranexamic Acid.
Materials:
-
Amine intermediate from Step 4
-
Sodium hydroxide solution
-
Hydrochloric acid
Procedure:
-
Heat the amine intermediate under reflux with a dilute solution of sodium hydroxide.[8]
-
Monitor the reaction until the hydrolysis is complete.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate Tranexamic Acid.
-
Filter the crude product and recrystallize from a suitable solvent system (e.g., water/ethanol) to obtain pure Tranexamic Acid.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Yield | Purity | Reference |
| 1. Isomerization | Dimethyl 1,4-cyclohexanedicarboxylate (cis/trans) | Dimethyl 1,4-cyclohexanedicarboxylate (trans) | Pyridine, Methanol | - | >90% trans | [4] |
| 2. Mono-hydrolysis | Dimethyl 1,4-cyclohexanedicarboxylate (trans) | Monomethyl trans-1,4-cyclohexanedicarboxylate | Potassium hydroxide, Methanol/Water | 71.3% | 98.9% | [4] |
| 3. Amide Formation | Monomethyl trans-1,4-cyclohexanedicarboxylate | trans-4-(aminocarbonyl)cyclohexane-1-carboxylate | Thionyl chloride, Ammonia | - | - | [5][6] |
| 4. Hofmann Rearrangement | trans-4-(aminocarbonyl)cyclohexane-1-carboxylate | trans-4-(aminomethyl)cyclohexane-1-carboxylate | Bromine, Sodium hydroxide | - | - | [1][2][7] |
| 5. Hydrolysis | trans-4-(aminomethyl)cyclohexane-1-carboxylate | Tranexamic Acid | Sodium hydroxide, Hydrochloric acid | - | >99.5% | [1][2] |
| Overall | 47% | >99.5% | [1][2] |
Note: Yields for intermediate steps 3 and 4 are not explicitly provided in the cited literature but are part of the overall 47% yield.
Mechanism of Action: Tranexamic Acid Signaling Pathway
Tranexamic acid functions as an antifibrinolytic agent by interfering with the body's natural clot-dissolving mechanism, known as fibrinolysis.
The key steps in the fibrinolytic pathway and the intervention of Tranexamic Acid are as follows:
-
Plasminogen Activation: Tissue Plasminogen Activator (t-PA) binds to fibrin (B1330869) within a blood clot and activates plasminogen to form plasmin.[9]
-
Fibrin Degradation: Plasmin is a serine protease that degrades the fibrin mesh of the clot into fibrin degradation products, leading to clot dissolution.[9]
-
Tranexamic Acid Inhibition: Tranexamic acid is a synthetic analog of lysine. It competitively and reversibly binds to the lysine-binding sites on plasminogen.[2][7] This binding prevents plasminogen from binding to and being activated on the fibrin surface. By occupying these sites, Tranexamic Acid effectively inhibits the dissolution of the fibrin clot, thereby exerting its antifibrinolytic (hemostatic) effect.[2][7]
References
- 1. Amine synthesis by Hofmann rearrangement [quimicaorganica.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Item - Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 4. TRANS-1,4-CYCLOHEXANEDICARBOXYLIC ACID MONOMETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds - Google Patents [patents.google.com]
Application Notes and Protocols for Melt Polycondensation of 1,4-Cyclohexanedicarboxylic Acid (CHDA) Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of polyesters derived from 1,4-Cyclohexanedicarboxylic acid (CHDA) using melt polycondensation techniques. This method avoids the use of solvents and is suitable for producing a variety of cycloaliphatic polyesters.[1] The properties of these polymers, such as their thermal stability, processability, and photo-oxidative stability, make them promising for applications in packaging and as biomaterials.[1]
Overview of Melt Polycondensation
Melt polycondensation is a widely used industrial method for synthesizing high molecular weight polyesters. The process is typically carried out in two stages:
-
Esterification or Transesterification: In this initial stage, the diacid (CHDA) and a diol are heated, often in the presence of a catalyst, to form low molecular weight oligomers and release a byproduct (typically water or methanol). This step is conducted at atmospheric pressure.
-
Polycondensation: The temperature is increased, and a high vacuum is applied to the reactor. This facilitates the removal of the reaction byproduct, shifting the equilibrium towards the formation of a high molecular weight polymer. The viscosity of the reaction mixture increases significantly during this stage.
A critical aspect of CHDA polymerization is the management of its cis/trans isomers. High temperatures can cause isomerization to a thermodynamically stable equilibrium, which can affect the final properties of the polymer, such as its crystallinity and melting point.[2][3]
Experimental Protocols
The following are generalized protocols for the melt polycondensation of CHDA with different diols. The specific parameters may be adjusted based on the desired polymer characteristics.
Protocol 1: Synthesis of Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCCD)
This protocol is based on the reaction of 1,4-CHDA with 1,4-cyclohexanedimethanol (B133615) (CHDM).
Materials:
-
This compound (CHDA)
-
1,4-Cyclohexanedimethanol (CHDM)
-
Titanium(IV) tetrabutoxide (TBT) or another suitable catalyst
-
Phosphorus-based stabilizer (optional)
Equipment:
-
Glass reactor or stainless-steel autoclave equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system.
-
Heating mantle or oil bath
-
Vacuum pump
-
Temperature controller
Procedure:
Stage 1: Esterification
-
Charge the reactor with 1,4-CHDA and 1,4-CHDM. A slight molar excess of the diol (e.g., a molar ratio of CHDM to CHDA of 1.004:1 to 1.2:1) is often used to compensate for any diol loss during the reaction.[4][5]
-
Add the catalyst, typically a titanium-based compound like TBT, at a concentration of 1 to 500 ppm.[6] A phosphorus-containing compound can also be added as a stabilizer.[6]
-
Purge the reactor with inert gas (e.g., nitrogen) and start the mechanical stirring (e.g., 150 rpm).[4]
-
Heat the mixture to a temperature between 180°C and 230°C under a slow stream of nitrogen.[1][7] The optimal esterification temperature has been reported to be around 220°C.[4]
-
Maintain these conditions for 1-3 hours, or until the theoretical amount of water byproduct has been collected.
Stage 2: Polycondensation
-
Gradually increase the temperature to the range of 250°C to 280°C.[4][7] A temperature of 275°C has been shown to produce high molecular weight polymers.[4]
-
Simultaneously, reduce the pressure inside the reactor to below 2 mbar over a period of about 30-60 minutes.[7][8]
-
Continue the reaction under high vacuum and elevated temperature. The reaction progress can be monitored by the increase in stirring torque, which indicates a rise in the melt viscosity.
-
The polycondensation stage can last from 1 to 4 hours, depending on the desired molecular weight.[8]
-
Once the desired viscosity is achieved, cool the reactor and extrude the polymer under nitrogen pressure.
-
The resulting polymer can be further processed, for example, by solid-state polycondensation (SSP), to achieve even higher molecular weights.[3]
Protocol 2: Synthesis of Poly(butylene-1,4-cyclohexanedicarboxylate) (PBCE)
This protocol outlines the synthesis of a polyester (B1180765) from 1,4-CHDA and 1,4-butanediol (B3395766) (BD).
Materials:
-
trans-1,4-Cyclohexanedicarboxylic acid (CHDA)
-
1,4-Butanediol (BD)
-
Titanium(IV) tetrabutoxide (TBT) or another suitable catalyst
Procedure:
Stage 1: Esterification
-
Charge the reactor with 1,4-CHDA and an excess of 1,4-butanediol (e.g., 100% molar excess).[1]
-
Add the catalyst.
-
Under a nitrogen atmosphere and with mechanical stirring (e.g., 100 rpm), heat the mixture to approximately 180°C.[1]
-
Maintain these conditions until the mixture becomes clear and the theoretical amount of water is distilled off.
Stage 2: Polycondensation
-
Increase the temperature to the desired polycondensation temperature (e.g., 210°C).[8]
-
Gradually apply a vacuum to the system over about an hour to reach a final pressure of less than 1 mbar.[8]
-
Continue the reaction under these conditions for several hours (e.g., 4 hours) until the desired melt viscosity is reached.[8]
-
Cool the reactor and recover the polymer product.
Data Presentation
The following tables summarize typical reaction conditions and resulting polymer properties gathered from various studies.
Table 1: Reaction Parameters for Melt Polycondensation of CHDA-based Polyesters
| Polymer | Diol | Diol:Diacid Molar Ratio | Catalyst | Catalyst Conc. (ppm) | Esterification Temp. (°C) | Polycondensation Temp. (°C) | Polycondensation Time (h) | Vacuum (mbar) | Reference |
| PCCD | CHDM | 1.004:1 | TBT | - | 220 | 275 | - | < 1 | [4] |
| PCCD | CHDM | 1:1 to 1.02:1 | Various | 175-200 | 220-230 | 230-260 | 2.5-3.5 | < 2 | [7] |
| PBCE | BD | 2:1 | TBT | - | 180 | 210 | 4 | < 0.4 | [1][8] |
| P(BCE-co-BC) | BD/CA | 2:1 | TBT | - | 180 | - | - | - | [1] |
PCCD: Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) PBCE: Poly(butylene-1,4-cyclohexanedicarboxylate) P(BCE-co-BC): Poly(butylene-1,4-cyclohexanedicarboxylate-co-camphorate) CHDM: 1,4-Cyclohexanedimethanol BD: 1,4-Butanediol CA: Camphoric Acid TBT: Titanium(IV) tetrabutoxide
Table 2: Thermal and Molecular Properties of CHDA-based Polyesters
| Polymer | Mn ( g/mol ) | Mw ( g/mol ) | Tg (°C) | Tm (°C) | Reference |
| PCCD | > 30,000 | - | 63.7 | - | [4][9] |
| PCCD | 75,000 - 80,000 | - | - | - | [3] |
| PBCE | 2900 | 10262 | 60 | - | [10] |
| PBCE Copolymers | 2965 - 3378 | 10290 - 13941 | 48 - 58 | - | [10] |
Mn: Number-average molecular weight Mw: Weight-average molecular weight Tg: Glass transition temperature Tm: Melting temperature
Visualized Workflows and Pathways
General Workflow for Two-Stage Melt Polycondensation
The following diagram illustrates the typical two-stage process for synthesizing CHDA-based polyesters.
Caption: Workflow for two-stage melt polycondensation of CHDA polyesters.
Chemical Reaction Pathway
This diagram shows the generalized esterification reaction between 1,4-CHDA and a generic diol.
Caption: Generalized polyester formation from 1,4-CHDA and a diol.
References
- 1. mdpi.com [mdpi.com]
- 2. Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): analysis of parameters affecting polymerization and cis-trans isomerization [iris.unimore.it]
- 3. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EP2013260B1 - Process for the preparation of polyesters containing 1,4-cyclohexanedimethanol - Google Patents [patents.google.com]
- 6. US6458915B1 - Process for producing poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate) and the reactor grade polyester therefrom - Google Patents [patents.google.com]
- 7. US6828410B2 - Method for preparing poly(cyclohexane-1,4-dicarboxylate)s from cyclohexane-1,4-dicarboxylic acid, and composition - Google Patents [patents.google.com]
- 8. Ductile Copolyesters Prepared Using Succinic Acid, 1,4-Butanediol, and Bis(2-hydroxyethyl) Terephthalate with Minimizing Generation of Tetrahydrofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. WO1999060067A1 - The use of this compound as a means of improving flow properties and broadening cure window of polyester powder coating enamel - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Industrial Synthesis of 1,4-Cyclohexanedicarboxylic Acid
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the industrial synthesis of 1,4-Cyclohexanedicarboxylic acid (1,4-CHDA).
Troubleshooting Guides
This section addresses common challenges encountered during the synthesis of 1,4-CHDA, presented in a question-and-answer format.
Issue 1: Low Overall Yield
Q: My overall reaction yield of 1,4-CHDA is consistently low. What are the potential causes and how can I improve it?
A: Low yield in the hydrogenation of terephthalic acid (TPA) can stem from several factors related to reaction conditions and catalyst efficacy.
-
Sub-optimal Reaction Conditions: Temperature and pressure are critical. The hydrogenation of TPA to 1,4-CHDA is an exothermic reaction, favoring lower temperatures. However, excessively low temperatures can hinder the dissolution of TPA. A careful balance is necessary, with a recommended temperature range of 493.15-523.15 K to achieve a good reaction rate while minimizing side reactions.[1]
-
Catalyst Deactivation: The catalyst, typically palladium or ruthenium on a carbon support, can deactivate over time.[2][3] This can be due to poisoning by impurities in the feedstock or sintering of the metal particles at high temperatures.
-
Side Reactions: The primary side reaction to consider is the decarboxylation of TPA to benzoic acid, which is favored at higher temperatures.[1] Over-hydrogenation can also occur, leading to byproducts like 4-methyl cyclohexyl methanol (B129727) and 1,4-dimethyl cyclohexane, particularly with highly active catalysts like ruthenium at elevated temperatures.[4][5]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for addressing low reaction yield.
Issue 2: Incorrect Cis/Trans Isomer Ratio
Q: The final product has an undesirable cis/trans isomer ratio. How can I control the stereochemistry of 1,4-CHDA?
A: Control of the cis/trans isomer ratio is a critical challenge, as the trans isomer is often preferred for its properties in polyester (B1180765) production.
-
Thermodynamic Equilibrium: At temperatures around 280-300°C, a thermodynamically controlled equilibrium is established, typically resulting in approximately 66 ± 2% of the trans-isomer.[6]
-
Isomerization: The cis isomer can be converted to the more stable trans isomer through thermal treatment. Heating a crude mixture of 1,4-CHDA to a temperature above the melting point of the cis isomer (around 170°C) but below that of the trans isomer (around 310°C) can drive the isomerization.[7]
-
Catalytic Isomerization: Certain catalysts, such as lithium chloride and sulfonic acids, can accelerate the isomerization process.[6]
Issue 3: Product Impurities
Q: My purified 1,4-CHDA contains significant impurities. What are the common impurities and how can they be removed?
A: Impurities in the final product can arise from the feedstock or side reactions during synthesis.
-
Common Impurities: A common impurity from the hydrogenation of crude TPA is 4-carboxybenzaldehyde (4-CBA).[8] Other byproducts can include 4-methylcyclohexanecarboxylic acid and cyclohexanecarboxylic acid.[9]
-
Purification Methods:
-
Crystallization: Recrystallization is a common method for purifying 1,4-CHDA.
-
Solvent Washing: Contacting the crude product with a suitable solvent, such as a cyclic ether like tetrahydrofuran, can selectively dissolve impurities.[9]
-
Vaporization: Heating the crude product in an inert atmosphere can remove volatile impurities.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial synthesis route for 1,4-CHDA?
A1: The main industrial route is the catalytic hydrogenation of terephthalic acid (TPA).[5] This process typically uses a palladium or ruthenium catalyst on a carbon support.[2][3]
Q2: Why is the trans isomer of 1,4-CHDA often preferred?
A2: The trans isomer of 1,4-CHDA provides desirable properties to polyesters, such as improved hardness, flexibility, and impact strength, making it valuable in the automotive and construction industries.[10]
Q3: What analytical methods are used to determine the purity and isomer ratio of 1,4-CHDA?
A3: High-Performance Liquid Chromatography (HPLC) is a common method for separating and quantifying the cis and trans isomers of 1,4-CHDA.[10] Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify volatile impurities.[4]
Q4: What are the key safety precautions to consider during the industrial synthesis of 1,4-CHDA?
A4: The synthesis involves handling flammable gases (hydrogen) under high pressure and high temperatures, as well as potentially corrosive chemicals. Key safety measures include:
-
Ensuring proper ventilation and use of personal protective equipment (PPE).
-
Adhering to strict protocols for handling high-pressure reactors.
-
Storing flammable materials in approved containers and cabinets.[11]
-
Having a clear emergency plan and ensuring all personnel are trained on it.[12]
-
Consulting the Safety Data Sheet (SDS) for all chemicals used.[13]
Quantitative Data Summary
| Parameter | Value | Conditions/Notes | Reference |
| Reaction Temperature | 150 - 300 °C | For hydrogenation of TPA. | [7] |
| Reaction Pressure | >1,000 psig | For hydrogenation of TPA. | [7] |
| Cis-Isomer Melting Point | 168-170 °C | ||
| Trans-Isomer Melting Point | 312.5 °C | ||
| Thermal Isomerization Temp. | >180 °C | To convert cis to trans isomer. | [7] |
| Equilibrium Trans-Isomer % | ~66% | Thermodynamically controlled at ~280°C. | [6] |
| Purity (Industrial Grade) | ≥98% or ≥99% |
Experimental Protocols
Protocol 1: Hydrogenation of Terephthalic Acid (TPA)
Objective: To synthesize a crude mixture of 1,4-CHDA via the catalytic hydrogenation of TPA.
Materials:
-
Terephthalic acid (TPA)
-
Palladium on carbon catalyst (e.g., 5% Pd/C)
-
Solvent (e.g., deionized water)
-
High-pressure autoclave reactor with stirring mechanism
-
Hydrogen gas source
Procedure:
-
Charge the autoclave reactor with TPA, the Pd/C catalyst, and the solvent.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove oxygen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., >1,000 psig).
-
Heat the reactor to the target temperature (e.g., 150-300°C) while stirring.
-
Maintain the reaction conditions for the specified duration.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to recover the catalyst.
-
The filtrate contains the crude 1,4-CHDA, which can be isolated by crystallization or other purification methods.
Protocol 2: Thermal Isomerization of Cis-1,4-CHDA to Trans-1,4-CHDA
Objective: To enrich the trans-isomer content of a crude 1,4-CHDA mixture.
Materials:
-
Crude 1,4-CHDA (mixture of cis and trans isomers)
-
Reaction vessel with heating and stirring capabilities
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Charge the reaction vessel with the crude 1,4-CHDA.
-
Purge the vessel with an inert gas.
-
Heat the crude 1,4-CHDA to a temperature above the melting point of the cis-isomer but below that of the trans-isomer (e.g., 180-300°C).
-
Maintain this temperature while stirring for a set period to allow for isomerization. The higher melting point trans-isomer may precipitate out of the molten cis-isomer.
-
Cool the mixture and collect the solid, which will be enriched in the trans-isomer.
-
Further purification can be achieved through recrystallization.
Protocol 3: Purity and Isomer Ratio Analysis by HPLC
Objective: To determine the purity and the cis/trans isomer ratio of a 1,4-CHDA sample.
Materials:
-
1,4-CHDA sample
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., Newcrom BH, 4.6 x 150 mm, 5 µm)[10]
-
Mobile phase: Acetonitrile and water with an acidic buffer (e.g., 0.1% H₂SO₄)[10]
-
Reference standards for cis- and trans-1,4-CHDA
Procedure:
-
Prepare a standard solution of known concentrations of the cis and trans reference standards.
-
Prepare a solution of the 1,4-CHDA sample to be analyzed.
-
Set up the HPLC system with the specified column and mobile phase.
-
Inject the standard solution to determine the retention times and response factors for the cis and trans isomers.
-
Inject the sample solution.
-
Identify the peaks corresponding to the cis and trans isomers based on their retention times.
-
Quantify the amount of each isomer by comparing the peak areas to the standard calibration.
-
Calculate the purity and the cis/trans isomer ratio.
General Synthesis and Purification Workflow
Caption: General workflow for the industrial synthesis and purification of 1,4-CHDA.
References
- 1. researchgate.net [researchgate.net]
- 2. atomiclayerdeposition.com [atomiclayerdeposition.com]
- 3. US4331557A - Regeneration of ruthenium-containing catalyst - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. EP1449822B1 - Method for producing trans-1,4-cyclohexane dicarboxylic acid - Google Patents [patents.google.com]
- 8. daneshyari.com [daneshyari.com]
- 9. JP2002069032A - Method for purifying trans-1,4-cyclohexanedicarboxylic acid - Google Patents [patents.google.com]
- 10. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 11. cdn1.nbcuni.com [cdn1.nbcuni.com]
- 12. s18380.pcdn.co [s18380.pcdn.co]
- 13. unece.org [unece.org]
Technical Support Center: Synthesis of 1,4-Cyclohexanedicarboxylic Acid
Welcome to the Technical Support Center for the synthesis of 1,4-Cyclohexanedicarboxylic acid (CHDA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your CHDA synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent industrial and laboratory-scale method for synthesizing this compound is the catalytic hydrogenation of terephthalic acid (TPA).[1] This process involves the reduction of the aromatic ring of TPA in the presence of a catalyst, typically a noble metal such as palladium or ruthenium on a carbon support.[2]
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges encountered during the synthesis of CHDA include:
-
Low Yield: Can be caused by a variety of factors including catalyst deactivation, incomplete reaction, or suboptimal reaction conditions.
-
Byproduct Formation: Over-hydrogenation of the carboxylic acid groups can lead to the formation of impurities such as 4-methyl cyclohexyl methanol (B129727) and 1,4-dimethyl cyclohexane (B81311).[2][3]
-
Control of Stereoisomers: The reaction produces a mixture of cis and trans isomers. The desired trans isomer often requires specific conditions to be maximized.
-
Product Purification: Separation of the desired trans-CHDA from the cis-isomer and other reaction byproducts can be challenging.
Q3: How can I control the cis/trans isomer ratio of the final product?
A3: The cis/trans isomer ratio is influenced by reaction conditions such as temperature and pressure, as well as the choice of catalyst. Higher temperatures can favor the formation of the thermodynamically more stable trans isomer. Additionally, isomerization of the cis to the trans isomer can be achieved by heating the product in a suitable solvent.
Q4: What are the recommended catalysts for the hydrogenation of terephthalic acid?
A4: The choice of catalyst is critical for achieving high yield and selectivity.
-
Palladium on Carbon (Pd/C): This is a commonly used catalyst that generally provides good selectivity towards the formation of this compound without significant over-hydrogenation of the carboxylic acid groups.[2]
-
Ruthenium on Carbon (Ru/C): While also effective for the hydrogenation of the aromatic ring, Ru/C is a more active catalyst and can lead to the over-hydrogenation of the carboxylic acid groups, especially at higher temperatures.[2] Lowering the reaction temperature when using Ru/C can help to minimize these side products.[2]
Q5: How can I determine the cis/trans isomer ratio of my product?
A5: The ratio of cis and trans isomers of this compound can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization.[4]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Low yield is a frequent issue in the synthesis of CHDA. The following guide provides a systematic approach to diagnosing and resolving this problem.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in CHDA synthesis.
Detailed Troubleshooting Steps:
-
Catalyst Deactivation: The catalyst can become deactivated due to poisoning by impurities in the reactants or solvent, or by coking at high temperatures.
-
Solution: If catalyst poisoning is suspected, ensure the purity of your terephthalic acid, solvent, and hydrogen gas. If the catalyst is deactivated, it may need to be regenerated or replaced with a fresh batch. For Pd/C catalysts, regeneration can sometimes be achieved by washing with a dilute base followed by a high-temperature water wash, and then a reduction step.[5][6][7]
-
-
Suboptimal Reaction Conditions:
-
Temperature and Pressure: The hydrogenation of terephthalic acid is an exothermic reaction, and lower temperatures generally favor the formation of CHDA.[8] However, the solubility of TPA is low at lower temperatures. A typical temperature range is 100-150°C. Hydrogen pressure is also a critical parameter, with higher pressures generally leading to faster reaction rates.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress by techniques like TLC or HPLC to ensure it has run for a sufficient duration.
-
Agitation: Inefficient stirring can lead to poor mass transfer of hydrogen to the catalyst surface, resulting in a slower reaction rate. Ensure vigorous stirring throughout the reaction.
-
-
Impure Reactants: Impurities in the starting terephthalic acid or the solvent can poison the catalyst.
-
Solution: Use high-purity terephthalic acid and solvents. If necessary, purify the starting materials before use.
-
-
Product Loss During Work-up: Significant amounts of product can be lost during filtration and crystallization if not performed correctly.
-
Solution: Ensure complete transfer of the product at each step. When crystallizing, use a minimal amount of hot solvent to dissolve the product to maximize recovery upon cooling.
-
Issue 2: High Levels of Byproducts (Over-hydrogenation)
The presence of byproducts such as 4-methyl cyclohexyl methanol and 1,4-dimethyl cyclohexane indicates over-hydrogenation of the carboxylic acid groups.
Mitigation Strategies:
-
Catalyst Selection: Palladium on carbon (Pd/C) is generally less active for the hydrogenation of carboxylic acids compared to Ruthenium on carbon (Ru/C).[2] Using a 5% Pd/C catalyst can significantly reduce the formation of over-hydrogenation byproducts.[2]
-
Reaction Temperature: Higher temperatures can promote the hydrogenolysis of the carboxylic acid groups. Operating at a lower temperature (e.g., 100-130°C) can improve the selectivity for this compound. A study showed that with a 5% Ru/C catalyst, decreasing the temperature from 493 K to 453 K increased the selectivity for CHDA to 95%.[2]
Issue 3: Undesirable cis/trans Isomer Ratio
The hydrogenation of terephthalic acid produces a mixture of cis and trans isomers of this compound. For many applications, a high trans isomer content is desirable.
Strategies for Controlling Isomer Ratio:
-
Reaction Conditions: Higher reaction temperatures can favor the formation of the thermodynamically more stable trans isomer.
-
Isomerization: The cis isomer can be converted to the trans isomer by heating the product mixture at elevated temperatures (e.g., 250-300°C) in a suitable solvent or in the melt phase.
-
Purification: The trans isomer, having a higher melting point and often lower solubility than the cis isomer, can be selectively isolated through fractional crystallization.
Data Presentation
Table 1: Comparison of Catalysts for Terephthalic Acid (TPA) Hydrogenation
| Catalyst | Temperature (K) | TPA Conversion (%) | Selectivity to 1,4-CHDA (%) | Major Byproducts | Reference |
| 5% Ru/C | 493 | 100 | Low | 4-methyl cyclohexyl methanol, 1,4-dimethyl cyclohexane | [2] |
| 5% Ru/C | 453 | 100 | 95 | 4-methyl cyclohexane carboxylic acid | [2] |
| 5% Pd/C | 493 | 100 | >99 | Negligible over-hydrogenation | [2] |
Table 2: Physical Properties of cis and trans Isomers of this compound
| Property | cis-1,4-Cyclohexanedicarboxylic acid | trans-1,4-Cyclohexanedicarboxylic acid | Reference |
| CAS Number | 619-81-8 | 619-82-9 | [1] |
| Molecular Weight | 172.18 g/mol | 172.18 g/mol | [9] |
| Melting Point | 168-170 °C | 312 °C | [1] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Terephthalic Acid using Pd/C
This protocol describes a general procedure for the laboratory-scale synthesis of this compound.
Materials:
-
Terephthalic acid (TPA)
-
5% Palladium on activated carbon (Pd/C)
-
Deionized water
-
High-pressure autoclave reactor with a magnetic stirrer
-
Hydrogen gas supply
Procedure:
-
Reactor Setup:
-
To a clean and dry high-pressure autoclave, add terephthalic acid (e.g., 10 g), 5% Pd/C catalyst (e.g., 0.5 g, 5 wt% of TPA), and deionized water (e.g., 100 mL).
-
-
Purging:
-
Seal the reactor and purge it with nitrogen gas three times to remove any air.
-
Then, purge the reactor with hydrogen gas three times.
-
-
Reaction:
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 bar).
-
Begin stirring and heat the reactor to the desired temperature (e.g., 120°C).
-
Maintain the temperature and pressure for the desired reaction time (e.g., 4-6 hours), monitoring the pressure drop to gauge hydrogen uptake.
-
-
Work-up:
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas.
-
Purge the reactor with nitrogen gas.
-
Open the reactor and filter the hot reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the catalyst with hot deionized water.
-
-
Isolation:
-
Combine the filtrate and washings.
-
Allow the solution to cool to room temperature and then in an ice bath to crystallize the this compound.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry in a vacuum oven.
-
Experimental Workflow for Hydrogenation
Caption: Experimental workflow for the catalytic hydrogenation of TPA.
Protocol 2: Recrystallization of this compound
This protocol is for the purification of crude this compound to improve its purity and potentially enrich the trans isomer content.
Materials:
-
Crude this compound
-
Deionized water (or another suitable solvent)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Dissolution:
-
Place the crude CHDA in an Erlenmeyer flask.
-
Add a minimal amount of deionized water and a boiling chip.
-
Heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot water until a clear solution is obtained at the boiling point.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven.
-
Protocol 3: Analysis of cis/trans Isomer Ratio by HPLC
This protocol provides a general method for determining the isomer ratio of this compound.
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or sulfuric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A typical mobile phase could be a 90:10 mixture of 0.1% sulfuric acid in water and acetonitrile.[4]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the carboxylic acid chromophore absorbs, for example, 210 nm.
-
Sample Preparation: Dissolve a known amount of the CHDA sample in the mobile phase or a suitable solvent.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a known concentration of a standard mixture of cis and trans isomers to determine their retention times.
-
Inject the sample solution.
-
Identify the peaks corresponding to the cis and trans isomers based on their retention times.
-
Calculate the ratio of the two isomers based on their peak areas.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. asianpubs.org [asianpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 5. CN1762964A - Regeneration method of catalyst of hydrofinishing terephthalic acid - Google Patents [patents.google.com]
- 6. CN103028422A - Regeneration method for refining palladium-carbon catalysts through coarse terephthalic acid hydrogenation - Google Patents [patents.google.com]
- 7. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis routes of this compound [benchchem.com]
Technical Support Center: Polymerization of 1,4-Cyclohexanedicarboxylic Acid (CHDA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding side reactions encountered during the polymerization of 1,4-cyclohexanedicarboxylic acid (CHDA).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the polymerization of 1,4-CHDA?
A1: The most prevalent side reaction is the cis/trans isomerization of the 1,4-cyclohexanedicarboxylate unit within the polymer backbone. This isomerization is significantly influenced by reaction temperature, catalyst type, and the concentration of carboxylic acid end groups.[1] Other potential side reactions, particularly at elevated temperatures, include thermal degradation and potential discoloration.
Q2: How does the cis/trans isomer ratio of the CHDA monomer affect the final polymer properties?
A2: The stereochemistry of the CHDA monomer is a critical determinant of the final polymer's characteristics. A higher trans-isomer content generally leads to a more linear and rigid polymer chain, resulting in higher crystallinity, melting temperature (T_m), and glass transition temperature (T_g).[2][3] Conversely, a higher cis-isomer content introduces kinks in the polymer chain, leading to a more amorphous polymer with a lower T_m and T_g.[4]
Q3: Can the cis/trans ratio change during polymerization?
A3: Yes, isomerization can occur during melt polycondensation, typically driven by high temperatures and the presence of catalysts.[3] The reaction tends to proceed towards a thermodynamically stable cis/trans ratio. Carboxylic acid end groups can also catalyze this isomerization, making polymerization with CHDA more susceptible to this side reaction compared to using its dimethyl ester counterpart (DMCD).[1]
Q4: What causes discoloration (yellowing) in polyesters synthesized with 1,4-CHDA?
A4: Discoloration in polyesters is often a result of thermal degradation at high polymerization temperatures or oxidation if the reaction is not conducted under an inert atmosphere. Certain catalysts, particularly some titanium-based catalysts like titanium tetrabutoxide, can also contribute to yellowing.[5][6] The presence of impurities in the monomers can also lead to colored byproducts.
Troubleshooting Guides
This section provides structured guidance for identifying and resolving common issues encountered during the polymerization of 1,4-CHDA.
Issue 1: Low Polymer Molecular Weight
Symptoms:
-
The final polymer has low intrinsic viscosity or molecular weight as determined by GPC.
-
The polymer is brittle or has poor mechanical properties.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Optimization Step |
| Inefficient Removal of Byproducts | Ensure efficient removal of condensation byproducts (e.g., water or methanol) by applying a high vacuum during the polycondensation stage.[2] A leak in the vacuum system can prevent the reaction from reaching high conversion. |
| Incorrect Stoichiometry | Precisely weigh the monomers to ensure an equimolar ratio of diacid to diol functional groups. A slight excess of the diol can be used to compensate for any loss due to volatility at high temperatures. |
| Monomer Impurities | Use high-purity monomers. Purify monomers before use if necessary (e.g., recrystallization of CHDA). Monofunctional impurities will act as chain terminators.[7] |
| Suboptimal Reaction Conditions | Optimize the reaction temperature and time. Insufficient time or a temperature that is too low will result in an incomplete reaction. Conversely, excessively high temperatures can lead to thermal degradation and chain scission.[7] |
| Catalyst Deactivation | Ensure the catalyst is active and used at the appropriate concentration. Use a fresh, properly stored catalyst.[7] |
Issue 2: Unexpected Polymer Properties (Tg, Tm, Crystallinity)
Symptoms:
-
The measured glass transition temperature (T_g), melting temperature (T_m), or degree of crystallinity of the polymer differs significantly from expected values.
-
The polymer is amorphous when it should be semi-crystalline, or vice versa.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Optimization Step |
| Cis/Trans Isomerization | The initial cis/trans ratio of the CHDA monomer may be incorrect, or isomerization may have occurred during polymerization. Control the reaction temperature to minimize isomerization.[1] Using the dimethyl ester of CHDA (DMCD) can also reduce isomerization catalyzed by carboxylic acid end groups.[1] |
| Thermal Degradation | High reaction temperatures can lead to chain scission and a broader molecular weight distribution, which can affect thermal properties. |
| Inconsistent Heating/Cooling Rates in Analysis | Ensure consistent and appropriate heating and cooling rates during DSC analysis to obtain reproducible results. A standard heat-cool-heat cycle is recommended to erase the thermal history of the sample.[4] |
Issue 3: Polymer Discoloration (Yellowing)
Symptoms:
-
The final polymer has a yellow or brownish tint.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting/Optimization Step |
| Oxidation | Conduct the polymerization under a continuous purge of an inert gas (e.g., nitrogen or argon) to prevent oxidation. |
| Thermal Degradation | Avoid excessively high polymerization temperatures and prolonged reaction times. |
| Catalyst-Induced Coloration | While efficient, some titanium-based catalysts can cause yellowing. Consider using alternative catalysts such as tin-based catalysts (e.g., tin(II) 2-ethylhexanoate) which are known to produce polyesters with better color. |
| Monomer Impurities | Ensure the purity of the monomers, as impurities can lead to colored byproducts. |
Experimental Protocols
Protocol 1: Melt Polycondensation of 1,4-CHDA with 1,4-Butanediol (B3395766)
This protocol describes a typical two-stage melt polycondensation process.
Materials:
-
This compound (CHDA)
-
1,4-Butanediol (BDO)
-
Titanium(IV) butoxide (TBT) or other suitable catalyst
-
Antioxidant (optional, e.g., hindered phenol)
Procedure:
-
Esterification Stage:
-
Charge the reactor with equimolar amounts of 1,4-CHDA and a slight excess of 1,4-butanediol (e.g., 1:1.2 molar ratio).
-
If used, add the antioxidant.
-
Purge the reactor with an inert gas (e.g., nitrogen) for at least 30 minutes to remove oxygen. Maintain a slow, continuous flow of inert gas.
-
Heat the mixture to 180-200°C with mechanical stirring. Water will begin to distill off.
-
Continue this stage for 2-4 hours, or until approximately 80-90% of the theoretical amount of water has been collected.
-
-
Polycondensation Stage:
-
Add the catalyst (e.g., 200-500 ppm of TBT relative to the polymer weight).
-
Gradually increase the temperature to 220-250°C.
-
Slowly apply a vacuum, gradually reducing the pressure to below 1 mbar.
-
Continue the reaction under high vacuum and elevated temperature for 4-8 hours. The progress of the reaction can be monitored by the increase in the stirrer torque, which correlates with the melt viscosity.
-
Once the desired viscosity is reached, cool the reactor to room temperature under an inert atmosphere.
-
The resulting polymer can then be extruded and pelletized.
-
Protocol 2: Analysis of cis/trans Isomer Ratio by ¹H NMR Spectroscopy
Procedure:
-
Sample Preparation: Dissolve approximately 10-15 mg of the polyester (B1180765) sample in 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃).[8][9]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. A sufficient number of scans (e.g., 100) should be averaged to ensure a good signal-to-noise ratio.[8][9]
-
Spectral Analysis:
-
The protons on the cyclohexane (B81311) ring of the 1,4-cyclohexanedicarboxylate unit will show distinct signals for the cis and trans isomers.
-
The methine protons (CH-COO) are particularly useful for quantification. Typically, the signal for the trans-isomer appears at a different chemical shift than the cis-isomer. For poly(butylene trans-1,4-cyclohexanedicarboxylate), the methine proton for the trans-isomer is observed around 2.28 ppm, while the cis-isomer appears around 2.44 ppm.[10]
-
Integrate the respective signals for the cis and trans isomers.
-
Calculate the percentage of each isomer using the following formula: % trans = [Area(trans) / (Area(trans) + Area(cis))] x 100 % cis = [Area(cis) / (Area(trans) + Area(cis))] x 100
-
Protocol 3: Thermal Analysis by Differential Scanning Calorimetry (DSC)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan and seal it.[4]
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from room temperature to a temperature about 30-40°C above its expected melting point at a rate of 10°C/min. This scan erases the sample's previous thermal history.[4]
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition temperature. This allows for the observation of crystallization from the melt.[4]
-
Second Heating Scan: Heat the sample again at 10°C/min over the same temperature range. The data from this scan is typically used for analysis.[4]
-
-
Data Analysis:
-
Determine the glass transition temperature (T_g) from the midpoint of the step change in the heat flow curve.
-
Determine the melting temperature (T_m) from the peak of the endothermic melting event.
-
Determine the crystallization temperature (T_c) from the peak of the exothermic crystallization event during the cooling scan.
-
A broad melting endotherm or the appearance of multiple melting peaks might suggest a heterogeneous polymer, possibly due to side reactions or a wide distribution of crystal perfection. A significant shift in T_g or T_m compared to a control sample can indicate changes in the cis/trans ratio or molecular weight degradation.
-
Protocol 4: Molecular Weight Analysis by Gel Permeation Chromatography (GPC)
Procedure:
-
Sample Preparation: Prepare a polymer solution at a concentration of 1-2 mg/mL in a suitable solvent such as tetrahydrofuran (B95107) (THF) or chloroform.[11][12] Allow the sample to dissolve completely, which may take several hours.[12]
-
Filtration: Filter the sample solution through a 0.2 µm PTFE filter to remove any particulates before injection.[12]
-
GPC Conditions:
-
Eluent: THF or chloroform.
-
Columns: A set of columns suitable for the expected molecular weight range (e.g., polystyrene-divinylbenzene columns).
-
Flow Rate: Typically 1.0 mL/min.
-
Detector: A refractive index (RI) detector is commonly used.
-
Calibration: Use polystyrene standards to create a calibration curve for determining the number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index (PDI).[11][13]
-
-
Data Analysis:
-
A decrease in M_n or M_w compared to a standard or expected value can indicate thermal degradation.
-
An increase in the PDI suggests a broadening of the molecular weight distribution, which can be caused by side reactions such as chain scission and branching.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Critical Cooling Rate of Fast-Crystallizing Polyesters: The Example of Poly(alkylene trans-1,4-cyclohexanedicarboxylate) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cris.unibo.it [cris.unibo.it]
- 11. benchchem.com [benchchem.com]
- 12. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. rsc.org [rsc.org]
Controlling cis/trans ratio during 1,4-Cyclohexanedicarboxylic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1,4-Cyclohexanedicarboxylic acid (CHDA), with a specific focus on controlling the cis/trans isomer ratio.
Frequently Asked Questions (FAQs)
Q1: What is the typical initial cis/trans isomer ratio of this compound when synthesized by the hydrogenation of terephthalic acid?
A1: The hydrogenation of the benzene (B151609) ring of terephthalic acid (TPA) typically yields a mixture of cis- and trans-1,4-Cyclohexanedicarboxylic acid. The initial concentration of the trans-isomer is often low, ranging from approximately 20% to 50%, depending on the specific reaction conditions and catalyst used.[1] Generally, the as-synthesized CHDA from this method is predominantly the cis isomer.[2]
Q2: What is the thermodynamically stable cis/trans ratio for this compound?
A2: Under molten conditions, this compound will isomerize to a thermodynamically controlled equilibrium. This equilibrium mixture consists of approximately 66 ± 2% of the trans-isomer.[3] Isomerization can be influenced by temperature and the presence of catalysts.
Q3: How can I increase the proportion of the trans-isomer in my CHDA mixture?
A3: To increase the trans-isomer content, you can employ thermal isomerization. This involves heating the crude CHDA mixture. One method is to heat the mixture to a temperature above the melting point of the cis-isomer (170-171°C) but below the melting point of the trans-isomer (312-313°C).[1] This causes the cis-isomer to melt, and as it converts to the trans-isomer, the higher melting point trans-isomer precipitates out, driving the equilibrium towards the trans form.[1] Heating an aqueous solution of cis-CHDA to 240°C or higher under pressure is another reported method to achieve isomerization to the trans form.[1][4]
Q4: Is it possible to favor the formation of the cis-isomer?
A4: Yes, favoring the cis-isomer generally involves controlling the conditions of subsequent reactions to prevent isomerization. For instance, when preparing this compound dichloride, reacting this compound (with a high initial cis content) with thionyl chloride at a lower temperature, specifically between 40 to 50°C, can help inhibit the isomerization from the cis to the trans form.[2]
Troubleshooting Guides
Issue 1: The trans-isomer content in my final product is too low after hydrogenation of terephthalic acid.
-
Possible Cause: The hydrogenation conditions used may inherently favor the formation of the cis-isomer. The catalyst and reaction parameters (temperature, pressure) play a significant role in the initial isomer distribution.
-
Suggested Solution:
-
Post-synthesis Isomerization: Implement a post-hydrogenation isomerization step. Heat the crude CHDA mixture to a temperature between the melting points of the cis and trans isomers (e.g., 180°C or higher, but below 312°C) to promote the conversion of the cis- to the trans-isomer.[1]
-
Aqueous Isomerization: Alternatively, heat an aqueous solution of the CHDA mixture to temperatures of 240-250°C under pressure to facilitate isomerization.[1]
-
Catalyst Screening: While the initial search results focus more on post-synthesis control, experimenting with different hydrogenation catalysts (e.g., various supported Ru or Pd catalysts) and reaction conditions could potentially alter the initial cis/trans ratio.[5][6][7]
-
Issue 2: During the synthesis of a CHDA derivative (e.g., polyester, acid chloride), the cis/trans ratio of my starting material is changing.
-
Possible Cause: The reaction conditions for derivatization, particularly high temperatures, can cause isomerization towards the thermodynamic equilibrium of approximately 66% trans-isomer.[3] Acidic conditions can also catalyze this isomerization.
-
Suggested Solution:
-
Lower Reaction Temperatures: If you need to preserve a high cis-isomer content, conduct the derivatization at the lowest possible temperature. For the preparation of this compound dichloride using thionyl chloride, maintaining a reaction temperature of 40-50°C is recommended to minimize cis-to-trans isomerization.[2]
-
Choice of Monomer: When synthesizing polyesters, starting with the dimethyl ester of CHDA (dimethyl 1,4-cyclohexanedicarboxylate, DMCD) instead of the diacid can be more effective in controlling the isomer ratio, as the carboxylic acid end groups can catalyze isomerization.[8]
-
Catalyst Considerations: Be aware that certain catalysts used in polymerization, such as lithium chloride and sulfonic acids, can cause rapid isomerization at high temperatures.[3]
-
Issue 3: I am attempting thermal isomerization to enrich the trans-isomer, but the process is inefficient.
-
Possible Cause: The temperature and physical state of the CHDA mixture are critical for efficient isomerization. If the entire mixture becomes a homogeneous melt, an equilibrium will be established, limiting the maximum achievable trans-isomer concentration.[1]
-
Suggested Solution:
-
Controlled Temperature Profile: Ensure the isomerization is conducted at a temperature below the melting point of the trans-isomer. This allows the newly formed, higher-melting trans-isomer to precipitate from the molten cis-isomer, thus driving the reaction towards a higher trans content.[1]
-
Solid-State Isomerization: Another approach is to heat the crude CHDA in a powdery or granular form to a temperature between the melting points of the two isomers. This allows for isomerization from the cis to the trans form while the material as a whole remains in a solid state.[1]
-
Quantitative Data Summary
Table 1: Thermal Isomerization of this compound
| Method | Temperature | Pressure | Solvent | Starting Material | Result |
| Melt Isomerization | 180°C to <312°C | Atmospheric | None | Crude CHDA mixture | Precipitation of trans-CHDA from molten cis-CHDA.[1] |
| Aqueous Solution Isomerization | 245-250°C | Autogenous | Water | Aqueous solution of cis-CHDA | Yield of 58.9% trans-CHDA after 2 hours.[1] |
| High-Temperature Melt Isomerization | 310-320°C | Atmospheric | None | Mixture of cis- and trans-CHDA | Homogeneous melt, resulting in 98% trans-CHDA after cooling and recrystallization.[1] |
| Thermodynamic Equilibrium in Melt | ~280°C | Atmospheric | None | Dimethyl 1,4-cyclohexanedicarboxylate | Thermodynamically controlled equilibrium with 66 ± 2% trans-isomer.[3] |
Table 2: Influence of Reaction Conditions on Isomer Ratio During Derivatization
| Reaction | Reactants | Temperature | Key Condition | Result |
| Acid Dichloride Synthesis | CHDA (≥70% cis), Thionyl Chloride | 40-50°C | Dropwise addition of thionyl chloride.[2] | Final product contains ≥60% cis-isomer.[2] |
| Polyester Synthesis (from diacid) | CHDA, 1,4-Cyclohexanedimethanol (CHDM) | High Temp. | Carboxylic acid end groups can catalyze isomerization.[8] | Slight isomerization towards the thermodynamically stable 66% trans ratio.[8] |
| Polyester Synthesis (from diester) | DMCD, Diols | High Temp. | Use of diester monomer. | Polymerization is less critical for isomerization control compared to using the diacid.[8] |
Visualizations
References
- 1. EP1449822B1 - Method for producing trans-1,4-cyclohexane dicarboxylic acid - Google Patents [patents.google.com]
- 2. EP3214064B1 - Method for preparing this compound dichloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. KR20050100941A - Method for manufacturing 1,4-cyclohexane dicarboxylic acid - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Polyester Properties with 1,4-Cyclohexanedicarboxylic Acid (CHDA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of polyester (B1180765) properties using 1,4-Cyclohexanedicarboxylic acid (CHDA).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and processing of polyesters containing CHDA.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Polymer Molecular Weight or Poor Yield | - Incomplete reaction due to insufficient reaction time or temperature.- Inefficient removal of byproducts (e.g., water or methanol).- Monomer impurity.- Suboptimal catalyst concentration. | - Increase reaction time and/or temperature, but avoid excessive heat that could lead to thermal degradation.[1]- Ensure an efficient vacuum system is in place during the polycondensation step to effectively remove volatile byproducts.[2]- Use high-purity monomers.- Optimize catalyst concentration; typically 200-300 ppm of a titanium-based catalyst is effective.[2] |
| Polymer Discoloration (Yellowness) | - Thermal degradation at high polymerization temperatures.[1]- Oxidation due to the presence of oxygen in the reactor. | - Maintain the reaction temperature within the optimal range for the specific polyester system.- Incorporating CHDA can reduce the yellowness of the resulting polyester resins.[3]- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen).[2]- Use a phosphorus-based stabilizer or antioxidant.[2] |
| Inconsistent Thermal Properties (Tg, Tm) | - Uncontrolled cis/trans isomerization of CHDA during polymerization.- Variation in the cis/trans ratio of the starting CHDA material. | - Control the reaction temperature, as higher temperatures can promote isomerization to the thermodynamically stable cis-trans ratio (approximately 34-66 mol% trans).[4][5]- Carboxylic acid end groups can catalyze isomerization; using dimethyl 1,4-cyclohexanedicarboxylate (DMCD) instead of CHDA can minimize this.[4][5]- Use CHDA with a consistent and known cis/trans isomer ratio for reproducible results. |
| Brittle Polymer | - High crystallinity due to a high trans-isomer content of CHDA. | - Utilize a higher proportion of the cis-isomer of CHDA to introduce kinks in the polymer chain and reduce crystallinity.[6]- Co-polymerize with a more flexible diacid or diol to disrupt the polymer chain regularity. |
| Poor Solubility | - The symmetric structure of 1,4-CHDA can lead to poor solubility in some solvents. | - Co-polymerize with 1,3-Cyclohexanedicarboxylic acid (1,3-CHDA) to disturb the structural symmetry and improve solubility.[7][8] |
Frequently Asked Questions (FAQs)
General
Q1: What are the main advantages of using 1,4-CHDA in polyester synthesis?
A1: Incorporating 1,4-CHDA into the polyester backbone can significantly enhance several properties. Its rigid cycloaliphatic structure contributes to increased thermal stability, including higher glass transition temperature (Tg) and melting temperature (Tm).[3] Polyesters modified with CHDA also exhibit improved mechanical properties such as hardness and tensile strength, as well as enhanced weatherability and hydrolytic stability, making them suitable for durable coatings and outdoor applications.[3]
Q2: How does the cis/trans isomer ratio of CHDA affect polyester properties?
A2: The stereochemistry of the CHDA monomer plays a crucial role in determining the final properties of the polyester.
-
Trans-isomer: A higher content of the linear and more symmetrical trans-isomer generally leads to a more ordered polymer structure with higher crystallinity. This results in a higher melting temperature (Tm), glass transition temperature (Tg), and increased rigidity.[1]
-
Cis-isomer: The bent structure of the cis-isomer introduces "kinks" into the polymer chain, disrupting the packing and reducing crystallinity. This leads to more amorphous polymers with lower Tm and Tg, and often increased flexibility and solubility.[6]
During melt polymerization at high temperatures, the cis/trans ratio can shift towards a thermodynamically stable equilibrium of approximately 34-66 mol% trans-isomer.[4][5]
Experimental Protocols & Data
Q3: Can you provide a general experimental protocol for synthesizing a polyester with 1,4-CHDA via melt polycondensation?
A3: A typical two-step melt polycondensation process is as follows:
Step 1: Esterification (or Transesterification)
-
Charge the reaction vessel with this compound (CHDA) or its dimethyl ester (DMCD) and the desired diol in the appropriate molar ratio (a slight excess of the diol is common).
-
Add a suitable catalyst, such as a titanium-based catalyst (e.g., titanium(IV) butoxide) at a concentration of 200-300 ppm.[2]
-
Add a stabilizer, like a phosphorous-containing compound, to prevent discoloration.[2]
-
Purge the reactor with an inert gas (e.g., nitrogen) to remove oxygen.
-
Heat the mixture with continuous stirring to 180-250°C to initiate the esterification reaction and distill off the byproduct (water or methanol).[2]
Step 2: Polycondensation
-
Once the theoretical amount of byproduct from the first step has been collected, gradually increase the temperature to 250-280°C.
-
Slowly apply a vacuum (typically below 1 Torr) to facilitate the removal of excess diol and other volatile byproducts, which drives the polymerization reaction to completion.[2]
-
The viscosity of the molten polymer will increase as the molecular weight builds. The reaction is considered complete when the desired melt viscosity is achieved, often monitored by the torque on the stirrer.
-
Extrude the molten polymer under nitrogen pressure and pelletize for further analysis.
Q4: Where can I find quantitative data on the effect of CHDA on polyester properties?
A4: The following tables summarize the impact of CHDA on the thermal and mechanical properties of various polyesters.
Table 1: Effect of trans-CHDA Isomer Content on Thermal Properties
| Polyester System | trans-CHDA Content (mol%) | Glass Transition Temperature (Tg, °C) | Melting Temperature (Tm, °C) |
| Poly(1,4-cyclohexylene 1,4-cyclohexanedicarboxylate) (PCCD) | Increases linearly | Increases linearly | Increases linearly |
Note: Specific values are dependent on the overall polymer composition and molecular weight. The general trend shows a linear increase in Tg and Tm with increasing trans-CHDA content.[1]
Table 2: Mechanical Properties of a Polyurethane Based on a 1,4-CHDA Polyester
| Property | Value |
| Tensile Strength (MPa) | 30.7 ± 3.8 |
| Tensile Modulus (MPa) | 644 ± 74 |
| Elongation-at-Break (%) | 5.1 ± 1.2 |
Source: Data adapted from a study on polyurethane coatings based on a 1,4-CHDA polyester.[7]
Visualizations
Experimental Workflow
References
- 1. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): analysis of parameters affecting polymerization and cis-trans isomerization [iris.unimore.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Preventing Yellowing in Polyesters Made with 1,4-Cyclohexanedicarboxylic Acid (CHDA)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-Cyclohexanedicarboxylic acid (CHDA) in polyester (B1180765) synthesis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you prevent and resolve yellowing in your polymer experiments, ensuring the highest quality and desired aesthetic for your materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of yellowing in polyesters synthesized with this compound?
A1: While polyesters based on this compound (CHDA) are known for their excellent thermal stability and resistance to yellowing, discoloration can still occur.[1][2][3][4][5] The primary causes of yellowing are:
-
Thermal Degradation: Prolonged exposure to high temperatures during the polymerization process can lead to the breakdown of the polymer chains, forming colored byproducts.[6] Although CHDA itself imparts high thermal stability, other components in the formulation or excessive processing temperatures can initiate degradation.[1][2][3][4][5]
-
Oxidation: The presence of oxygen, especially at the elevated temperatures of polymerization, can cause oxidative degradation of the polyester. This process forms chromophores, which are chemical groups that absorb light and cause a yellowish appearance.[6][7]
-
Catalyst Residues: Certain polymerization catalysts, particularly titanium-based compounds, can contribute to the final color of the polyester, often imparting a yellow tint.[8]
-
Impurities in Monomers: The purity of the this compound and the diol used in the synthesis is crucial. Impurities can act as initiation sites for degradation reactions that lead to color formation. Using high-purity CHDA is recommended for low-color resins.[1][2][3][4][5]
-
Additives: Some additives, such as certain antioxidants, can themselves cause discoloration. For example, amine-based antioxidants can be converted to colored nitroxide radicals.[9]
Q2: How can I minimize yellowing during the synthesis of CHDA-based polyesters?
A2: To achieve a polyester with low color, a multi-faceted approach is necessary:
-
Maintain an Inert Atmosphere: Throughout the entire polymerization process, it is critical to maintain a continuous purge of an inert gas, such as high-purity nitrogen or argon. This minimizes the presence of oxygen and prevents oxidative degradation.[6]
-
Optimize Reaction Temperature and Time: Avoid excessive heat exposure by carefully controlling the reaction temperature and duration. While the specific temperatures will depend on the monomers used, a typical range for the polycondensation of aliphatic polyesters is 220-240°C.[6]
-
Select the Appropriate Catalyst: Tin-based catalysts, such as monobutyltin (B1198712) oxide, are generally preferred over titanium-based catalysts as they tend to produce polyesters with better color.[10]
-
Use High-Purity Monomers: Start with high-purity this compound, such as Eastman™ 1,4-CHDA-HP, which is designed for applications requiring low resin color.[1][2][3][4][5] Ensure the diol is also of high purity.
-
Incorporate Antioxidants and Stabilizers: The addition of a suitable stabilizer system is highly effective in preventing discoloration. A combination of a primary antioxidant (e.g., a hindered phenol) and a secondary antioxidant (e.g., a phosphite) is often recommended for comprehensive protection against both thermal and oxidative degradation.[7][11]
Q3: What types of antioxidants and stabilizers are most effective for CHDA polyesters, and at what concentrations?
A3: A synergistic blend of primary and secondary antioxidants is generally most effective.
-
Primary Antioxidants (Radical Scavengers): Hindered phenolic antioxidants are commonly used. They function by donating a hydrogen atom to reactive radicals, thus terminating the degradation chain reaction.
-
Secondary Antioxidants (Hydroperoxide Decomposers): Phosphite-based stabilizers are widely used secondary antioxidants.[11][12][13] They work by decomposing hydroperoxides, which are unstable intermediates in the oxidation process, into non-radical, stable products.[13] This prevents the formation of color-causing species.[14]
The optimal concentration of these additives typically ranges from 0.05% to 0.5% by weight of the total monomers. The exact amount will depend on the specific processing conditions and the desired level of color protection. It is advisable to start with a lower concentration and optimize based on experimental results.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Action |
| Initial yellowing of the reaction mixture at the beginning of polymerization. | Impurities in the monomers or the presence of oxygen. | Ensure high-purity monomers are used. Purge the reactor thoroughly with an inert gas before heating and maintain a positive pressure throughout the reaction. |
| Gradual yellowing of the polyester as the polymerization progresses. | Thermal degradation due to excessive temperature or prolonged reaction time. | Optimize the temperature profile of the polymerization. Avoid exceeding the recommended maximum temperature for the specific polyester system. Monitor the reaction progress and avoid unnecessarily long reaction times. |
| Significant yellowing in the final polyester product. | Inappropriate catalyst choice or the absence of an effective antioxidant system. | Consider switching from a titanium-based catalyst to a tin-based catalyst.[10] Incorporate a synergistic blend of a hindered phenolic antioxidant and a phosphite (B83602) stabilizer at a concentration of 0.1-0.3 wt%. |
| Inconsistent color between batches. | Variations in raw material purity, oxygen exposure, or temperature control. | Implement strict quality control for incoming monomers. Ensure consistent and thorough inert gas purging for every batch. Calibrate and monitor temperature controllers regularly. |
Quantitative Data on Yellowness Prevention
The following tables provide an overview of how different factors can influence the color of CHDA-based polyesters, as measured by the Yellowness Index (YI). A lower YI value indicates less yellowing.
Table 1: Effect of Catalyst Type on Yellowness Index
| Catalyst Type | Typical Concentration (ppm) | Expected Yellowness Index (YI) | Notes |
| Titanium-based (e.g., Titanium (IV) butoxide) | 200 - 400 | Higher | Can lead to more significant color formation, especially at higher temperatures.[8] |
| Tin-based (e.g., Monobutyltin oxide) | 200 - 400 | Lower | Generally results in polyesters with better color.[10] |
| Antimony-based (e.g., Antimony (III) oxide) | 200 - 400 | Intermediate | Often used in PET synthesis, can provide a good balance of reactivity and color. |
Table 2: Effect of Antioxidant Addition on Yellowness Index
| Antioxidant System | Concentration (wt%) | Expected Yellowness Index (YI) |
| None | 0 | High |
| Hindered Phenol (Primary) | 0.1 - 0.3 | Moderate |
| Phosphite Stabilizer (Secondary) | 0.1 - 0.3 | Moderate |
| Hindered Phenol + Phosphite Stabilizer | 0.1 - 0.3 (each) | Low |
Experimental Protocols
Protocol 1: Synthesis of a Low-Color Polyester from 1,4-CHDA and a Diol via Melt Polycondensation
This protocol describes a two-stage melt polycondensation method for synthesizing a low-color polyester, with an emphasis on minimizing discoloration.
Materials:
-
High-purity this compound (e.g., Eastman™ 1,4-CHDA-HP)
-
High-purity diol (e.g., 1,4-butanediol, 1,6-hexanediol)
-
Tin-based catalyst (e.g., monobutyltin oxide)
-
Hindered phenolic antioxidant (e.g., Irganox® 1010)
-
Phosphite stabilizer (e.g., Irgafos® 168)
-
High-purity nitrogen or argon gas
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen/argon inlet, distillation column, and condenser
-
Heating mantle with a temperature controller
-
Vacuum pump
Procedure:
-
Reactor Setup and Charging:
-
Assemble the reactor and ensure all glassware is clean and dry.
-
Charge the reactor with equimolar amounts of 1,4-CHDA and the diol.
-
Add the catalyst (e.g., 250 ppm) and the antioxidant/stabilizer package (e.g., 0.1-0.3 wt% of each).
-
-
Inert Atmosphere:
-
Purge the reactor with nitrogen or argon for at least 30 minutes to remove residual oxygen.
-
Maintain a slow, continuous flow of the inert gas throughout the esterification stage.
-
-
Esterification (First Stage):
-
With continuous stirring, heat the reaction mixture to 180-220°C.
-
Water will be produced as a byproduct and should be collected in the condenser.
-
Continue this stage until approximately 90-95% of the theoretical amount of water has been collected. This typically takes 2-4 hours.
-
-
Polycondensation (Second Stage):
-
Gradually increase the temperature to 230-250°C.
-
Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 torr.
-
The removal of the excess diol and the increase in polymer molecular weight will be evidenced by an increase in the viscosity of the melt.
-
Continue the reaction under vacuum for 2-4 hours, or until the desired melt viscosity is achieved (as indicated by the torque on the stirrer).
-
-
Product Recovery:
-
Once the reaction is complete, break the vacuum with the inert gas.
-
Extrude the molten polymer from the reactor under positive nitrogen pressure.
-
The polymer can then be cooled and pelletized for further analysis.
-
Visualizations
Caption: Causes of yellowing in CHDA polyesters.
Caption: Troubleshooting workflow for yellowing.
References
- 1. chempoint.com [chempoint.com]
- 2. This compound high purity (CHDA-HP) | Eastman [eastman.com]
- 3. ecoworkers.net [ecoworkers.net]
- 4. productcatalog.eastman.com [productcatalog.eastman.com]
- 5. jcchem.co.kr [jcchem.co.kr]
- 6. benchchem.com [benchchem.com]
- 7. How to solve the yellowing phenomenon of resin ï¼ - Knowledge - Quanzhou Neweco High Polymer Material Co.Ltd. [up-resin.com]
- 8. Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. News - How to solve the problem of color yellowing of unsaturated resin [frp-cqdj.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. galatachemicals.com [galatachemicals.com]
- 13. Phosphites | Process Stabilizers for Plastics | amfine.com [amfine.com]
- 14. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor solubility of 1,4-Cyclohexanedicarboxylic acid in reactions
Technical Support Center: 1,4-Cyclohexanedicarboxylic Acid
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing poor solubility of this compound (CHDA) in their reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound (CHDA)?
A1: this compound is a white crystalline solid. Its solubility is highly dependent on the solvent, temperature, and the specific isomeric form (cis, trans, or a mixture). As a di-carboxylic acid, it has polar functional groups, but the cyclohexane (B81311) ring provides significant non-polar character. A cis/trans mixture is generally soluble in ethanol (B145695), acetone (B3395972), and chloroform.[1] It is also soluble in hot methanol (B129727) but only slightly soluble in ether and water.[2]
Q2: How do the cis and trans isomers of CHDA differ in solubility?
A2: The spatial arrangement of the carboxylic acid groups in the cis and trans isomers significantly impacts their physical properties and solubility.
-
cis-1,4-CHDA: This isomer has "considerable" solubility in water.[1] Its lower melting point (170-171 °C) suggests weaker intermolecular forces compared to the trans isomer, allowing it to dissolve more readily.[1][3]
-
trans-1,4-CHDA: This isomer has a much higher melting point (over 300 °C) and is less soluble in water than the cis isomer.[1][3] Its symmetrical structure allows for more efficient crystal packing and stronger intermolecular hydrogen bonding, making it harder for solvent molecules to break apart the crystal lattice.
Q3: My CHDA is precipitating out of my reaction mixture. What are the likely causes?
A3: Precipitation of CHDA during a reaction is typically caused by exceeding its solubility limit. This can be triggered by several factors:
-
Temperature Change: A decrease in temperature will lower the solubility of CHDA, potentially causing it to crash out of solution.[4]
-
Solvent Composition Change: If the reaction consumes a solvent in which CHDA is soluble, or produces a substance in which it is insoluble (an anti-solvent), the overall solvating power of the mixture can decrease.
-
pH Shift: In aqueous or protic solutions, a shift towards a more acidic pH can cause precipitation. The protonated carboxylic acid form is less soluble than its deprotonated carboxylate salt form.[5]
-
Reaction Byproducts: The formation of an insoluble salt or complex involving CHDA can lead to precipitation.
-
Isomerization: At elevated temperatures, isomerization from the more soluble cis form to the less soluble trans form can occur, leading to the precipitation of the trans isomer.[6]
Q4: How can I improve the solubility of CHDA for my reaction?
A4: Several strategies can be employed to improve the solubility of CHDA:
-
Solvent Selection: Choose a solvent that is a good match for CHDA's polarity. Polar aprotic solvents like acetone or polar protic solvents like hot methanol or ethanol are often effective.[1][2]
-
Temperature Increase: For many solvents, heating the reaction mixture will increase the solubility of CHDA.[4][7]
-
Co-solvency: Using a mixture of solvents can enhance solubility more than a single solvent alone.[8]
-
pH Adjustment (for aqueous systems): Adding a base (e.g., NaOH, K2CO3) to deprotonate the carboxylic acid groups will form the highly water-soluble dicarboxylate salt.[5] This is a common technique for reactions in aqueous media.
-
Derivatization: Converting the carboxylic acid to a more soluble derivative, such as an ester (e.g., dimethyl 1,4-cyclohexanedicarboxylate), may be an option depending on the subsequent reaction steps.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: CHDA will not fully dissolve in the chosen solvent at the start of the reaction.
| Possible Cause | Suggested Solution |
| Incorrect Solvent Choice | The polarity of the solvent may not be appropriate. The principle of "like dissolves like" is crucial.[9] |
| Insufficient Temperature | The solubility of solids generally increases with temperature.[4] |
| High Percentage of trans Isomer | The starting material may be rich in the less soluble trans isomer.[1] |
| Concentration Too High | The amount of CHDA exceeds its solubility limit in the volume of solvent used. |
Issue 2: CHDA precipitates from the reaction mixture unexpectedly.
| Possible Cause | Suggested Solution |
| Reaction temperature has dropped. | Re-heat the mixture to the optimal reaction temperature and maintain it consistently. |
| An anti-solvent is being formed. | Analyze the reaction mechanism to see if a byproduct is reducing CHDA solubility. Consider adding a co-solvent that can solubilize all components. |
| The pH of the medium has changed. | If applicable, buffer the reaction mixture or add a base to maintain a pH where the carboxylate salt form is favored. |
| cis to trans isomerization is occurring. | If the reaction is run at high temperatures, the less soluble trans isomer may form and precipitate.[6] Characterize the precipitate (e.g., by melting point) to confirm. |
Data Presentation
Table 1: Qualitative Solubility of this compound Isomers
| Solvent | cis-Isomer | trans-Isomer | cis/trans Mixture | Citation(s) |
| Water | Considerably Soluble | Lower solubility than cis | Slightly Soluble | [1][2] |
| Methanol | Soluble | Soluble (especially when hot) | Soluble (especially when hot) | [2] |
| Ethanol | Soluble | Soluble | Soluble | [1][2] |
| Acetone | Soluble | Soluble | Soluble | [1][2] |
| Chloroform | Soluble | Not specified | Soluble | [1] |
| Diethyl Ether | Not specified | Not specified | Slightly Soluble | [2] |
Experimental Protocols
Protocol 1: General Procedure for Enhancing Solubility via pH Adjustment
This protocol is for reactions in aqueous or protic media where CHDA solubility is limited.
-
Setup: Add the required amount of this compound to the reaction vessel containing the primary solvent (e.g., water, ethanol).
-
Base Addition: While stirring, slowly add a suitable base (e.g., 1M Sodium Hydroxide, solid Potassium Carbonate) portion-wise or drop-wise to the suspension.
-
Monitor Dissolution: Continue adding the base and monitor the mixture. The solid CHDA should begin to dissolve as it is converted to its more soluble dicarboxylate salt.
-
pH Check: Use pH paper or a calibrated pH meter to check the pH of the solution. Aim for a neutral to slightly basic pH (typically 7-9), depending on the stability of other reactants.
-
Completion: Once all the solid has dissolved and the target pH is reached, proceed with the addition of other reagents.
-
Workup Consideration: Be aware that at the end of the reaction, acidifying the mixture will re-protonate the carboxylate and cause the CHDA (or a derivative) to precipitate, which can be a useful purification step.
Protocol 2: Small-Scale Solvent Screening for CHDA Solubility
This protocol helps identify an optimal solvent or co-solvent system for your reaction.
-
Preparation: Dispense a small, measured amount of CHDA (e.g., 10 mg) into several separate small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different candidate solvent (e.g., Toluene, Acetonitrile, Dimethylformamide (DMF), Dioxane, etc.).
-
Room Temperature Test: Vigorously stir or shake each vial at room temperature for 2-3 minutes. Record your observations (e.g., fully dissolved, partially dissolved, insoluble).
-
Elevated Temperature Test: For any vials where the CHDA did not fully dissolve, carefully heat them in a controlled manner (e.g., in a heated sand bath or on a hot plate) to a temperature suitable for your intended reaction. Do not exceed the solvent's boiling point.
-
Observation: Record which solvents dissolve the CHDA upon heating. Note if the compound precipitates upon cooling back to room temperature.
-
Selection: Choose the solvent that provides the best solubility under your desired reaction conditions and is compatible with your reaction chemistry.
Visualizations
Caption: A workflow for troubleshooting poor CHDA solubility.
Caption: Key factors influencing CHDA solubility.
Caption: Experimental workflow for solvent screening.
References
- 1. chembk.com [chembk.com]
- 2. trans-1,4-Cyclohexanedicarboxylic acid, 95% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. chemistrytalk.org [chemistrytalk.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2010148080A2 - Cyclohexane 1,4 carboxylates - Google Patents [patents.google.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for 1,4-Cyclohexanedicarboxylic Acid Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the polymerization of 1,4-Cyclohexanedicarboxylic acid (CHDA).
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of 1,4-CHDA, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Molecular Weight of the Final Polymer
-
Question: Why is the molecular weight of my polyester (B1180765) unexpectedly low?
-
Answer: Low molecular weight in 1,4-CHDA polymerization can stem from several factors:
-
Inadequate Monomer Purity: Impurities in 1,4-CHDA or the diol can act as chain terminators, preventing the formation of long polymer chains. It is crucial to use high-purity monomers.
-
Imprecise Stoichiometry: An imbalance in the molar ratio of diacid to diol can lead to an excess of one type of functional group at the chain ends, limiting polymer growth. Precise measurement of monomers is critical.
-
Inefficient Removal of Byproducts: In polycondensation, the removal of byproducts like water or methanol (B129727) is essential to drive the reaction towards equilibrium.[1] Inefficient vacuum or inert gas sparging can hinder this process.
-
Suboptimal Reaction Conditions: Insufficient reaction time or temperatures that are too low can result in incomplete conversion. Conversely, excessively high temperatures can lead to thermal degradation and chain scission.
-
Catalyst Inactivity or Incorrect Concentration: The catalyst may be deactivated due to improper storage or handling. An insufficient catalyst concentration will lead to a slow reaction, while an excessive amount can promote side reactions.
-
Issue 2: Discoloration (Yellowing) of the Polymer
-
Question: My final polyester product has a yellow tint. What is the cause and how can I prevent it?
-
Answer: Discoloration in polyesters is often a result of thermal degradation or side reactions at high temperatures.
-
High Polymerization Temperature: Prolonged exposure to high temperatures during the polycondensation stage can cause the polymer to degrade and yellow.
-
Catalyst Choice: Certain catalysts, particularly some titanium-based catalysts, can contribute to yellowing.[2] Consider using a different catalyst, such as a tin-based catalyst like monobutyltin (B1198712) oxide, which may reduce discoloration.[2]
-
Oxygen Presence: The presence of oxygen at high temperatures can lead to oxidative degradation. Ensure the reaction is carried out under a consistently inert atmosphere (e.g., nitrogen or argon).
-
Purification: Washing the final polymer with a solvent like n-hexane or toluene (B28343) can help remove impurities that may be causing the discoloration.[2]
-
Issue 3: Poor Control Over cis/trans Isomerization
-
Question: How can I control the cis/trans isomer ratio of the 1,4-CHDA units in my polymer, and why is it important?
-
Answer: The cis/trans ratio of the 1,4-CHDA monomer unit significantly impacts the physical properties of the resulting polyester, such as crystallinity and melting point. The trans-isomer is generally more linear and leads to higher crystallinity.
-
Thermodynamic Equilibrium: During melt polycondensation, isomerization can occur, tending towards a thermodynamically stable cis/trans ratio.[3]
-
Temperature and Time: Higher reaction temperatures and longer reaction times can promote isomerization.[4] To maintain a high trans-isomer content, it is advisable to keep the polymerization temperature and duration to the minimum required for achieving the desired molecular weight.
-
Catalyst Influence: The type and concentration of the catalyst can influence the rate of isomerization. Some acidic catalysts can accelerate this process.[4]
-
Starting Monomer: The cis/trans ratio of the initial 1,4-CHDA monomer will influence the final polymer's isomeric composition. Using a high trans-isomer starting material is recommended for achieving a highly crystalline polymer.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for 1,4-CHDA polymerization?
A1: The most frequently used catalysts for the polycondensation of 1,4-CHDA to form polyesters are organometallic compounds. Titanium-based catalysts, such as titanium tetrabutoxide (TBT) and tetraisopropyl titanate, are widely employed due to their high activity. Tin-based catalysts are also a viable option.
Q2: Can you provide a general experimental protocol for the polymerization of 1,4-CHDA?
A2: A typical lab-scale synthesis of a polyester from 1,4-CHDA and a diol (e.g., 1,4-butanediol) involves a two-stage melt polycondensation process. A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: How can I monitor the progress of the polymerization reaction?
A3: Several analytical techniques can be used to monitor the reaction progress:
-
Melt Viscosity: An increase in the melt viscosity of the reaction mixture indicates an increase in the polymer's molecular weight. This can be monitored by observing the torque on the mechanical stirrer.
-
Byproduct Collection: The amount of water or alcohol collected in the condenser provides a direct measure of the extent of the esterification reaction.
-
Acid Number Titration: Periodically taking samples and titrating for the remaining carboxylic acid end groups can be used to follow the conversion.
-
Spectroscopy (FTIR/NMR): These techniques can be used to analyze the chemical structure of the polymer and confirm the formation of ester linkages.
-
Gel Permeation Chromatography (GPC): GPC analysis of samples taken at different time points can provide detailed information on the evolution of molecular weight and polydispersity index (PDI).
Q4: What is the significance of the two-stage process (esterification and polycondensation)?
A4: The two-stage process is crucial for achieving high molecular weight polyesters.
-
Esterification Stage: The initial stage is carried out at a lower temperature and atmospheric pressure to form low molecular weight oligomers and remove the bulk of the water byproduct. This prevents the loss of volatile monomers at higher temperatures and vacuum.
-
Polycondensation Stage: The second stage involves increasing the temperature and applying a high vacuum. This facilitates the removal of the remaining byproduct and diol, shifting the equilibrium towards the formation of high molecular weight polymer chains.
Data Presentation
Table 1: Comparison of Common Catalyst Types for Polyesterification
| Catalyst Type | Examples | Typical Concentration | Advantages | Disadvantages |
| Titanium-based | Titanium tetrabutoxide (TBT), Tetraisopropyl titanate | 50 - 200 ppm | High activity, readily available | Can cause polymer yellowing at high temperatures |
| Tin-based | Monobutyltin oxide, Dibutyltin oxide | 100 - 300 ppm | Good activity, can result in less discoloration compared to some Ti catalysts | Potential environmental and health concerns |
| Antimony-based | Antimony trioxide | 200 - 400 ppm | Widely used in industrial PET production | Environmental concerns, less common in lab-scale synthesis of specialty polyesters |
| Acid Catalysts | p-Toluenesulfonic acid | 0.1 - 0.5 wt% | Inexpensive | Can promote side reactions and isomerization, corrosive |
Experimental Protocols
Protocol 1: Two-Stage Melt Polycondensation of 1,4-CHDA with 1,4-Butanediol (B3395766) using Titanium Tetrabutoxide (TBT) Catalyst
Materials:
-
This compound (1,4-CHDA)
-
1,4-Butanediol (BDO)
-
Titanium tetrabutoxide (TBT) catalyst solution (e.g., in toluene or butanol)
-
Nitrogen gas (high purity)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, condenser, and vacuum connection.
-
Heating mantle with temperature controller.
-
Vacuum pump.
-
Cold trap.
Procedure:
Stage 1: Esterification
-
Charge the reactor with 1,4-CHDA and 1,4-butanediol in the desired molar ratio (typically a slight excess of diol, e.g., 1:1.2).
-
Begin stirring and purge the reactor with nitrogen for at least 30 minutes to create an inert atmosphere.
-
Heat the mixture to 180-200°C under a gentle nitrogen flow.
-
Once the mixture is molten and homogenous, add the TBT catalyst (typically 50-200 ppm relative to the final polymer weight).
-
Continue heating at this temperature for 2-4 hours. Water will be evolved and collected in the condenser. The reaction is considered complete for this stage when approximately 80-90% of the theoretical amount of water has been collected.
Stage 2: Polycondensation
-
Gradually increase the temperature to 220-250°C.
-
Slowly apply vacuum to the system, gradually reducing the pressure to below 1 mbar over a period of 30-60 minutes. This slow reduction prevents excessive foaming.
-
Continue the reaction under high vacuum and at 220-250°C for another 2-4 hours. The progress of the polycondensation can be monitored by the increase in the viscosity of the melt (observed via the stirrer torque).
-
Once the desired viscosity is reached, stop the heating and break the vacuum with nitrogen.
-
Allow the polymer to cool under a nitrogen atmosphere before extruding or dissolving for further analysis.
Visualizations
Caption: Troubleshooting workflow for addressing low molecular weight in polymerization.
Caption: General workflow for the two-stage melt polycondensation of 1,4-CHDA.
References
Technical Support Center: Purification of Crude 1,4-Cyclohexanedicarboxylic Acid
Welcome to the technical support center for the purification of crude 1,4-Cyclohexanedicarboxylic acid (1,4-CHDA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Common impurities in crude 1,4-CHDA can include:
-
Geometric Isomers: The most common "impurity" is the undesired geometric isomer (cis or trans). Crude 1,4-CHDA is typically a mixture of both cis and trans isomers.[1][2]
-
Unreacted Starting Materials: If synthesized by the hydrogenation of terephthalic acid, unreacted terephthalic acid may be present.
-
Byproducts of Hydrogenation: Over-hydrogenation of the aromatic ring can lead to byproducts. For a similar compound, byproducts included 4-methyl cyclohexyl methanol (B129727) and 1,4-dimethyl cyclohexane.[3]
-
Catalyst Residues: Residual hydrogenation catalyst (e.g., Palladium, Ruthenium, or Rhodium) may be present.[4]
-
Solvent Residues: Residual solvents from the synthesis or workup can be present.
Q2: What are the primary methods for purifying crude this compound?
The most common laboratory-scale purification techniques for solid organic compounds like 1,4-CHDA are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities, the desired final purity, and the scale of the purification. For separating the cis and trans isomers, specialized techniques like fractional crystallization or the use of dynamic metal-organic frameworks may be employed.[5]
Q3: How can I separate the cis and trans isomers of this compound?
Separating cis and trans isomers of 1,4-CHDA can be challenging due to their similar physical properties. Here are a few approaches:
-
Fractional Crystallization: This method relies on slight differences in the solubility of the isomers in a particular solvent. By carefully controlling the temperature and solvent composition, one isomer can be selectively crystallized.
-
Dynamic Metal-Organic Framework (MOF) Separation: A novel approach involves using a Co(II)-based dynamic MOF that selectively crystallizes the trans-isomer from a mixture. The pure trans-isomer can then be released from the MOF.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be an effective method for separating cis and trans isomers, particularly on an analytical scale. A reverse-phase column with a mobile phase of acetonitrile (B52724) and water with a buffer is a common setup.[6][7]
-
Isomerization: If one isomer is desired, it is possible to isomerize the other. For instance, heating the cis-isomer can convert it to the more thermally stable trans-isomer.[4][8]
Troubleshooting Guides
Recrystallization
Recrystallization is a common and effective technique for purifying solid organic compounds.
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Test the solubility of a small amount of crude 1,4-CHDA in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Water and ethanol-water mixtures are commonly used for dicarboxylic acids.[5][9]
-
Dissolution: In an Erlenmeyer flask, add the crude 1,4-CHDA and a boiling chip. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10]
-
Cooling: Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Troubleshooting Recrystallization Issues
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | Too much solvent was used. | Reduce the solvent volume by gentle heating under a stream of nitrogen or by using a rotary evaporator, then allow the solution to cool again.[11] |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure 1,4-CHDA.[11][12] | |
| The cooling process is too rapid. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[10] | |
| The product "oils out" instead of crystallizing. | The boiling point of the recrystallization solvent is higher than the melting point of the solute. | Select a solvent with a lower boiling point. |
| Significant impurities are present, lowering the melting point of the mixture. | Try pre-purifying the crude material by another method, such as a simple filtration through a silica (B1680970) plug, before recrystallization. Oiling out can also be addressed by re-heating the solution, adding more solvent, and cooling slowly.[13][14][15] | |
| The recovered yield is low. | Too much solvent was used, leaving a significant amount of product in the mother liquor. | Concentrate the mother liquor and cool it again to recover more crystals.[13] |
| Premature crystallization occurred during hot filtration. | Use a heated funnel and pre-heat the filtration apparatus. Add a small amount of extra hot solvent before filtering. | |
| The purified crystals are colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb the colored impurities.[16] |
Quantitative Data (Illustrative)
| Purification Method | Starting Purity (cis/trans ratio) | Final Purity (trans-isomer) | Typical Yield | Reference |
| Isomerization by heating followed by recrystallization from water | Mixture of cis and trans | 98% | Not specified | [8] |
| Crystallization from aqueous solution with heating | Mixture of cis and trans | Increased trans ratio | High yield | [4] |
Column Chromatography
Flash column chromatography can be used to purify 1,4-CHDA, especially for separating it from less polar or more polar impurities.
Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system (eluent). A good solvent system will give the desired compound an Rf value of approximately 0.3.[17] For carboxylic acids, a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) with a small amount of acetic or formic acid to reduce tailing is often effective.[18]
-
Column Packing: Pack a chromatography column with silica gel as the stationary phase.
-
Sample Loading: Dissolve the crude 1,4-CHDA in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Run the eluent through the column, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Troubleshooting Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of compounds. | The solvent system is not optimal. | Re-evaluate the solvent system using TLC. A gradient elution (gradually increasing the polarity of the eluent) may be necessary. |
| The column was not packed properly. | Ensure the silica gel is packed uniformly without any cracks or channels. | |
| The compound is eluting too quickly or too slowly. | The polarity of the eluent is too high or too low. | If the compound elutes too quickly, decrease the polarity of the eluent. If it elutes too slowly, gradually increase the polarity.[5] |
| Streaking or tailing of the compound spot on TLC. | The compound is acidic. | Add a small amount (0.5-1%) of acetic or formic acid to the eluent to suppress the ionization of the carboxylic acid groups.[18] |
Visual Guides
Workflow for Purification of Crude this compound
Caption: General workflow for the purification of crude 1,4-CHDA.
Troubleshooting Logic for Recrystallization
Caption: Troubleshooting guide for common recrystallization problems.
References
- 1. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. KR20050100941A - Method for manufacturing 1,4-cyclohexane dicarboxylic acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. EP1449822B1 - Method for producing trans-1,4-cyclohexane dicarboxylic acid - Google Patents [patents.google.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. Home Page [chem.ualberta.ca]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
- 15. mt.com [mt.com]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. Chromatography [chem.rochester.edu]
- 18. orgsyn.org [orgsyn.org]
Technical Support Center: Enhancing Polymer Thermal Stability with 1,4-Cyclohexanedicarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,4-Cyclohexanedicarboxylic acid (CHDA) to enhance the thermal stability of polymers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and characterization of polymers incorporating CHDA.
| Problem | Potential Causes | Recommended Solutions |
| Low Molecular Weight of the Final Polymer | 1. Impure Monomers: Impurities can act as chain terminators, preventing the formation of long polymer chains.[1] 2. Inaccurate Stoichiometry: An imbalance in the molar ratio of diacid to diol monomers will limit the degree of polymerization.[1] 3. Inefficient Removal of Byproducts: In polycondensation reactions, the removal of small molecule byproducts (e.g., water or methanol) is crucial to drive the reaction towards high molecular weight polymer formation.[1][2] 4. Suboptimal Reaction Conditions: Reaction temperature and time that are too low or too short can lead to incomplete conversion.[1] 5. Catalyst Deactivation or Incorrect Concentration: The catalyst may be inactive or used at a concentration that is too low for efficient polymerization.[1] | 1. Monomer Purification: Purify CHDA and the corresponding diol prior to use. Recrystallization is a common method for solid monomers.[1] 2. Precise Stoichiometry: Accurately weigh the monomers to ensure a 1:1 molar ratio. 3. Efficient Byproduct Removal: For melt polycondensation, apply a high vacuum during the later stages of the reaction to effectively remove volatile byproducts.[2][3] Ensure the reaction setup has an efficient condenser and collection flask. 4. Optimize Reaction Conditions: Gradually increase the temperature in stages. An initial lower temperature stage allows for oligomer formation, followed by a higher temperature stage under vacuum to build molecular weight.[1][2] Monitor the reaction progress by observing the viscosity of the melt.[3] 5. Catalyst Management: Use a fresh, active catalyst at an appropriate concentration (typically in the ppm range).[3] |
| Polymer Discoloration (Yellowing/Browning) | 1. Thermal Degradation: Exposing the polymer to excessively high temperatures or for prolonged periods during polymerization can cause thermal degradation.[1] 2. Oxidation: The presence of oxygen at high temperatures can lead to oxidative degradation and discoloration. | 1. Precise Temperature Control: Carefully control the reaction temperature and avoid exceeding the thermal stability limit of the polymer.[4] A two-stage temperature profile is often recommended.[1] 2. Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3] |
| Inconsistent Thermal Properties (Tg, Tm) | 1. Cis/Trans Isomer Ratio Variation: The ratio of cis to trans isomers of CHDA in the polymer backbone significantly influences its crystallinity and thermal transition temperatures.[5] The trans isomer generally leads to higher crystallinity and melting points.[5] Inconsistent starting isomer ratios or isomerization during polymerization can lead to variable thermal properties.[6][7] 2. Incomplete Polymerization: Low molecular weight polymers will exhibit different thermal properties compared to their high molecular weight counterparts. | 1. Control of Isomer Ratio: Start with a CHDA monomer with a known and consistent cis/trans isomer ratio. Be aware that cis-trans isomerization can occur at high polymerization temperatures, often catalyzed by acidic end groups.[6][7] Using the dimethyl ester of CHDA (DMCD) can sometimes reduce the extent of isomerization compared to using the diacid directly.[6] 2. Ensure Complete Reaction: Follow the troubleshooting steps for achieving high molecular weight to ensure consistent polymer architecture. |
| Poor Solubility of the Final Polymer | 1. High Crystallinity: Polymers with a high content of the trans-CHDA isomer can be highly crystalline and, as a result, may have limited solubility in common organic solvents.[8] | 1. Adjust Isomer Ratio: Using a higher proportion of the cis-CHDA isomer can disrupt chain packing, reduce crystallinity, and improve solubility.[7] 2. Copolymerization: Introduce a comonomer to disrupt the regularity of the polymer chain and reduce crystallinity. |
Frequently Asked Questions (FAQs)
Q1: How does this compound enhance the thermal stability of polymers?
A1: The incorporation of the rigid and bulky cycloaliphatic ring of this compound into the polymer backbone restricts the segmental motion of the polymer chains. This increased rigidity leads to a higher glass transition temperature (Tg) and often a higher melting temperature (Tm), which contributes to improved thermal stability.[5] Polyesters based on CHDA have shown excellent thermal stability, with degradation temperatures often starting between 385 and 395 °C.
Q2: What is the significance of the cis/trans isomer ratio of CHDA in polymer synthesis?
A2: The stereochemistry of the 1,4-cyclohexylene unit, specifically the cis/trans ratio, has a profound impact on the polymer's properties. The trans isomer has a more linear and rigid structure, which allows for better chain packing and higher crystallinity, resulting in a higher melting point and glass transition temperature.[5] Conversely, the cis isomer introduces a kink in the polymer chain, leading to a more amorphous polymer with a lower Tg and Tm.[7][8] The final properties of the polymer can be tailored by controlling this ratio.
Q3: Can the cis/trans ratio of CHDA change during polymerization?
A3: Yes, cis-trans isomerization can occur during melt polycondensation, especially at high temperatures.[6][8] This isomerization can be catalyzed by acidic end groups.[6] The thermodynamically stable equilibrium for some polyester (B1180765) systems has been reported to be around a 34-66 mol% cis-trans ratio.[6] Therefore, the final isomer ratio in the polymer may differ from that of the starting monomer.
Q4: What are the typical reaction conditions for synthesizing polyesters with CHDA?
A4: A common method for synthesizing polyesters with CHDA is a two-step melt polycondensation process.[5]
-
Esterification/Transesterification: This initial stage is carried out at a lower temperature (e.g., 180-250 °C) under an inert atmosphere.[3] This step forms low molecular weight oligomers and removes the majority of the condensation byproduct (e.g., water).
-
Polycondensation: The temperature is then gradually increased (e.g., up to 280-310 °C), and a high vacuum is applied.[3] This stage facilitates the removal of the remaining byproducts and drives the reaction to form a high molecular weight polymer.
Q5: What analytical techniques are used to characterize the thermal stability of CHDA-based polymers?
A5: The primary techniques for evaluating thermal stability are:
-
Thermogravimetric Analysis (TGA): This technique measures the weight loss of a sample as a function of temperature. It is used to determine the onset of decomposition temperature and the temperature of maximum weight loss rate, providing a direct measure of the polymer's thermal stability.
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow to or from a sample as it is heated or cooled. It is employed to determine key thermal transitions such as the glass transition temperature (Tg) and the melting temperature (Tm).
Quantitative Data
Table 1: Thermal Properties of a Polyester based on 1,4-CHDA and 1,4-Butanediol
| Property | Value |
| Onset Decomposition Temperature (Tonset) | 385 - 395 °C |
| Glass Transition Temperature (Tg) | Dependent on cis/trans ratio |
| Melting Temperature (Tm) | Dependent on cis/trans ratio |
Note: The specific values for Tg and Tm are highly dependent on the cis/trans isomer ratio of the CHDA used and the resulting crystallinity of the polymer.
Experimental Protocols
Protocol 1: Synthesis of Poly(butylene 1,4-cyclohexanedicarboxylate) via Melt Polycondensation
Materials:
-
This compound (CHDA)
-
1,4-Butanediol (BDO)
-
Catalyst (e.g., Titanium(IV) butoxide - TBT)
-
Stabilizer (e.g., Phosphorous acid)
Procedure:
-
Reactor Setup: Assemble a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
-
Charging the Reactor: Charge the reactor with equimolar amounts of CHDA and a slight excess of BDO (e.g., 1.1 to 1.5 molar ratio to diacid). Add the catalyst (e.g., 200 ppm TBT) and stabilizer.
-
Inert Atmosphere: Purge the reactor with dry nitrogen for at least 30 minutes to create an inert atmosphere. Maintain a gentle nitrogen flow throughout the first stage.
-
Esterification Stage:
-
Heat the reaction mixture to 180-220 °C with constant stirring.
-
Water will be produced as a byproduct and should be collected in the distillation receiver.
-
Continue this stage until approximately 90% of the theoretical amount of water has been collected.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 240-260 °C.
-
Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 torr.
-
The viscosity of the reaction mixture will increase significantly as the molecular weight of the polymer builds. Monitor the torque on the stirrer as an indicator of viscosity.
-
Continue the reaction under high vacuum until the desired viscosity is achieved.
-
-
Polymer Recovery:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting polymer can be extruded or carefully removed from the reactor.
-
Protocol 2: Thermal Characterization by TGA and DSC
Thermogravimetric Analysis (TGA):
-
Place a small amount of the polymer sample (5-10 mg) into a TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample from room temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
Determine the onset of decomposition and the temperature of maximum decomposition rate from the resulting TGA curve.
Differential Scanning Calorimetry (DSC):
-
Weigh a small amount of the polymer sample (5-10 mg) and seal it in a DSC pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Perform a heat-cool-heat cycle to erase the thermal history of the sample:
-
Heat the sample from room temperature to a temperature above its melting point (e.g., 250 °C) at a constant rate (e.g., 10 °C/min).
-
Cool the sample back to room temperature at a controlled rate (e.g., 10 °C/min).
-
Heat the sample again to the final temperature at the same heating rate.
-
-
Record the heat flow as a function of temperature.
-
Determine the glass transition temperature (Tg) from the second heating scan as a step change in the baseline, and the melting temperature (Tm) as the peak of the endothermic transition.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): analysis of parameters affecting polymerization and cis-trans isomerization [iris.unimore.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Esterification of 1,4-Cyclohexanedicarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the esterification of 1,4-Cyclohexanedicarboxylic acid, with a focus on reducing reaction times and improving yields.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the esterification of this compound.
Q1: My esterification reaction is very slow. What are the primary factors influencing the reaction rate?
A1: The rate of esterification is primarily influenced by several factors:
-
Catalyst Choice and Concentration: The type and amount of acid catalyst are critical. Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used. Insufficient catalyst will result in a slow reaction. For solid acid catalysts, the number of accessible acid sites and the surface area are important.
-
Temperature: Higher reaction temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions, such as dehydration of the alcohol or degradation of the reactants and products. The optimal temperature is often near the boiling point of the alcohol used, especially when employing a Dean-Stark trap to remove water.
-
Water Content: Fischer esterification is a reversible reaction that produces water as a byproduct. The presence of water in the reaction mixture will shift the equilibrium back towards the reactants, slowing down the net rate of ester formation. It is crucial to use dry reagents and glassware and to remove water as it is formed.
-
Steric Hindrance: While this compound itself does not present significant steric hindrance, the choice of alcohol can play a role. Bulkier alcohols will react more slowly than smaller, primary alcohols.
-
Reactant Molar Ratio: Using a large excess of one reactant, typically the less expensive alcohol, can shift the equilibrium towards the product side and increase the reaction rate.
Q2: I am observing a low yield of my desired diester. What are the common causes and how can I improve the yield?
A2: Low yields in the esterification of this compound can be attributed to several factors:
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Equilibrium Limitations: As an equilibrium process, the reaction may not proceed to completion. To improve the yield, you can:
-
Use a large excess of the alcohol.
-
Remove water as it forms using a Dean-Stark apparatus, molecular sieves, or by performing the reaction under vacuum.
-
-
Incomplete Reaction: The reaction may not have been allowed to run for a sufficient amount of time to reach equilibrium. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended.
-
Side Reactions: At elevated temperatures, side reactions such as the formation of ethers from the alcohol or other degradation pathways can occur, consuming starting materials and reducing the yield of the desired ester.
-
Workup and Purification Issues: The desired ester may be lost during the workup and purification steps. Ensure proper neutralization of the acid catalyst and efficient extraction of the product. Purification by vacuum distillation should be performed carefully to avoid thermal decomposition.
Q3: What are the recommended catalysts for the esterification of this compound, and how do they compare?
A3: Several types of catalysts can be used for this esterification, each with its own advantages and disadvantages:
-
Homogeneous Acid Catalysts: Sulfuric acid and p-toluenesulfonic acid are highly effective and widely used. They are inexpensive and generally provide fast reaction rates. However, they can be corrosive and require neutralization and removal during workup, which can generate significant aqueous waste.
-
Heterogeneous (Solid) Acid Catalysts: Ion-exchange resins (e.g., Amberlyst-15), zeolites, and supported metal oxides offer the advantage of being easily separable from the reaction mixture by filtration, simplifying purification and allowing for catalyst recycling. Their activity may be lower than homogeneous catalysts, potentially requiring higher temperatures or longer reaction times.
-
Organometallic Catalysts: Titanium-based catalysts, such as titanium tetraisopropoxide, are effective, particularly for transesterification reactions. These are often used in industrial settings.
Q4: Can advanced techniques like microwave or ultrasound be used to reduce the reaction time?
A4: Yes, both microwave irradiation and ultrasonication are effective methods for accelerating esterification reactions.
-
Microwave-Assisted Esterification: Microwaves can rapidly and efficiently heat the reaction mixture, leading to a significant reduction in reaction time, often from hours to minutes. This technique can also improve yields and reduce the formation of side products.
-
Ultrasound-Assisted Esterification: Sonication can enhance mass transfer and provide the activation energy needed for the reaction, also leading to shorter reaction times and milder reaction conditions compared to conventional heating. For instance, some ultrasound-assisted esterifications of carboxylic acids have been shown to complete in as little as 1-5 hours.
Data Presentation
The following tables summarize quantitative data for the synthesis of dialkyl 1,4-cyclohexanedicarboxylates from various sources.
Table 1: Synthesis of Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD)
| Starting Material | Catalyst | Temperature (°C) | Pressure ( kg/cm ²) | Reaction Time | Yield/Selectivity | Reference |
| Dimethyl Terephthalate | Ru/Al₂O₃ | 120-160 | 20-30 | Continuous | >99% selectivity | [1] |
| Dimethyl Terephthalate | Ruthenium on inert support | 110-140 | 52.7-70.3 (750-1000 psig) | Not specified | High | [2] |
Table 2: Synthesis of Diethyl 1,4-Cyclohexanedicarboxylate
| Starting Material | Catalyst | Temperature (°C) | Reaction Time (h) | Yield | Reference |
| cis-Δ⁴-Tetrahydrophthalic Anhydride | p-Toluenesulfonic acid monohydrate | Reflux | 12-16 | 83-86% | [3] |
Table 3: Synthesis of Dibutyl 1,4-Cyclohexanedicarboxylate
| Starting Material | Catalyst | Temperature (°C) | Reaction Time (h) | Yield | Reference |
| Dimethyl 1,4-cyclohexanedicarboxylate | Titanium-based | 170-200 | 4-8 | >75% | [4] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Esterification of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (optionally with a Dean-Stark trap), add this compound (1 equivalent).
-
Add the desired alcohol (e.g., methanol, ethanol, or butanol) in excess (5-10 equivalents). The alcohol can also serve as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid catalyst, such as concentrated sulfuric acid (1-3 mol%) or p-toluenesulfonic acid (1-3 mol%).
-
Reaction: Heat the mixture to reflux with vigorous stirring. If using a Dean-Stark trap, monitor the collection of water. The reaction progress can be monitored by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If the alcohol was used in large excess, remove it under reduced pressure using a rotary evaporator.
-
Dilute the residue with an organic solvent (e.g., diethyl ether or ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst - Caution: CO₂ evolution ), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude ester can be purified by vacuum distillation.
Mandatory Visualizations
Caption: Experimental workflow for the esterification of this compound.
Caption: Troubleshooting decision tree for this compound esterification.
References
- 1. US9550721B2 - Method for preparing dimethyl 1,4-cyclohexanedicarboxylate and method for preparing 1,4-cyclohexanedimethanol - Google Patents [patents.google.com]
- 2. US3027398A - Process for preparing dimethyl 1, 4-cyclohexanedicarboxylate - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound, 1,4-dibutyl ester (93158-39-5) for sale [vulcanchem.com]
Scale-up considerations for 1,4-Cyclohexanedicarboxylic acid production
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of 1,4-Cyclohexanedicarboxylic acid (1,4-CHDA) production. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis and scale-up.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the production of 1,4-CHDA.
Problem 1: Low Yield or Incomplete Conversion in Hydrogenation of Terephthalic Acid (TPA)
| Potential Cause | Troubleshooting Step |
| Catalyst Deactivation | Regeneration/Replacement: Deactivated catalysts, often palladium-based, can be a primary cause. Sintering of palladium particles or poisoning by sulfur compounds can reduce activity. Consider regenerating the catalyst according to the manufacturer's protocol or replacing it with a fresh catalyst. |
| Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. Review the experimental protocol and ensure the correct catalyst-to-substrate ratio is used. | |
| Insufficient Hydrogen Pressure | Pressure Check: The hydrogenation of the aromatic ring requires sufficient hydrogen pressure. Ensure the reactor is properly sealed and that the hydrogen pressure is maintained at the recommended level throughout the reaction. Typical pressures can range from 40 to 400 bar. |
| Inadequate Mixing | Agitation Rate: In a slurry reactor, poor mixing can lead to mass transfer limitations. Increase the agitation speed to ensure the catalyst is well-suspended and in contact with the reactants. |
| Reaction Temperature Too Low | Temperature Optimization: While lower temperatures can favor the desired product and reduce side reactions, a temperature that is too low will result in slow reaction kinetics. A typical temperature range for TPA hydrogenation is 160°C to 300°C. |
| Impure Starting Material | TPA Purity Check: Impurities in the terephthalic acid can poison the catalyst. Use high-purity TPA for the reaction. |
Problem 2: Poor Selectivity and Formation of Byproducts in Hydrogenation
| Potential Cause | Troubleshooting Step |
| Over-hydrogenation | Reaction Time and Temperature Control: Excessive reaction times or high temperatures can lead to the formation of byproducts like 4-methyl cyclohexyl methanol (B129727) and 1,4-dimethyl cyclohexane (B81311) through hydrogenolysis. Carefully monitor the reaction progress and stop it once the desired conversion is reached. |
| Catalyst Choice: The choice of catalyst can significantly impact selectivity. For instance, Ru/C catalysts can be more prone to hydrogenolysis at higher temperatures compared to Pd/C catalysts. | |
| Decarbonylation | Oxygen Control: The presence of dissolved oxygen can promote the decarbonylation of intermediates, especially when using palladium catalysts. Ensure the reaction is carried out under an inert atmosphere. |
Problem 3: Difficulty in Separating Cis and Trans Isomers
| Potential Cause | Troubleshooting Step |
| Similar Solubilities | Fractional Crystallization: This is a common method for separating the isomers based on their different solubilities. The trans-isomer is generally less soluble than the cis-isomer. |
| Solvent Selection: The choice of solvent is critical for successful fractional crystallization. Water is a commonly used solvent. | |
| Co-precipitation | Slow Cooling: Rapid cooling can lead to the co-precipitation of both isomers. Employ a slow and controlled cooling process to allow for selective crystallization. |
| Incomplete Isomerization | Thermal Isomerization: If a specific isomer is desired, thermal isomerization can be employed. Heating the mixture can convert the cis-isomer to the more stable trans-isomer. |
| Inefficient Separation Technique | Alternative Methods: For analytical and small-scale separations, High-Performance Liquid Chromatography (HPLC) can be a powerful tool. |
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound?
A1: The two main industrial routes are:
-
Hydrogenation of Terephthalic Acid (TPA): This is a widely used method where TPA is hydrogenated, typically using a palladium or ruthenium catalyst on a carbon support.
-
Hydrolysis of Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD): DMCD is first produced by the hydrogenation of dimethyl terephthalate (B1205515) (DMT) and then hydrolyzed to 1,4-CHDA.
Q2: What are the typical reaction conditions for the hydrogenation of terephthalic acid?
A2: Typical conditions can vary, but generally fall within the following ranges:
-
Temperature: 160°C to 300°C
-
Pressure: 40 to 400 bar
-
Catalyst: Palladium on carbon (Pd/C) or Ruthenium on carbon (Ru/C)
Q3: How can I control the cis/trans isomer ratio of the final product?
A3: The cis/trans isomer ratio can be influenced by several factors:
-
Reaction Conditions: The choice of catalyst and reaction conditions during hydrogenation can affect the initial isomer ratio.
-
Isomerization: The cis-isomer can be converted to the more stable trans-isomer through heating. This can be a separate process step to enrich the final product in the trans-isomer.
Q4: My final product is off-color. What could be the cause?
A4: Discoloration can result from impurities in the starting materials or byproducts formed during the reaction. Purification steps such as recrystallization are crucial for obtaining a pure, white product. Treatment with activated charcoal can also help in removing colored impurities.
Q5: What are the key safety considerations when scaling up 1,4-CHDA production?
A5: Key safety considerations include:
-
High-Pressure Hydrogenation: Working with high-pressure hydrogen requires specialized equipment and strict safety protocols to prevent leaks and potential explosions.
-
Flammable Solvents: If flammable solvents are used, proper ventilation and grounding are necessary to avoid ignition sources.
-
Catalyst Handling: Some hydrogenation catalysts can be pyrophoric (ignite spontaneously in air), especially after use. They should be handled under an inert atmosphere.
Quantitative Data Summary
Table 1: Hydrogenation of Terephthalic Acid (TPA) to 1,4-CHDA
| Parameter | Value | Reference |
| Catalyst | 5% Pd/C | |
| Temperature | 220 °C | |
| Conversion of TPA | 100% | |
| Selectivity to 1,4-CHDA | 95% | |
| Byproduct | 4-methyl cyclohexane carboxylic acid |
Table 2: Hydrolysis of Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD) to 1,4-CHDA
| Parameter | Value | Reference |
| Reactants | DMCD, Water | |
| Temperature | 100 - 300 °C | |
| Pressure | 1 - 85 atm | |
| Catalyst | Acid or Base (optional) | |
| Yield | High |
Experimental Protocols
Protocol 1: Hydrogenation of Terephthalic Acid to this compound
-
Reactor Setup: Charge a high-pressure autoclave reactor with terephthalic acid and a 5% Pd/C catalyst (e.g., 5% by weight of TPA).
-
Solvent Addition: Add a suitable solvent, such as water.
-
Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove all oxygen.
-
Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar).
-
Heating and Agitation: Heat the reactor to the target temperature (e.g., 220°C) while stirring vigorously to ensure good mixing.
-
Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cooling and Depressurization: Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Filtration: Filter the reaction mixture to remove the catalyst. The catalyst should be handled carefully under a wet or inert atmosphere to prevent ignition.
-
Product Isolation: Isolate the 1,4-CHDA from the filtrate, typically by crystallization upon cooling.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., water) to obtain the pure product.
Protocol 2: Separation of Cis and Trans Isomers by Fractional Crystallization
-
Dissolution: Dissolve the mixture of cis and trans isomers of 1,4-CHDA in a minimum amount of hot solvent (e.g., water).
-
Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature. The less soluble trans-isomer will crystallize out first.
-
First Crop Isolation: Collect the crystals of the trans-isomer by filtration.
-
Mother Liquor Concentration: Concentrate the mother liquor (which is now enriched in the cis-isomer) by evaporating some of the solvent.
-
Second Crop Crystallization: Cool the concentrated mother liquor to induce crystallization of the cis-isomer.
-
Second Crop Isolation: Collect the crystals of the cis-isomer by filtration.
-
Purity Analysis: Analyze the purity of each isomer fraction using techniques like melting point determination or HPLC.
-
Recrystallization (if necessary): If the purity is not satisfactory, repeat the recrystallization process for each fraction.
Visualizations
Caption: General workflow for the production and purification of 1,4-CHDA.
Caption: Troubleshooting logic for low yield in 1,4-CHDA synthesis.
Validation & Comparative
A Comparative Guide: 1,4-Cyclohexanedicarboxylic Acid vs. Adipic Acid in Polymer Properties
For researchers, scientists, and drug development professionals, the selection of diacid monomers is a critical decision in the design of polyesters and polyamides with tailored properties. This guide provides an objective, data-driven comparison of polymers synthesized using the cycloaliphatic 1,4-Cyclohexanedicarboxylic acid (CHDA) versus the linear aliphatic adipic acid. This comparison is supported by experimental data on their thermal, mechanical, and chemical properties, along with detailed experimental protocols for their synthesis.
Unveiling the Structural Differences: Rigidity vs. Flexibility
The fundamental difference between this compound and adipic acid lies in their molecular architecture. Adipic acid possesses a linear, flexible six-carbon chain, which imparts a certain degree of flexibility to the resulting polymer backbone. In contrast, the six-membered ring of CHDA introduces a rigid and bulky cycloaliphatic moiety. This structural distinction is paramount in dictating the macroscopic properties of the resulting polymers.
Performance Comparison in Polyesters
The incorporation of CHDA into polyester (B1180765) resins leads to significant enhancements in thermal stability, mechanical properties, and durability compared to polyesters based on adipic acid.
Thermal Properties: The rigid cycloaliphatic structure of CHDA restricts the mobility of the polymer chains, leading to higher glass transition temperatures (Tg) and improved thermal stability. In contrast, the flexible nature of adipic acid results in polyesters with lower glass transition temperatures. For instance, studies on isophthalic-based polyesters have shown that while both CHDA and adipic acid can flexibilize the polymer chain to a similar extent, the use of CHDA preserves the hardness and Tg value.[1] Furthermore, polyesters derived from CHDA exhibit higher thermal stability compared to those based on terephthalic acid (TPA), a common aromatic diacid.[1]
Mechanical Properties: The rigidity of the CHDA ring contributes to increased hardness and a good balance of mechanical properties in the resulting polyesters.[2] While adipic acid is often used to improve flexibility in polyesters, this can come at the cost of hardness and outdoor durability.[2][3] CHDA, on the other hand, can provide a unique balance of hardness and flexibility.[2][3]
Durability and Chemical Resistance: CHDA-modified polyesters exhibit superior weatherability, hydrolytic stability, and resistance to chemicals and humidity.[2][3] The cycloaliphatic ring in CHDA provides excellent resistance to hydrolysis and weathering. In polyurethane coatings, polyester polyols containing CHDA show better outdoor durability compared to those containing adipic acid.[2][3]
Quantitative Data for Polyesters
| Property | Polyester from Adipic Acid | Polyester from 1,4-CHDA | Key Observations |
| Glass Transition Temperature (Tg) | Lower | Higher | The rigid ring structure of CHDA increases Tg, indicating better thermal resistance at elevated temperatures.[1] |
| Hardness | Lower | Higher | CHDA contributes to a harder polymer, which can be beneficial in applications requiring scratch and abrasion resistance.[1] |
| Flexibility | Higher | Lower (but can be balanced) | Adipic acid is a primary choice for imparting flexibility. CHDA can offer a balance of hardness and flexibility.[2][3] |
| Outdoor Durability | Lower | Higher | Polyesters with CHDA show improved resistance to weathering and UV degradation.[2][3] |
| Hydrolytic Stability | Lower | Higher | The cycloaliphatic structure of CHDA enhances resistance to hydrolysis.[4] |
| Impact Resistance | Lower | Higher | CHDA-based polyesters can exhibit improved impact resistance.[1] |
Performance Comparison in Polyamides
The use of CHDA as a replacement for adipic acid in polyamides, such as in variations of Nylon 6,6, can lead to notable improvements in mechanical and thermal properties.
Mechanical and Thermal Properties: The incorporation of the rigid cyclic CHDA monomer into the polyamide backbone increases the storage modulus, indicating a stiffer material.[5] Furthermore, polyamides containing CHDA have shown a significant increase in char production during thermal decomposition, which suggests enhanced flame retardancy compared to traditional adipic acid-based polyamides.[5]
Water Absorption: Polyamides synthesized with cyclic diacids like CHDA have demonstrated a reduction in water uptake.[5] This is a significant advantage in applications where dimensional stability and retention of mechanical properties in humid environments are crucial.
Quantitative Data for Polyamides
| Property | Polyamide from Adipic Acid (e.g., Nylon 6,6) | Polyamide from 1,4-CHDA | Key Observations |
| Storage Modulus (E') | Lower | Higher | The rigid cyclic structure of CHDA increases the stiffness of the polyamide.[5] |
| Char Yield (TGA) | Lower (~2.9%) | Higher (~6.1%) | CHDA-containing polyamides show a doubling of char yield, indicating improved flame retardancy.[5] |
| Water Uptake | Higher | Lower (up to 70% reduction) | The incorporation of CHDA can significantly reduce the water absorption of the polyamide.[5] |
Experimental Protocols
Polyester Synthesis via Melt Polycondensation
This protocol describes a general two-step melt polymerization process for synthesizing a polyester.
Materials:
-
Dicarboxylic Acid: this compound (CHDA) or Adipic Acid
-
Diol: e.g., 1,4-Butanediol
-
Catalyst: e.g., Titanium(IV) butoxide (TBT) or Antimony(III) oxide
-
Stabilizer: e.g., Phosphorous acid
Procedure:
-
Esterification:
-
The reaction vessel is charged with the dicarboxylic acid (CHDA or adipic acid) and a slight molar excess of the diol.
-
The catalyst and stabilizer are added.
-
The reactor is purged with nitrogen to create an inert atmosphere.
-
The mixture is heated with continuous stirring to a temperature of 180-250°C.
-
The water or methanol byproduct of the esterification reaction is continuously removed and collected. This stage is continued until the theoretical amount of byproduct has been collected, indicating the formation of low molecular weight oligomers.[6]
-
-
Polycondensation:
-
The temperature is gradually increased to 250-280°C.
-
A vacuum is slowly applied to the system (reducing the pressure to below 1 torr) to facilitate the removal of excess diol and other volatile byproducts.
-
The viscosity of the molten polymer will increase significantly during this stage. The reaction is monitored by the torque on the mechanical stirrer and is considered complete when the desired melt viscosity is achieved.[6]
-
Once the reaction is complete, the molten polymer is extruded from the reactor under nitrogen pressure and pelletized.
-
Polyamide Synthesis via Melt Polycondensation
A similar melt polycondensation process can be used for the synthesis of polyamides.
Materials:
-
Dicarboxylic Acid: this compound (CHDA) or Adipic Acid
-
Diamine: e.g., Hexamethylenediamine (HMDA)
-
Catalyst: (Optional, can be self-catalyzed)
Procedure:
-
Salt Formation (Optional but common for adipic acid):
-
Equimolar amounts of the dicarboxylic acid and diamine are dissolved in water or ethanol (B145695) to form a nylon salt. This helps to ensure a 1:1 stoichiometry.
-
-
Polycondensation:
-
The nylon salt solution (or a direct mixture of the monomers) is charged into a reactor.
-
The reactor is heated under pressure to temperatures typically ranging from 250-300°C.
-
Water is vented off as steam, and the pressure is gradually reduced to atmospheric pressure and then to a vacuum to drive the polymerization to completion and achieve a high molecular weight.
-
Logical Comparison of Polymer Properties
Conclusion
The choice between this compound and adipic acid as a diacid monomer has a profound impact on the final properties of polyesters and polyamides. Adipic acid, with its linear and flexible structure, is a suitable choice for applications where flexibility is a primary requirement. However, this often comes with a trade-off in thermal and mechanical properties.
In contrast, the rigid, cycloaliphatic structure of this compound imparts a superior combination of thermal stability, hardness, and durability, including enhanced weatherability and hydrolytic stability. In polyamides, CHDA can improve stiffness and flame retardancy while reducing water absorption. For researchers and professionals in drug development and material science, CHDA offers a versatile building block for creating high-performance polymers with an excellent balance of properties, making it a compelling alternative to adipic acid for demanding applications.
References
Comparison of Aliphatic Dicarboxylic Acids: Adipic Acid vs. Sebacic Acid
A Comparative Guide to Dicarboxylic Acids in Polymer Synthesis
The selection of monomers is a critical determinant of the final properties of condensation polymers such as polyesters and polyamides. Among these, dicarboxylic acids are fundamental building blocks whose structure directly influences the characteristics of the resulting polymer.[1][2] This guide provides a data-driven comparative analysis of various dicarboxylic acids used in polymer synthesis, focusing on how their structural differences—aliphatic chain length, linearity versus cyclicity, and aromatic isomerism—impact the mechanical and thermal properties of the final product.
The length of the aliphatic chain in dicarboxylic acids is a key factor in determining polymer properties. A common comparison is between adipic acid (a six-carbon diacid) and sebacic acid (a ten-carbon diacid) in the synthesis of polyamides, resulting in Nylon 6,6 and Nylon 6,10, respectively.[3]
The longer hydrocarbon chain of sebacic acid leads to a lower concentration of amide groups in the polymer chain.[3] This reduced density of hydrogen bonding sites results in greater flexibility, lower moisture absorption, and a lower melting point compared to polyamides derived from the shorter-chain adipic acid.[3] Conversely, the higher density of amide groups in Nylon 6,6 (from adipic acid) contributes to higher tensile strength, stiffness, and thermal stability.[3]
Data Presentation: Quantitative Comparison
The following tables summarize the key differences between polyamides synthesized with adipic acid and sebacic acid.
Table 1: Mechanical Properties of Polyamides
| Property | Polyamide from Adipic Acid (Nylon 6,6) | Polyamide from Sebacic Acid (Nylon 6,10) |
|---|---|---|
| Tensile Strength | 90 - 93 MPa[3] | 58 MPa[3] |
| Tensile Modulus | 1.7 - 3.55 GPa[3] | 1.1 GPa[3] |
| Elongation at Break | 50 - >100%[3] | 300%[3] |
Table 2: Thermal and Physical Properties of Polyamides
| Property | Polyamide from Adipic Acid (Nylon 6,6) | Polyamide from Sebacic Acid (Nylon 6,10) |
|---|---|---|
| Melting Temperature | 260 °C[3] | 220 - 280 °C[3] |
| Heat Deflection Temp. (@ 1.8 MPa) | 85 °C[3] | 66 °C[3] |
| Moisture Absorption | Higher | Significantly Lower[3] |
Comparison of Linear vs. Cyclic Dicarboxylic Acids: Adipic Acid vs. Cyclooctane-1,5-dicarboxylic Acid
The introduction of a cyclic structure into the polymer backbone significantly alters its properties. Comparing a linear diacid like adipic acid with a cyclic one such as cyclooctane-1,5-dicarboxylic acid reveals the impact of conformational rigidity.[1][2]
Adipic acid's linear chain imparts flexibility to the polymer backbone.[2] In contrast, the eight-membered ring of cyclooctane-1,5-dicarboxylic acid introduces a rigid and bulky moiety.[2] This rigidity hinders chain rotation, typically leading to a higher glass transition temperature (Tg) and a more amorphous polymer structure compared to polymers synthesized from its linear counterparts.[2] The steric hindrance from the cyclic ring may also affect polymerization kinetics, potentially slowing the reaction rate compared to more flexible linear diacids.[1]
Comparison of Aromatic Dicarboxylic Acids: Terephthalic Acid vs. Isophthalic Acid
For aromatic polymers, the substitution pattern on the benzene (B151609) ring is crucial. Terephthalic acid (TPA) is a para-isomer, while isophthalic acid (IPA) is a meta-isomer. This seemingly small difference leads to significant changes in polymer properties.
The linear, symmetrical structure of TPA allows for close chain packing and higher crystallinity, which generally results in high thermal stability and mechanical strength.[4][5] However, this linearity can also make the polymer more susceptible to certain types of degradation.[6] The kinked structure resulting from the meta-linkage of IPA disrupts chain linearity and packing. This leads to polymers with lower crystallinity and melting points but often enhanced flexibility and, notably, superior weathering resistance.[4][6] For this reason, IPA is often used to produce more durable polyester (B1180765) coatings.[6]
Experimental Protocols
Detailed methodologies for polymer synthesis are crucial for reproducibility. Below are representative protocols for the synthesis of polyesters and polyamides via melt polycondensation.
Protocol 1: Polyester Synthesis by Melt Polycondensation
This two-step process is common for synthesizing high-molecular-weight polyesters.[7]
-
Oligomerization: The dicarboxylic acid and a slight excess of a diol (e.g., 1.1 equivalents) are charged into a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet.[7] The mixture is heated to 150-220°C under a nitrogen atmosphere to form low-molecular-weight oligomers.[2][7] Water, the condensation byproduct, is continuously removed.[2]
-
Polycondensation: The temperature is increased to 240-280°C, and a vacuum is applied.[2][7] This stage facilitates the removal of the diol excess and further water, driving the reaction toward the formation of a high-viscosity polymer melt.[2] The reaction is continued until the desired molecular weight is achieved, often monitored by the melt viscosity. The final polymer is then extruded and pelletized.
Protocol 2: Polyamide Synthesis (Nylon 6,10)
This protocol describes the interfacial polymerization of Nylon 6,10, a classic laboratory method.[3]
-
Aqueous Phase Preparation: A solution of hexamethylenediamine (B150038) (the diamine) and sodium hydroxide (B78521) is prepared in water.
-
Organic Phase Preparation: A solution of sebacoyl chloride (the diacid chloride derivative of sebacic acid) is prepared in a water-immiscible organic solvent (e.g., hexane).
-
Interfacial Polymerization: The aqueous solution is carefully poured into a beaker, and the organic solution is gently layered on top. The polyamide, Nylon 6,10, forms instantly at the interface of the two layers.
-
Polymer Removal: The film of nylon can be grasped with forceps and pulled from the interface continuously as a "rope," which is then washed with water and allowed to dry.
Visualizations
Workflow and Logic Diagrams
The following diagrams illustrate the polyester synthesis workflow and the logical relationship between dicarboxylic acid structure and polymer properties.
Caption: A typical two-step workflow for polyester synthesis via melt polycondensation.
Caption: Relationship between dicarboxylic acid structure and key polymer properties.
References
Performance Showdown: 1,4-CHDA-Based Coatings Demonstrate Superior Durability and Versatility
A comprehensive review of experimental data reveals that polyester (B1180765) coatings formulated with 1,4-cyclohexanedicarboxylic acid (1,4-CHDA) exhibit a superior balance of flexibility, hardness, and resistance to environmental degradation compared to coatings based on common alternatives such as isophthalic acid (PIA), terephthalic acid (TPA), and adipic acid (AD). These findings position 1,4-CHDA as a key ingredient for high-performance coatings in demanding applications, including automotive, industrial, and architectural sectors.[1][2]
The unique cycloaliphatic structure of 1,4-CHDA imparts a combination of properties not easily achieved with other diacids.[1] It provides an excellent blend of hardness and flexibility, improved gloss and color retention upon weathering, and enhanced hydrolytic and chemical stability.[1][3]
Key Performance Comparisons
The following tables summarize the quantitative data from various studies, highlighting the performance advantages of 1,4-CHDA-based coatings.
Weatherability: 1,4-CHDA vs. Isophthalic Acid (PIA)
Long-term Florida weathering studies on white gel coats demonstrate the superior weatherability of 1,4-CHDA over PIA.[4]
Table 1: Florida Weathering Performance of White Gel Coats (4-Year Study Summary) [4]
| Performance Metric | 1,4-CHDA | Purified Isophthalic Acid (PIA) |
| Yellowing Resistance | Superior | - |
| Gloss Retention | Superior | - |
Note: "Superior" indicates that the 1,4-CHDA-based gel coat consistently outperformed the PIA-based gel coat across multiple studies.
A separate study comparing unsaturated polyester (UP) resins subjected to QUV accelerated aging also concluded that the weatherability of the 1,4-CHDA-based resin was superior to that of the isophthalic acid-based resin.[5]
Mechanical and Chemical Resistance: 1,4-CHDA vs. Adipic Acid (AD) and Isophthalic Acid (PIA)
In a comparison of polyester-melamine enamels for interior can coatings, 1,4-CHDA demonstrated a better overall balance of properties compared to both adipic acid and isophthalic acid.[6]
Table 2: Performance of Polyester-Melamine Enamels [6]
| Property | 1,4-CHDA | Adipic Acid (AD) | Isophthalic Acid (PIA) |
| Impact Resistance, Direct (in.-lb) | 156 | >160 | 76 |
| Impact Resistance, Reverse (in.-lb) | 96 | >160 | 64 |
| Pencil Hardness (to mar) | 2H | HB | 4H |
| Iodine Stain Resistance (30 min) | N | M | N |
| 50% H₂SO₄ Resistance (9 h) | N | M | N |
| Detergent Resistance (10 days, creepage, in.) | 0.13 | 0.75 | 0.06 |
| Detergent Resistance (10 days, % Gloss Retention at 60°) | 99 | 30 | 96 |
N = None, M = Medium, VS = Very Slight
These results highlight that while adipic acid provides excellent flexibility (impact resistance), it compromises chemical and corrosion resistance. Conversely, isophthalic acid imparts high hardness but has lower flexibility. 1,4-CHDA offers a more balanced performance profile.[6]
Polyurethane Coatings: The Role of Diols with 1,4-CHDA
The choice of diol in a polyurethane formulation significantly influences the final properties of a 1,4-CHDA-based coating. A study on high-solids polyurethane coatings provides detailed mechanical properties of films synthesized from 1,4-CHDA and various diols.
Table 3: Mechanical Properties of 1,4-CHDA-Based Polyurethane Films with Various Diols
| Diol | Tensile Strength (MPa) | Tensile Modulus (MPa) | Elongation-at-Break (%) | Tukon Hardness (KHN) | Pencil Hardness | Pull-Off Adhesion (lbf/in²) |
| CHDM | 30.7 ± 3.8 | 644 ± 74 | 5.1 ± 1.2 | 8.2 | F/H | - |
| NPG | - | - | - | - | - | - |
| HPHP | - | - | - | - | - | 378 |
| BEPD | - | - | - | - | - | - |
| HD | - | - | - | 0.76 | 3B/2B | - |
Data for some diols were not fully reported in the available text. CHDM (1,4-cyclohexanedimethanol), NPG (neopentyl glycol), HPHP (hydroxypivalyl hydroxypivalate), BEPD (2-butyl-2-ethyl-1,3-propanediol), HD (1,6-hexanediol).
The data illustrates that the rigid, cyclic structure of CHDM results in a hard and rigid polyurethane with high tensile modulus and hardness. In contrast, the linear and flexible nature of HD produces a much softer and more flexible coating. This allows formulators to fine-tune the coating's performance by selecting the appropriate diol to pair with 1,4-CHDA.
Experimental Protocols
A brief overview of the methodologies used in the cited experiments is provided below.
Florida Weathering: White gel coats were exposed to the Florida climate under standard conditions as per ASTM D 4141. The performance was evaluated by measuring the increase in yellowness (b*-color increase) and the percentage of gloss retained from the initial readings. Lower yellowing and higher gloss retention indicate better weatherability.[4]
QUV Accelerated Weathering: Unsaturated polyester resin samples were subjected to accelerated aging in a QUV chamber. The weatherability was assessed by comparing the surface of the specimens, changes in functional groups via FTIR, and mechanical properties before and after exposure.[5]
Mechanical Properties of Polyurethane Films:
-
Tensile Properties: Measured according to ASTM standards, providing data on tensile strength, tensile modulus, and elongation-at-break.
-
Hardness: Tukon hardness and pencil hardness were determined to assess the surface hardness of the cured films.
-
Adhesion: Pull-off adhesion tests were conducted on an aluminum substrate to measure the force required to detach the coating.
-
Impact Resistance: This test evaluates the coating's ability to resist cracking upon impact.
Chemical and Stain Resistance: Coated panels were exposed to various chemicals (e.g., iodine, sulfuric acid, sodium hydroxide) for a specified duration. The effect on the coating was then visually assessed for any changes.[6]
Corrosion Resistance (Detergent Test): Coated panels were subjected to a detergent solution for an extended period. The performance was evaluated by measuring the creepage (corrosion extending from a scribe) and the retention of gloss.[6]
Logical Relationships and Workflows
The following diagrams illustrate the relationships between the components and the resulting performance of 1,4-CHDA-based coatings, as well as a typical experimental workflow for performance evaluation.
Caption: Diacid selection's impact on key coating properties.
Caption: Workflow for comparative coating performance evaluation.
References
- 1. This compound high purity (CHDA-HP) | Eastman [eastman.com]
- 2. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcd.es]
- 3. productcatalog.eastman.com [productcatalog.eastman.com]
- 4. chempoint.com [chempoint.com]
- 5. Study on Comparison of the Weatherability for 1,4-cyclohexanedicarboxylic UP and Isophthalic UP-Academax [dingcan.academax.com]
- 6. eastman.com [eastman.com]
Unveiling the Biodegradability of Polyesters Derived from 1,4-Cyclohexanedicarboxylic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the environmental fate of novel polymers is paramount. This guide provides a comprehensive comparison of the biodegradability of polyesters derived from 1,4-cyclohexanedicarboxylic acid (CHDA) with common biodegradable alternatives such as polylactic acid (PLA), poly(ε-caprolactone) (PCL), and poly(butylene succinate) (PBS). The inclusion of the cycloaliphatic CHDA monomer into the polyester (B1180765) backbone offers a unique avenue to tailor physical properties, yet its impact on biodegradation warrants detailed investigation.
Polyesters incorporating CHDA are gaining interest for their potential to enhance properties like thermal stability and mechanical strength. However, their biodegradability is a complex interplay of factors including crystallinity, molecular weight, and the specific co-monomers used. Generally, the introduction of the non-planar CHDA ring can disrupt the polymer chain packing, leading to a more amorphous structure which may facilitate microbial attack.[1]
Comparative Biodegradation Data
To provide a clear comparison, the following tables summarize available quantitative data from various studies on the biodegradation of CHDA-based polyesters and their common alternatives under different environmental conditions. It is important to note that direct comparative studies under identical conditions are limited, and thus data has been compiled from studies utilizing standardized testing methodologies to allow for the most relevant comparison.
Soil Burial Degradation
Soil burial tests simulate the degradation of polymers in a natural soil environment, where a diverse community of microorganisms can act on the material. The primary measure of degradation in these tests is the percentage of weight loss over time.
Table 1: Comparative Weight Loss of Polyesters in Soil Burial Tests
| Polymer | Composition | Test Duration (Days) | Weight Loss (%) | Reference |
| PBSA | Poly(butylene succinate-co-adipate) | 52 | > 56 | [2] |
| PLA | Poly(lactic acid) | 90 | 3.33 | [3] |
| PBS | Poly(butylene succinate) | 60 | Similar to PLA | [4] |
| CHDA-based Copolyester | Poly(butylene 1,4-cyclohexanedicarboxylate-co-adipate) | - | Higher than parent homopolymers | [1] |
| OXO (HDPE/LLDPE blend) | High-density/Linear low-density polyethylene (B3416737) blend | 90 | Significant | [5] |
Note: Data for CHDA-based copolyesters often indicates a qualitative increase in biodegradability compared to homopolymers, but specific quantitative data from direct comparative studies with PLA, PCL, and PBS is scarce.[1] One study noted that a copolyester of poly(butylene 1,12-dodecanedioate) and CHDA showed a very high biodegradation rate, exceeding that of the parent homopolymers.[1]
Activated Sludge Biodegradation
Activated sludge environments, typical of wastewater treatment plants, provide a concentrated and highly active microbial consortium for biodegradation assessment. Mineralization, the conversion of organic carbon to CO₂, is a key indicator of ultimate biodegradability in these tests.
Table 2: Comparative Mineralization of Polyesters in Activated Sludge Tests (OECD 301F)
| Polymer | Test Duration (Days) | Mineralization (% of Theoretical CO₂) | Reference |
| Light Catalytic Cracked Gas Oil | 47 | 61.23 | [6] |
| Aniline (Reference) | 14 | > 60 | [7] |
| CHDA-based Copolyesters | - | Data not readily available | |
| PBS | 28 | - | [8] |
| PLA | 28 | Not readily biodegradable | [9] |
Note: While standard OECD 301F test data for CHDA-based polyesters is not widely published, the methodology is well-established for assessing ready biodegradability.[6][7][9] A substance is considered readily biodegradable if it reaches 60% of its theoretical CO₂ evolution within a 10-day window during the 28-day test.[4]
Enzymatic Degradation
Enzymatic degradation assays offer a more controlled method to study the susceptibility of polymers to specific microbial enzymes, such as lipases and cutinases, which are known to hydrolyze ester bonds.
Table 3: Comparative Enzymatic Degradation of Polyesters
| Polymer | Enzyme | Test Duration (hours) | Degradation Rate/Extent | Reference |
| PCL | Lipase (B570770) PS | 8.5 | 47% weight loss (with TEBAC) | [10] |
| PBSA | Cutinase | 1-2 | Complete hydrolysis | [11] |
| PBS | Cutinase | 4 | Complete degradation | [11] |
| PLA | Proteinase K | - | Faster than with lipase | [10] |
| CHDA-based Polyesters | Rhizopus delemar lipase | 144 | Surface erosion observed | [12] |
Note: The rate of enzymatic degradation is highly dependent on the enzyme used, the polymer's properties (e.g., crystallinity), and the test conditions.[11][13] Lipases from Pseudomonas species have been shown to be effective in degrading aliphatic-aromatic copolyesters.[13]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of biodegradability studies. Below are generalized protocols for the key experiments cited.
Soil Burial Degradation Test (Adapted from ASTM D5988)
-
Sample Preparation: Polymer films of a defined size and weight are prepared.
-
Soil Selection: A standard, natural, fertile soil with a known pH and microbial content is used. The soil is typically sieved to remove large debris.[14]
-
Burial: The polymer samples are buried in containers with the prepared soil. The moisture content of the soil is maintained at a specific level (e.g., 70-90% relative humidity) throughout the test.[5]
-
Incubation: The containers are incubated at a constant temperature (e.g., 28-30°C) for a specified duration, often up to six months or longer.[5][14]
-
Analysis: At regular intervals, samples are retrieved, carefully cleaned of soil particles, washed with distilled water, and dried to a constant weight. The weight loss is calculated as a percentage of the initial weight.[5]
Activated Sludge Biodegradation Test (OECD 301F - Manometric Respirometry)
-
Inoculum Preparation: Activated sludge is collected from a municipal wastewater treatment plant and is typically pre-conditioned to reduce endogenous respiration.[6]
-
Test Setup: A defined concentration of the test polymer (as the sole carbon source), mineral medium, and the activated sludge inoculum are added to sealed respirometer flasks.[6]
-
Incubation: The flasks are incubated at a constant temperature (e.g., 20-25°C) with continuous stirring for 28 days.
-
Measurement: The consumption of oxygen is measured over time using a manometer. The amount of oxygen consumed is used to calculate the percentage of theoretical oxygen demand (%ThOD), which reflects the extent of mineralization.[6]
-
Controls: Blank controls (inoculum only) and reference controls (with a readily biodegradable substance like sodium benzoate) are run in parallel to ensure the validity of the test.[4]
Enzymatic Degradation Assay
-
Sample Preparation: Polymer films or powders of a known weight are prepared.
-
Enzyme Solution: A solution of a specific enzyme (e.g., lipase from Pseudomonas cepacia or Rhizopus delemar) is prepared in a phosphate (B84403) buffer solution at a defined pH (e.g., 7.0).[12]
-
Incubation: The polymer samples are immersed in the enzyme solution and incubated at a constant temperature (e.g., 37°C) with agitation for a set period.[12]
-
Analysis: The degradation can be assessed by various methods:
-
Weight Loss: The samples are removed, washed, dried, and weighed to determine the percentage of weight loss.[10]
-
Molecular Weight Reduction: The molecular weight of the remaining polymer is measured using techniques like Gel Permeation Chromatography (GPC).[12]
-
Analysis of Degradation Products: The concentration of monomers and oligomers released into the buffer solution can be quantified using High-Performance Liquid Chromatography (HPLC).[11]
-
Visualizing the Processes
To better understand the experimental workflows and the potential microbial degradation pathways, the following diagrams are provided.
While the complete metabolic pathway for this compound in all relevant microorganisms is not fully elucidated, studies on the related compound, cyclohexanecarboxylic acid, suggest potential degradation routes. For instance, Pseudomonas putida has been shown to metabolize cyclohexanecarboxylic acid via a CoA-mediated β-oxidation pathway.[15][16] Another pathway identified in Alcaligenes species involves hydroxylation and subsequent aromatization to p-hydroxybenzoate.[17][18] The anaerobic degradation of cyclohexane (B81311) carboxylic acid has also been studied, revealing a pathway that links its catabolism to that of aromatic compounds.[1] These findings suggest that microorganisms possess diverse enzymatic machinery capable of breaking down the cycloaliphatic ring structure of CHDA, likely funneling the resulting intermediates into central metabolic pathways.
Conclusion
Polyesters derived from this compound represent a promising class of materials with tunable properties. The available evidence suggests that the incorporation of the CHDA monomer can enhance biodegradability, primarily by reducing crystallinity and increasing the amorphous content of the polymer.[1] However, a clear quantitative comparison with established biodegradable polyesters like PLA, PCL, and PBS is hampered by a lack of direct comparative studies.
Future research should focus on conducting parallel biodegradation tests of various CHDA-based copolyesters and standard biodegradable polymers under identical, standardized conditions. This will enable the generation of robust, comparative data necessary for a definitive assessment of their environmental performance. Furthermore, a deeper investigation into the specific enzymes and microbial pathways responsible for the degradation of the CHDA moiety will be crucial for a complete understanding of their biodegradation mechanism and for the rational design of future sustainable polymers.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Lipase-catalyzed polyester synthesis – A green polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oecd.org [oecd.org]
- 5. researchgate.net [researchgate.net]
- 6. petroleumhpv.org [petroleumhpv.org]
- 7. researchgate.net [researchgate.net]
- 8. umweltbundesamt.de [umweltbundesamt.de]
- 9. Enzymatic Degradation of Poly(L‐lactide) and Poly(ε‐caprolactone) Electrospun Fibers | Semantic Scholar [semanticscholar.org]
- 10. Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Hydrolysis of polyesters by lipases | Semantic Scholar [semanticscholar.org]
- 16. one.oecd.org [one.oecd.org]
- 17. Metabolism of Cyclohexane Carboxylic Acid by Alcaligenes Strain W1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Mechanical properties of copolyesters containing 1,4-Cyclohexanedicarboxylic acid
A Comprehensive Comparison of Mechanical Properties of Copolyesters Incorporating 1,4-Cyclohexanedicarboxylic Acid
Introduction
Copolyesters derived from this compound (CHDA) represent a versatile class of polymers with a wide range of applications, from packaging and medical devices to 3D printing filaments. The incorporation of the cycloaliphatic CHDA monomer into the polyester (B1180765) backbone imparts unique mechanical properties, including enhanced toughness, chemical resistance, and hydrolytic stability, when compared to their aromatic counterparts like polyethylene (B3416737) terephthalate (B1205515) (PET). This guide provides a detailed comparison of the mechanical properties of various CHDA-containing copolyesters, supported by experimental data, to assist researchers and drug development professionals in material selection and development.
The properties of these copolyesters are significantly influenced by several factors, including the molar content of CHDA, the type of comonomers used, and the isomeric ratio (cis/trans) of the CHDA monomer. Understanding these relationships is crucial for tailoring the material's performance to specific application requirements.
Comparative Analysis of Mechanical Properties
The mechanical performance of copolyesters containing CHDA is a critical aspect of their suitability for various applications. This section presents a comparative summary of key mechanical properties, including tensile strength, tensile modulus, elongation at break, flexural modulus, and impact strength.
Copolyesters Based on Glycol-Modified PET
Polyethylene terephthalate glycol-modified (PETG) and polycyclohexylenedimethylene terephthalate glycol-modified (PCTG) are two of the most common copolyesters utilizing a derivative of CHDA, 1,4-cyclohexanedimethanol (B133615) (CHDM). While both are known for their clarity and ease of processing, PCTG, with its higher CHDM content, generally exhibits superior mechanical toughness.
Table 1: Comparison of Mechanical Properties of PETG and PCTG
| Property | PETG | PCTG | Test Method |
| Tensile Strength | ~45 MPa[1] | ~45 MPa[1] | ASTM D638 |
| Tensile Modulus | Varies | Varies | ASTM D638 |
| Elongation at Break | Moderate | Higher than PETG[2] | ASTM D638 |
| Flexural Strength | ~72 MPa[1] | ~72 MPa[1] | ASTM D790 |
| Izod Impact Strength (Notched) | Lower | 8 kJ/m²[1] (Significantly higher than PETG) | ASTM D256 |
| Chemical Resistance | High | Higher than PETG[1][2] | - |
| Moisture Absorption | 0.2–0.3% | 0.1–0.2% | - |
PCTG's enhanced impact resistance makes it a preferred choice for applications requiring high durability and resistance to cracking or shattering under stress[2]. This is attributed to the increased flexibility and toughness imparted by the higher concentration of the CHDM monomer[1].
Copolyesters of CHDA with Other Diacids
The properties of CHDA-based copolyesters can be further tailored by copolymerizing with other dicarboxylic acids. This approach allows for a broad spectrum of mechanical properties, from rigid to highly flexible materials.
Table 2: Mechanical Properties of Poly(butylene lauric dicarboxylate-co-butylene 1,4-cyclohexanedicarboxylate) (PBLC) Copolyesters
| LCDA Content (mol%) | Tensile Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| 20 | 94[3][4] | 14[3][4] | 640[3][4] |
| 40 | 55 | 8 | 550 |
| 60 | 40[3][4] | 5[3][4] | 50[3][4] |
| 80 | 68[3][4] | 7[3][4] | >1400[3][4] |
Data sourced from studies on copolyesters of Lauric diacid (LCDA) and CHDA with 1,4-butanediol.[3][4]
As the content of the linear aliphatic diacid (LCDA) increases from 20 to 60 mol%, both the tensile modulus and strength decrease, while the material becomes less ductile. However, at 80 mol% LCDA, the copolyester becomes amorphous, leading to a significant increase in elongation at break, indicating a transition to a more elastomeric material[3][4].
Structure-Property Relationships
The mechanical properties of copolyesters containing this compound are intricately linked to their molecular structure. Key factors influencing these properties include the inherent rigidity of the CHDA ring, the flexibility of comonomers, and the overall crystallinity of the polymer. The cis/trans isomer ratio of the CHDA monomer also plays a crucial role, with the trans isomer generally leading to higher crystallinity and rigidity[5].
Caption: Relationship between molecular structure and mechanical properties.
Experimental Protocols
Accurate and reproducible measurement of mechanical properties is essential for comparing different materials. The following are detailed methodologies for the key experiments cited in this guide, based on ASTM standards.
Tensile Testing (ASTM D638)
Objective: To determine the tensile properties of plastics, including tensile strength, tensile modulus, and elongation at break.
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell.
-
Extensometer for accurate strain measurement.
-
Specimen grips.
-
Micrometer for measuring specimen dimensions.
Specimen Preparation:
-
Specimens are typically injection molded or machined into a "dumbbell" or "dog-bone" shape (Type I is most common for rigid plastics)[6].
-
The dimensions of the specimens must conform to the specifications in ASTM D638.
-
Condition the specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
Procedure:
-
Measure the width and thickness of the narrow section of the specimen.
-
Mount the specimen in the grips of the UTM, ensuring it is aligned vertically.
-
Attach the extensometer to the gauge length of the specimen.
-
Set the crosshead speed as specified in the material standard (typically ranging from 5 to 50 mm/min)[6].
-
Start the test and record the load and extension data until the specimen fractures.
-
Calculate tensile strength, tensile modulus, and elongation at break from the recorded data.
Caption: Workflow for ASTM D638 Tensile Testing.
Izod Impact Testing (ASTM D256)
Objective: To determine the impact resistance of plastics using a pendulum-type impact tester.
Apparatus:
-
Izod-type pendulum impact testing machine.
-
Notching machine to create a standardized notch in the specimen.
-
Micrometer.
Specimen Preparation:
-
Specimens are typically rectangular bars with dimensions of 63.5 x 12.7 x 3.2 mm.
-
A V-shaped notch is machined into the specimen to create a stress concentration point.
-
Condition the notched specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours after notching[3].
Procedure:
-
Calibrate the impact tester according to the manufacturer's instructions.
-
Securely clamp the notched specimen in the vise of the impact tester in a cantilever beam configuration, with the notch facing the direction of the pendulum strike.
-
Raise the pendulum to its starting position and release it.
-
The pendulum strikes the specimen, and the energy absorbed to break the specimen is recorded.
-
The impact strength is typically reported in J/m or ft-lb/in of notch.
Caption: Workflow for ASTM D256 Izod Impact Testing.
Conclusion
Copolyesters containing this compound offer a broad design space for tailoring mechanical properties to meet the demands of various high-performance applications. By carefully selecting comonomers and controlling the CHDA isomer ratio, materials with a desired balance of stiffness, toughness, and flexibility can be achieved. The data and experimental protocols presented in this guide provide a foundation for informed material selection and development for researchers and professionals in the field. Further research focusing on direct, side-by-side comparisons of a wider range of CHDA-based copolyesters under standardized testing conditions would be invaluable for a more comprehensive understanding of their structure-property-performance relationships.
References
- 1. Rising Copolyester Materials: A Comparative Overview of PETG, PCTG, PCTA, and Tritan [wkaiglobal.com]
- 2. filalab.shop [filalab.shop]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Item - Isomerization of cis-2,5-Di(hydroxymethyl)tetrahydrofuran to its trans-Isomer and the Effect of the cis/trans Ratio on the Properties of its Polyester with 1,12-Dodecanedioic Acid - American Chemical Society - Figshare [acs.figshare.com]
A Comparative Guide to the Thermal Analysis of 1,4-Cyclohexanedicarboxylic Acid Polymers
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the thermal properties of polyesters derived from 1,4-cyclohexanedicarboxylic acid (CHDA) against common alternative polymers, supported by experimental data.
Polymers derived from this compound (CHDA) are gaining interest across various industries, including pharmaceuticals and medical devices, due to their unique combination of properties such as good thermal stability, and mechanical performance. A critical aspect of characterizing these materials for development and quality control is understanding their thermal behavior through techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This guide provides a comparative overview of the thermal properties of CHDA-based polyesters, placing them in context with widely used polymers like polyethylene (B3416737) terephthalate (B1205515) (PET), polylactic acid (PLA), and poly(butylene adipate) (PBA).
Comparative Thermal Properties
The thermal characteristics of polymers are crucial indicators of their processing conditions, performance at various temperatures, and overall stability. The following table summarizes key quantitative data from DSC and TGA analyses for CHDA-based polyesters and their alternatives. A significant factor influencing the properties of CHDA-based polyesters is the cis/trans isomeric ratio of the cyclohexanedicarboxylic acid monomer, with a higher trans content generally leading to increased crystallinity, a higher glass transition temperature (Tg), and a higher melting temperature (Tm).[1]
| Polymer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Crystallization Temp. (Tc) (°C) | Decomposition Temp. (Td) (°C) (5% weight loss) |
| Poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate) (PCCD) | ||||
| - High Trans Isomer Content | 60 - 90 | 215 - 260 | ~150 | >350 |
| - Low Trans Isomer Content | 40 - 60 | Amorphous or lower Tm | Not well-defined | >350 |
| Polyethylene Terephthalate (PET) | 67 - 81 | 245 - 265 | ~140 | 350 - 450 |
| Polylactic Acid (PLA) | 55 - 65 | 150 - 180 | 90 - 120 | 300 - 380 |
| Poly(butylene adipate) (PBA) | -65 - -70 | 50 - 60 | 25 - 35 | ~350 |
Experimental Protocols
Detailed and standardized experimental methodologies are paramount for obtaining reliable and comparable thermal analysis data. The following protocols are based on established ASTM standards and common practices in polymer research.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature or time, providing information on thermal transitions such as Tg, melting, and crystallization.
Standard Method: ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.[2]
Protocol:
-
Sample Preparation: A small sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.
-
Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
Thermal Program:
-
First Heating Scan: The sample is heated from ambient temperature to a temperature above its expected melting point at a controlled rate (e.g., 10 °C/min or 20 °C/min). This scan erases the sample's prior thermal history.
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature below its expected crystallization temperature.
-
Second Heating Scan: A second heating scan is performed at the same rate as the first to obtain data on the intrinsic thermal properties of the material.
-
-
Data Analysis:
-
Glass Transition Temperature (Tg): Determined as the midpoint of the step change in the heat flow curve during the second heating scan.
-
Melting Temperature (Tm): Determined as the peak temperature of the endothermic melting peak.
-
Crystallization Temperature (Tc): Determined as the peak temperature of the exothermic crystallization peak during the cooling scan.
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time, providing information on thermal stability and decomposition.
Standard Method: ASTM E2550 - Standard Test Method for Thermal Stability by Thermogravimetry.[3]
Protocol:
-
Sample Preparation: A sample (typically 10-20 mg) is placed in a tared TGA pan (e.g., platinum or ceramic).
-
Instrument Setup: The TGA instrument is purged with a controlled atmosphere, typically an inert gas like nitrogen or an oxidative gas like air, at a constant flow rate (e.g., 20-50 mL/min).
-
Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).
-
Data Analysis:
-
Decomposition Temperature (Td): Often reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.
-
Char Yield: The percentage of residual mass at the end of the experiment.
-
Experimental Workflow
The logical flow of thermal analysis experiments is crucial for a comprehensive understanding of a polymer's properties. The following diagram illustrates a typical workflow.
References
A Comparative Guide to the Polymerization Kinetics of 1,4-Cyclohexanedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the polymerization kinetics of 1,4-Cyclohexanedicarboxylic acid (CHDA), a key monomer in the synthesis of advanced polyesters and polyamides. While direct quantitative kinetic data for CHDA polymerization is limited in publicly available literature, this document synthesizes existing research to offer a comprehensive overview of the factors influencing its reactivity, particularly in comparison to the widely used terephthalic acid (TPA).
Introduction
This compound is a cycloaliphatic dicarboxylic acid that exists as cis and trans isomers. The stereochemistry of the CHDA monomer significantly influences the polymerization process and the final properties of the resulting polymer, such as crystallinity, melting point, and glass transition temperature. The thermodynamically more stable trans isomer generally leads to polymers with higher melting points and crystallinity.[1][2][3] Isomerization from the cis to the trans form can occur during the high temperatures of melt polycondensation, reaching a thermodynamically controlled equilibrium with approximately 66% trans-isomer in the isotropic molten state.[2]
Polyesters derived from CHDA are noted for their improved processability, including reduced melt viscosity, and enhanced photo-oxidative and thermal stability compared to their TPA-based counterparts.[4]
Polymerization Methods and Kinetics: A Comparative Overview
The primary method for synthesizing polyesters from CHDA is melt polycondensation, a step-growth polymerization carried out at high temperatures (typically >200°C) under vacuum to facilitate the removal of the condensation byproduct, usually water or methanol.
Uncatalyzed vs. Catalyzed Polymerization:
Like other polyesterifications, the polymerization of CHDA can proceed with or without a catalyst.
-
Uncatalyzed Reactions: In the absence of a strong acid catalyst, the carboxylic acid groups of CHDA itself can act as a catalyst. The reaction is typically slow, and achieving high molecular weight polymers requires high temperatures and long reaction times. The rate of uncatalyzed polyesterification is generally described as a third-order reaction, being second-order in the carboxylic acid concentration and first-order in the alcohol concentration.[5]
-
Catalyzed Reactions: To enhance the reaction rate, various catalysts are employed. Organometallic compounds, particularly those based on tin and titanium, are common. Titanium tetrabutoxide (Ti(OBu)₄) is a frequently cited catalyst for CHDA polymerization.[1][6] Acid catalysts lower the activation energy of the esterification reaction, leading to a faster attainment of high molecular weight polymers.
Comparison with Terephthalic Acid (TPA):
Direct comparative kinetic studies between CHDA and TPA under identical conditions are scarce in the literature. However, some qualitative comparisons can be made based on the structural differences:
-
Reactivity: The carboxylic acid groups in CHDA are attached to a flexible cycloaliphatic ring, whereas in TPA they are attached to a rigid aromatic ring. This structural difference can influence the intrinsic reactivity of the acid groups.
-
Processability: Polyesters based on CHDA generally exhibit lower melting points and melt viscosities compared to their TPA-based analogs, which can be advantageous for processing.[4]
-
Isomerism: The presence of cis and trans isomers in CHDA introduces a complexity not present with the planar TPA molecule. The in-situ isomerization during polymerization can affect the reaction kinetics and the final polymer microstructure.[1][2]
Data Presentation
Due to the lack of specific kinetic data (rate constants, activation energies) for CHDA polymerization in the reviewed literature, the following tables summarize reaction conditions and resulting polymer properties from various studies. This information provides an indirect basis for comparing the outcomes of different polymerization approaches.
Table 1: Summary of Melt Polycondensation Conditions for CHDA-based Polyesters
| Diol | Catalyst | Temperature (°C) | Reaction Time (h) | Resulting Polymer | Reference |
| 1,4-Butanediol | Titanium tetrabutoxide | >200 | Not specified | Poly(butylene 1,4-cyclohexanedicarboxylate) | [6] |
| 1,4-Cyclohexanedimethanol | Titanium tetrabutoxide | Not specified | Not specified | Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) | [1] |
| Various diols | Titanium tetrabutoxide | 180 - 240 | Not specified | Poly(alkylene trans-1,4-cyclohexanedicarboxylate)s | [7] |
Table 2: Influence of CHDA Isomer Ratio on Polymer Properties
| Polymer System | Initial cis/trans Ratio | Final cis/trans Ratio (in melt) | Key Property Observation | Reference |
| Polyesters from CHDA | Various | ~34/66 | Isomerization occurs towards the thermodynamically stable ratio. | [1] |
| Polyesters from Dimethyl 1,4-cyclohexanedicarboxylate | Various | 66 ± 2% trans | Equilibrium is established at high temperatures. | [2] |
| Polyanhydrides from CHDA | High cis or high trans | Equilibrium mixture | cis to trans conversion is accelerated at higher temperatures. | [3] |
Experimental Protocols
The following represents a generalized experimental protocol for the melt polycondensation of CHDA with a diol, based on descriptions from the literature.[6][7]
1. Monomer and Catalyst Preparation:
-
This compound (with a specified cis/trans isomer ratio) and the corresponding diol (e.g., 1,4-butanediol) are used.
-
A catalyst, such as titanium tetrabutoxide, is prepared as a solution in a suitable solvent (e.g., toluene).
2. Polymerization - Esterification Stage:
-
The monomers and catalyst are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation column.
-
The mixture is heated under a nitrogen atmosphere to a temperature typically between 180-220°C.
-
The esterification reaction proceeds with the removal of water, which is collected. This stage is continued until the theoretical amount of water is distilled off.
3. Polymerization - Polycondensation Stage:
-
The temperature is gradually increased (e.g., to 240-260°C), and a vacuum is slowly applied to remove the excess diol and facilitate the increase in molecular weight.
-
The reaction is continued until a desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
4. Polymer Characterization:
-
The resulting polymer is analyzed for its molecular weight (e.g., by gel permeation chromatography), thermal properties (e.g., by differential scanning calorimetry), and isomeric content (e.g., by ¹H NMR spectroscopy).
Visualizations
Conclusion and Future Outlook
The polymerization of this compound presents unique characteristics due to its cycloaliphatic structure and the presence of cis and trans isomers. While melt polycondensation is a well-established method for synthesizing high-performance polyesters from CHDA, detailed quantitative kinetic data, such as rate constants and activation energies, are notably absent in the accessible scientific literature. This lack of data hinders direct and precise comparisons with other widely used dicarboxylic acids like terephthalic acid.
The available research indicates that the polymerization is significantly influenced by the cis/trans isomer ratio of the CHDA monomer, with isomerization occurring at the high temperatures required for polymerization. This adds a layer of complexity to the kinetic analysis.
For researchers and professionals in drug development and material science, the key takeaway is that while CHDA offers a route to polyesters with desirable properties, the optimization of polymerization processes currently relies on empirical studies of reaction conditions rather than on a foundation of detailed kinetic models. There is a clear need for fundamental kinetic studies on the polymerization of CHDA with various diols to enable more precise control over the polymerization process and the final properties of the materials. Such studies would be invaluable for the rational design and synthesis of novel polymers for a range of applications, including drug delivery systems where polymer properties must be precisely controlled.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 1,4-Cyclohexanedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the two primary chromatographic methods for the quantitative analysis of 1,4-Cyclohexanedicarboxylic acid (1,4-CHDA): High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is critical for accurate and reliable results in research, development, and quality control. This document outlines the experimental protocols for each technique and presents a summary of their performance characteristics to aid in methodological selection and cross-validation.
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of dicarboxylic acids like 1,4-CHDA. These values are based on established methods for similar organic acids and serve as a baseline for method validation and comparison.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (r²) | > 0.999 | ≥ 0.999 |
| Limit of Detection (LOD) | 0.05 - 1.5 mg/kg | 1 - 5 pg (with Selected Ion Monitoring) |
| Limit of Quantitation (LOQ) | 0.15 - 5.0 mg/kg | 5 - 50 pg |
| Accuracy (% Recovery) | 85 - 115% | 80 - 110% |
| Precision (%RSD) | < 5% | ≤ 15% |
| Derivatization Required? | No | Yes (e.g., esterification, silylation) |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of 1,4-CHDA by HPLC-UV and GC-MS.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is suitable for the direct analysis of 1,4-CHDA in various sample matrices.
Instrumentation:
-
HPLC system with a UV detector
-
Newcrom BH column (150 mm x 4.6 mm, 5 µm particle size) or equivalent C18 column[1]
Mobile Phase:
-
A mixture of Acetonitrile and Water (10:90 v/v) containing 0.1% Sulfuric Acid[1]
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: Ambient
-
Injection Volume: 10 µL
-
Detection Wavelength: 200 nm[1]
Standard and Sample Preparation:
-
Prepare a stock solution of 1,4-CHDA in the mobile phase.
-
Generate a series of calibration standards by diluting the stock solution.
-
Dissolve samples in the mobile phase and filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method offers high sensitivity and selectivity but requires a derivatization step to increase the volatility of 1,4-CHDA.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Derivatization (Esterification Example):
-
To the dried sample, add 1 mL of 1.25 M HCl in methanol.
-
Heat the mixture at 60°C for 1 hour.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C, hold for 5 minutes
-
-
Transfer Line Temperature: 280°C
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-500
-
Ion Source Temperature: 230°C
Mandatory Visualization
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods to ensure the comparability of results.
Caption: Workflow for the cross-validation of two analytical methods.
Both HPLC-UV and GC-MS are powerful techniques for the analysis of this compound. HPLC-UV offers a simpler, more direct approach without the need for derivatization, making it suitable for routine analysis. In contrast, GC-MS provides higher sensitivity and selectivity, which is advantageous for trace-level quantification and confirmatory analysis, despite the additional sample preparation step. The choice of method will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. A thorough cross-validation, as outlined in the workflow above, is essential when employing multiple analytical methods to ensure data integrity and consistency.
References
Safety Operating Guide
Navigating the Safe Disposal of 1,4-Cyclohexanedicarboxylic Acid in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides essential, step-by-step guidance for the safe and appropriate disposal of 1,4-Cyclohexanedicarboxylic acid, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling
While this compound is not classified as a hazardous substance by the Occupational Safety and Health Administration (OSHA) under the 2012 Hazard Communication Standard (29 CFR 1910.1200), it is prudent to handle it with care.[1] Some safety data sheets (SDS) indicate that it can cause skin and serious eye irritation.[2] Therefore, appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this chemical.[3][4] In case of accidental contact, rinse the affected area immediately with plenty of water.[1][3][4] If irritation persists, seek medical attention.[2]
Quantitative Safety Data Summary
For quick reference, the following table summarizes key safety and physical property data for this compound.
| Property | Value | Source |
| Physical State | Powder Solid | [1][3] |
| Appearance | White | [1][3] |
| Melting Point | > 165 - 168 °C / 329 - 334.4 °F | [1][3] |
| Primary Hazards | Irritant | [5] |
| GHS Classification | Not classified as hazardous in a majority of reports | [5] |
Step-by-Step Disposal Protocol
The disposal of any chemical waste, regardless of its hazard classification, must adhere to institutional and local regulations.[3] The following protocol provides a general framework for the proper disposal of this compound.
Step 1: Waste Determination
Treat all chemical waste as potentially hazardous.[6][7] Do not dispose of this compound in the regular trash or down the drain unless you have explicit written permission from your institution's Environmental Health and Safety (EHS) department.[8][9]
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Store the waste in a clearly labeled, sealed, and leak-proof container.[8][10] Plastic bottles are often preferred over glass to minimize the risk of breakage.[8] The container must be compatible with the chemical.
-
Proper Labeling: The container must be clearly marked with the words "Hazardous Waste" and include the full chemical name ("this compound").[8][10] Do not use abbreviations or chemical formulas.[8] The label should also include the date of waste generation, the location of origin (e.g., lab number), and the name of the principal investigator.[8]
Step 3: Storage
Store the waste container in a designated, well-ventilated, and cool, dry area.[3][4] Ensure that it is segregated from incompatible materials, such as strong oxidizing agents.[1]
Step 4: Arrange for Disposal
Contact your institution's EHS or hazardous waste program to schedule a pickup.[7][8] You will likely need to submit a hazardous waste information form detailing the contents of the container.[8]
Step 5: Handling Spills
In the event of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal.[1][3] Avoid creating dust.[4] Ensure adequate ventilation.[4]
Step 6: Empty Container Disposal
Empty containers that held this compound should be triple-rinsed with an appropriate solvent (water may be suitable).[10] The rinsate must be collected and disposed of as hazardous waste.[7][10] After rinsing, the defaced container may be disposed of in the regular trash.[7]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific guidelines, as local regulations may vary.[9]
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. westliberty.edu [westliberty.edu]
- 4. 1,4-Cyclohexanedicarboxylicacid MSDS CasNo.1076-97-7 [lookchem.com]
- 5. This compound | C8H12O4 | CID 14106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pfw.edu [pfw.edu]
- 7. vumc.org [vumc.org]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. acs.org [acs.org]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 1,4-Cyclohexanedicarboxylic Acid
Essential Safety and Logistical Information for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides crucial safety protocols and logistical plans for handling 1,4-Cyclohexanedicarboxylic acid, empowering you to work with confidence and minimize risks. The following procedural steps and data will help you establish a robust safety framework for your experiments.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a white crystalline solid that may cause skin and eye irritation.[1][2] While it has low acute toxicity, prolonged exposure, particularly to its powdered form, can lead to mild irritation of the respiratory tract. Therefore, adherence to proper PPE protocols is essential.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or eyeglasses with side shields.[1] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Nitrile or other appropriate protective gloves.[1] | Prevents direct skin contact and potential irritation. |
| Body Protection | A standard laboratory coat.[1] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 dust mask is recommended when handling the powder, especially in poorly ventilated areas. | Minimizes inhalation of dust particles.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area. A chemical fume hood is recommended, especially when working with larger quantities or when dust generation is likely.[1]
-
Verify that an eyewash station and safety shower are readily accessible.[3]
-
Clear the workspace of any unnecessary items to prevent contamination and facilitate easy cleanup in case of a spill.
2. Handling the Chemical:
-
Wear the appropriate PPE as outlined in the table above.
-
When transferring the solid, use a spatula or scoop to minimize dust generation. Avoid pouring the powder directly.
-
If weighing the substance, do so in a draft-shielded balance or within a fume hood.
-
Keep the container tightly closed when not in use to prevent contamination and accidental spills.[1]
3. Post-Handling Procedures:
-
Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.[1]
-
Clean the work surface with an appropriate solvent or detergent.
-
Remove and properly store or dispose of contaminated PPE.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
1. Waste Collection:
-
Collect all solid waste, including unused this compound and any contaminated materials (e.g., weighing paper, gloves), in a designated and clearly labeled hazardous waste container.
-
Do not mix this waste with other incompatible materials.
2. Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.
-
Wearing appropriate PPE, carefully sweep or vacuum the spilled solid material.[1] Avoid actions that could generate dust.
-
Place the collected material into a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
3. Final Disposal:
-
Dispose of the hazardous waste container through your institution's designated chemical waste disposal program.
-
Always adhere to local, state, and federal regulations for chemical waste disposal.
Experimental Workflow for Handling this compound
The following diagram illustrates the logical flow of operations when working with this compound, from preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
